molecular formula C16H24FeN4NaO8 B599687 Iron DOTA Sodium Salt CAS No. 149819-85-2

Iron DOTA Sodium Salt

Cat. No.: B599687
CAS No.: 149819-85-2
M. Wt: 479.223
InChI Key: AFSSERXVJCTXJB-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iron DOTA Sodium Salt is a useful research compound. Its molecular formula is C16H24FeN4NaO8 and its molecular weight is 479.223. The purity is usually 95%.
BenchChem offers high-quality Iron DOTA Sodium Salt suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Iron DOTA Sodium Salt including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;iron(3+);2-[4,7,10-tris(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N4O8.Fe.Na/c21-13(22)9-17-1-2-18(10-14(23)24)5-6-20(12-16(27)28)8-7-19(4-3-17)11-15(25)26;;/h1-12H2,(H,21,22)(H,23,24)(H,25,26)(H,27,28);;/q;+3;+1/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFSSERXVJCTXJB-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(CCN(CCN1CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Na+].[Fe+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24FeN4NaO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857875
Record name Iron(3+) sodium 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

479.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149819-85-2
Record name Iron(3+) sodium 2,2',2'',2'''-(1,4,7,10-tetraazacyclododecane-1,4,7,10-tetrayl)tetraacetate (1/1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857875
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical properties of Iron DOTA Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling of Sodium Ferric DOTA (Na[Fe(DOTA)])

Abstract This technical guide provides a comprehensive physicochemical analysis of Sodium Ferric DOTA (Sodium (III) 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetate), a macrocyclic chelate of critical importance in magnetic resonance imaging (MRI) research and bioinorganic chemistry.[1] As the industry seeks non-gadolinium alternatives, the thermodynamic stability, kinetic inertness, and paramagnetic properties of Fe(III)-DOTA have re-emerged as pivotal benchmarks. This document details the structural dynamics, synthesis logic, and stability metrics required for rigorous drug development applications.

Structural Dynamics & Coordination Chemistry

The efficacy of Na[Fe(DOTA)] as a contrast agent or redox mediator is governed by its coordination geometry.[1] Unlike Gadolinium (


), which is 9-coordinate in DOTA (hosting one water molecule, 

), Iron (

) is significantly smaller (ionic radius

Å vs.

Å for

).[1]
  • Coordination Geometry: The

    
     ion sits deeply within the macrocyclic cavity. The DOTA ligand coordinates via four amine nitrogens and four carboxylate oxygens.
    
  • Hydration State (

    
    ):  The coordination number of Fe(III) in DOTA is typically 7.[1] The complex adopts a distorted capped trigonal prismatic or octahedral geometry. Crucially, it lacks a stable inner-sphere water molecule (
    
    
    
    ) in its fully hexadentate/octadentate wrapped state at physiological pH, or possesses a transient water molecule depending on specific isomers.[1] This distinct lack of a stable inner-sphere water molecule (
    
    
    ) compared to Gd-DOTA (
    
    
    ) fundamentally limits its inner-sphere relaxivity (
    
    
    ), forcing reliance on second-sphere and outer-sphere mechanisms for magnetic contrast.[1]
Diagram 1: Coordination Equilibrium & Dynamics

The following diagram illustrates the chelation equilibrium and the competitive factors influencing the stability of the complex.

Fe_DOTA_Coordination Fe_Free Free Fe(III) (Solvated) Pre_Complex Encounter Complex (Rapid Association) Fe_Free->Pre_Complex Diffusion Controlled DOTA_Free DOTA Ligand (H4L / L4-) DOTA_Free->Pre_Complex Final_Complex Na[Fe(DOTA)] (Thermodynamically Stable) Pre_Complex->Final_Complex Ring Closure (Slow Step) log K ~ 29.4 Final_Complex->Fe_Free Dissociation (k_off) Extremely Slow Protons H+ Competition (Acidic pH) Protons->DOTA_Free Protonation reduces eff. concentration Hydrolysis OH- Competition (Basic pH -> Fe(OH)3) Hydrolysis->Fe_Free Precipitation risk

Caption: Chelation dynamics of Fe(III)-DOTA. High thermodynamic stability (Green) is achieved only after overcoming kinetic barriers (Yellow).[1] Competitive protons and hydroxides (Black) define the optimal pH window.

Physicochemical Properties Matrix

The following data consolidates critical parameters derived from potentiometric and relaxometric studies.

PropertyValue / CharacteristicClinical/Experimental Relevance
Formula

Monosodium salt (1:1 electrolyte).[1]
Molar Mass 479.22 g/mol Includes Na counter-ion.[1] Essential for dosing calculations.
Thermodynamic Stability (

)
29.4 Extremely high affinity.[1] Indicates negligible free iron at equilibrium.[1]
pM (at pH 7.4) ~26.5Calculated free metal concentration (

).[1] Higher is safer.[1]
Redox Potential (

)
Negative vs. NHE (Shifted)DOTA stabilizes

, making reduction to labile

difficult, preventing Fenton cycling.[1]
Relaxivity (

)
~1.3 - 2.0

(at 1.5T)
Lower than Gd-DOTA (~3.5).[1] Driven by outer-sphere diffusion.[1]
Solubility > 100 mM (Water)High solubility due to ionic nature (

salt).[1]
Osmolality ~2x Molar ConcentrationDissociates into 2 particles (

+

).[1]

Thermodynamic Stability & Kinetic Inertness[2][3]

Expert Insight: In drug development, thermodynamic stability (


) is a necessary but insufficient metric for safety.[1] The "Gold Standard" is Kinetic Inertness .
  • Thermodynamics: The

    
     of 29.4 places Fe-DOTA among the most stable metal chelates known. This is driven by the macrocyclic effect (entropy) and the high charge density of 
    
    
    
    .
  • Kinetics: The dissociation of Fe-DOTA in vivo is governed by acid-catalyzed pathways.[1] Even in the acidic environment of endosomes (pH ~5), the dissociation half-life (

    
    ) is measured in weeks/months.[1] This inertness ensures that toxic free iron is not released during biological transit.[1]
    

Protocol Validation: To verify the quality of a synthesized batch, a "Acid Challenge" assay is recommended over simple mass spectrometry.

Experimental Protocols

A. Synthesis of Sodium Ferric DOTA (High-Purity Isolation)

Objective: Synthesize the sodium salt form suitable for biological injection (neutral pH, isotonic potential).

Reagents:

  • DOTA (Free acid,

    
    )[1]
    
  • Iron(III) Chloride Hexahydrate (

    
    )[1]
    
  • Sodium Hydroxide (NaOH, 1M and 0.1M)[1]

  • Chelex-100 Resin (Sodium form)[1]

Step-by-Step Methodology:

  • Stoichiometric Mixing: Dissolve DOTA (1.0 eq) in ultrapure water at 80°C. Slowly add

    
     solution (1.05 eq). Note: Slight excess Fe ensures all ligand is complexed; excess Fe is easier to remove than free ligand.
    
  • Complexation: The solution will turn acidic (pH < 2) due to proton release.[1] Heat to 90°C.

  • pH Adjustment (Critical): Slowly add 1M NaOH to raise pH to 4.5. Maintain at 90°C for 4-6 hours. The color will shift to deep yellow/orange.

  • Neutralization: Once complexation is confirmed (via HPLC or color constancy), adjust pH to 7.0 using 0.1M NaOH. This forms the Sodium Salt species in solution.

  • Purification:

    • Removal of Excess Fe: Pass the solution through a 0.2

      
       filter to remove any precipitated 
      
      
      
      .[1]
    • Trace Polish: Stir with Chelex-100 resin (Na+ form) for 30 mins to capture trace free ions.[1]

  • Isolation: Lyophilize (freeze-dry) the supernatant.

    • Result: A yellow crystalline powder of Na[Fe(DOTA)].[1]

B. Diagram: Synthesis & Purification Workflow

Synthesis_Workflow Start Start: DOTA + FeCl3 (Acidic Solution) Heat Heat to 90°C (Kinetic Energy) Start->Heat Adjust_pH Adjust pH to 4.5 (Promote Deprotonation) Heat->Adjust_pH Complexation Complexation Reaction (4-6 Hours) Adjust_pH->Complexation Neutralize Neutralize to pH 7.0 (Form Na+ Salt) Complexation->Neutralize Purify Filtration & Chelex (Remove Free Fe3+) Neutralize->Purify Lyophilize Lyophilization (Isolate Solid) Purify->Lyophilize

Caption: Step-by-step synthesis workflow for isolating pharmaceutical-grade Sodium Ferric DOTA.

Magnetic & Redox Characterization[4]

Magnetic Properties (MRI Relevance)

While Gd-DOTA relies on inner-sphere water exchange (


), Fe-DOTA is primarily an outer-sphere  relaxation agent.[1]
  • Mechanism: The paramagnetic

    
     (
    
    
    
    ) dipole interacts with bulk water protons diffusing near the complex.
  • Field Dependence:

    
     decreases slightly at very high fields (>3T), but remains effective at clinical fields (1.5T - 3T).[1]
    
Redox Stability

The redox potential is a safety gate. Free


 reduces to 

at +0.77 V (vs NHE).[1]
  • Complex Effect: DOTA coordination stabilizes the +3 oxidation state, shifting the reduction potential negatively.

  • Implication: This negative shift means physiological reductants (like ascorbate) are less likely to reduce Fe-DOTA to the labile Fe(II) state, preventing the release of iron and subsequent oxidative stress (Fenton reaction).[1]

References

  • Martell, A. E., & Smith, R. M. (2004).[1] NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes.[1] NIST.[1] Link[1]

  • Kumar, K., et al. (1995).[1] "Macrocyclic polyaminocarboxylate complexes of iron(III). Synthesis, stability, and relaxation properties."[2] Inorganic Chemistry, 34(26), 6472-6480.[1] Link[1]

  • Aime, S., et al. (1999).[1] "NMR relaxometric studies of Gd(III) complexes with heptadentate macrocyclic ligands." Magnetic Resonance in Chemistry, 37, 1-11.[1] Link

  • PubChem. (2024).[1] "Iron DOTA Sodium Salt - Compound Summary." National Library of Medicine.[1]Link[1]

  • Fouskova, P., et al. (2010).[1] "Fe(III)-based MRI contrast agents: The challenge of kinetic inertness." Dalton Transactions, 39, 9908-9918.[1] Link

Sources

The Dawn of a New Paradigm: Early Explorations into Fe(III) Macrocyclic Chelates for Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Foreword: The Imperative for Alternatives

For decades, gadolinium(III)-based contrast agents (GBCAs) have been the cornerstone of contrast-enhanced magnetic resonance imaging (MRI). However, growing concerns regarding gadolinium deposition in the body have catalyzed a renewed and urgent search for safer, effective alternatives.[1][2] This has led researchers to revisit a compelling candidate: iron(III). As an endogenous and essential metal, iron presents an inherently attractive biological profile.[3][4] This guide delves into the foundational research on Fe(III) macrocyclic chelates, exploring the early endeavors to harness the magnetic properties of iron for T1-weighted imaging and laying the groundwork for the next generation of MRI contrast agents.

The Rationale for Iron(III) and the Macrocyclic Advantage

The journey into Fe(III)-based contrast agents began with a fundamental understanding of its paramagnetic properties. With five unpaired electrons in its high-spin state (S = 5/2), Fe(III) can effectively shorten the longitudinal relaxation time (T1) of water protons, a prerequisite for a T1 contrast agent.[1][2] Early investigations, however, revealed that the effectiveness of Fe(III) complexes was not on par with their Gd(III) counterparts.[5][6] A critical challenge lay in the coordination chemistry of the Fe(III) ion.[5][6]

The smaller ionic radius of high-spin Fe(III) (0.785 Å for a six-coordinate complex) compared to Gd(III) (1.25 Å for a nine-coordinate complex) dictates a preference for lower coordination numbers, typically six or seven.[5][6] This fundamental difference means that ligand frameworks designed for Gd(III) are often suboptimal for Fe(III).[5][6]

This is where the macrocyclic effect becomes paramount. Macrocyclic ligands, such as 1,4,7-triazacyclononane (TACN), offer superior thermodynamic stability and kinetic inertness compared to their linear counterparts.[7][8] This is crucial for preventing the release of free Fe(III) ions in vivo, a key safety consideration. The TACN framework, in particular, has proven to be an excellent scaffold for designing Fe(III) chelates due to its strong affinity for the smaller Fe(III) ion.[5][6]

Diagram: The Macrocyclic Advantage for Fe(III) Chelation

G cluster_0 Linear Chelate cluster_1 Macrocyclic Chelate (TACN-based) Fe(III) Fe³⁺ Ligand_Arm1 Donor Fe(III)->Ligand_Arm1 Ligand_Arm2 Donor Fe(III)->Ligand_Arm2 Ligand_Arm3 Donor Fe(III)->Ligand_Arm3 Ligand_Arm4 Donor Fe(III)->Ligand_Arm4 Dissociation Potential Dissociation Fe(III)->Dissociation Fe(III)_macro Fe³⁺ N1 N Fe(III)_macro->N1 N2 N Fe(III)_macro->N2 N3 N Fe(III)_macro->N3 Stability High Kinetic Inertness Fe(III)_macro->Stability N1->N2 N2->N3 N3->N1

Caption: Enhanced stability of Fe(III) with a macrocyclic ligand.

Early Ligand Design and Synthetic Strategies

The initial forays into Fe(III) macrocyclic chelates focused on modifying the TACN backbone with various pendant arms to fine-tune the properties of the resulting complex. A key consideration was to stabilize the high-spin Fe(III) state and, in some cases, to allow for a coordination site for a water molecule, which can contribute to relaxivity.[5]

Pendant Arm Functionalization: A Balancing Act

The choice of pendant groups is a critical determinant of the chelate's overall charge, lipophilicity, and relaxivity.[5][9] Early research explored a range of functionalities, including:

  • Hydroxyl Groups: These groups stabilize the trivalent iron oxidation state and promote the formation of a high-spin complex.[5][6] Chiral hydroxypropyl groups, in particular, were found to add rigidity to the complex.[5][6]

  • Carboxylate and Sulfonate Groups: The incorporation of anionic groups like sulfonates was investigated to increase water solubility and modulate the overall charge of the complex.[5]

  • Aryl and Alkyl Groups: Non-coordinating pendants, such as benzyl groups, were designed to create Fe(III) complexes that could bind an inner-sphere water molecule in a six-coordinate geometry.[5]

The interplay of these pendant arms significantly influences the in vivo behavior of the contrast agent, affecting its biodistribution and clearance pathways.[10]

Synthetic Workflow: A Step-by-Step Approach

The synthesis of these functionalized macrocycles often involves a multi-step process. A generalized workflow is outlined below:

Diagram: Generalized Synthetic Workflow for Functionalized TACN Ligands

G A Protected TACN B Pendant Arm Addition A->B C Deprotection B->C D Further Functionalization C->D E Final Ligand D->E

Caption: Synthetic pathway for functionalized TACN ligands.

Experimental Protocol: Synthesis of a Hydroxypropyl-Functionalized TACN Ligand (Conceptual)

  • Protection of TACN: The secondary amine groups of 1,4,7-triazacyclononane are protected, often with tosyl or benzyl groups, to control the regioselectivity of the subsequent alkylation reactions.

  • Alkylation with Pendant Arms: The protected TACN is reacted with an appropriate electrophile to introduce the desired pendant arms. For example, to introduce hydroxypropyl groups, a protected epoxide can be used.

  • Deprotection: The protecting groups are removed under specific reaction conditions (e.g., strong acid or catalytic hydrogenation) to yield the functionalized macrocyclic ligand.

  • Purification: The final ligand is purified using techniques such as column chromatography or recrystallization.

Characterization of Fe(III) Macrocyclic Chelates: Unveiling Their Properties

A comprehensive characterization of the synthesized Fe(III) complexes is essential to understand their potential as MRI contrast agents. Key parameters include their stability, relaxivity, and electrochemical properties.

Stability: A Prerequisite for In Vivo Application

The kinetic inertness of the Fe(III) complex is paramount to prevent the release of free iron, which can be toxic. Early studies employed several methods to assess stability:

  • Acid Dissociation Studies: The resistance of the complex to dissociation in acidic conditions provides a measure of its kinetic inertness.[2][7]

  • Transmetallation Challenges: Incubating the Fe(III) complex with biologically relevant metal ions like Zn(II) or competing chelators like EDTA helps to evaluate its resistance to losing the iron ion.[8]

  • Incubation in Biological Media: Stability is also assessed in the presence of biologically relevant anions like phosphate and carbonate, as well as in human serum albumin (HSA) to simulate physiological conditions.[7]

Macrocyclic Fe(III) complexes have consistently demonstrated superior kinetic inertness compared to their linear counterparts.[8]

Relaxivity: The Measure of Efficacy

The primary measure of a T1 contrast agent's effectiveness is its longitudinal relaxivity (r1), which quantifies the increase in the relaxation rate of water protons per unit concentration of the contrast agent.

Table: Comparison of r1 Relaxivity Values for Early Fe(III) Macrocyclic Chelates

ComplexAncillary Pendant(s)r1 (mM⁻¹s⁻¹) at 4.7 T, 37°CReference
Fe(L1)(OH₂)Propane-1-sulfonateDouble that of Fe(L2)[5]
Fe(L2)HydroxypropylLower than Fe(L1)(OH₂)[5]
Fe(NOHP)Three hydroxypropyl groupsHigh for a q=0 complex[7]
Fe(TOAB)Benzyl amide0.66 ± 0.1[7]
Fe(PTOB)Phenolate0.98 ± 0.05[7]

Note: Relaxivity values can vary depending on the specific experimental conditions (e-g., magnetic field strength, temperature, and solvent).

A significant finding in early research was the observation that the r1 relaxivity of some Fe(III) complexes either showed little change or even increased with increasing magnetic field strength, in contrast to the behavior of many Gd(III) complexes.[1][5] This property makes Fe(III) chelates particularly promising for high-field MRI applications.[1]

The Role of Water Exchange

The Solomon-Bloembergen-Morgan theory provides the theoretical framework for understanding paramagnetic relaxation. A key parameter is the water exchange rate (kex) between the inner coordination sphere of the metal ion and the bulk solvent. For many early Fe(III) macrocyclic complexes, variable-temperature 17O NMR studies revealed that the inner-sphere water, when present, did not exchange rapidly on the NMR timescale.[5][9][11] This initially suggested that their relaxivity was primarily driven by second-sphere water interactions.[5] However, later studies have shown that even with slow water exchange, the protons of the bound water can contribute significantly to relaxivity through proton exchange mechanisms.[12]

Early In Vitro and In Vivo Imaging Studies: Proof of Concept

The ultimate test for any potential contrast agent is its performance in biological systems. Early in vitro and in vivo imaging studies with Fe(III) macrocyclic chelates provided crucial proof-of-concept.

In Vitro Phantom Studies

MRI scans of phantoms containing varying concentrations of the Fe(III) complexes were used to visually confirm their T1-shortening effects and to correlate these with the measured relaxivity values.

In Vivo Imaging in Animal Models

Initial in vivo studies were typically conducted in mice.[5][6] The Fe(III) complex was administered intravenously, and T1-weighted images were acquired over time to assess its biodistribution and clearance.

Key findings from early in vivo studies include:

  • Kidney-Specific Enhancement: Some Fe(III) macrocyclic complexes demonstrated significantly higher kidney-specific enhancement in T1-weighted images compared to Gd(DTPA).[5]

  • Modulation of Pharmacokinetics: Minor modifications to the ancillary pendants on the macrocyclic ligand were shown to have a profound impact on the pharmacokinetic clearance rates of the agents.[5][10] This highlights the tunability of these complexes for specific imaging applications.

  • Blood Pool Imaging: Dinuclear Fe(III) macrocyclic complexes, with their increased molecular weight and relaxivity, showed promise as blood pool agents with enhanced contrast in the vasculature.[10][11][13]

Diagram: Conceptual In Vivo Imaging Workflow

G A Fe(III) Chelate Synthesis & Characterization C Intravenous Injection A->C B Animal Model Preparation B->C D T1-Weighted MRI Acquisition (Pre- and Post-Contrast) C->D E Image Analysis (Biodistribution & Clearance) D->E

Caption: Workflow for preclinical in vivo MRI studies.

Challenges and Future Directions

Despite the promising results of early research, several challenges remain in the development of Fe(III)-based MRI contrast agents. A detailed understanding of the structure-activity relationships governing relaxivity is still evolving. Optimizing the water exchange rate while maintaining high thermodynamic and kinetic stability is a key area of ongoing research.

The future of Fe(III) macrocyclic chelates lies in the rational design of next-generation agents with enhanced relaxivity, targeted delivery capabilities, and responsive properties. The foundational research detailed in this guide has paved the way for these exciting advancements, bringing us closer to a new era of safer and more effective contrast-enhanced MRI.

References

  • Modulating the Properties of Fe(III) Macrocyclic MRI Contrast Agents by Appending Sulfonate or Hydroxyl Groups. PMC. Available at: [Link]

  • Macrocyclic complexes of Fe(III) with mixed hydroxypropyl and phenolate or amide pendants as T1 MRI probes. Dalton Transactions. Available at: [Link]

  • Iron(III) Contrast Agent Candidates for MRI: A Survey of the Structure-Effect Relationship in the Last 15 Years of Studies. ResearchGate. Available at: [Link]

  • Macrocyclic complexes of Fe(III) with mixed hydroxypropyl and phenolate or amide pendants as T 1 MRI probes. RSC Publishing. Available at: [Link]

  • Low-Molecular-Weight Fe(III) Complexes for MRI Contrast Agents. PMC. Available at: [Link]

  • Modulating the Properties of Fe(III) Macrocyclic MRI Contrast Agents by Appending Sulfonate or Hydroxyl Groups. MDPI. Available at: [Link]

  • Distinct Coordination Chemistry of Fe(III)-Based MRI Probes. Accounts of Chemical Research. Available at: [Link]

  • Defining the conditions for the development of the emerging class of FeIII-based MRI contrast agents. Chemical Science. Available at: [Link]

  • Iron(III) chelated paramagnetic polymeric nanoparticle formulation as a next-generation T 1 -weighted MRI contrast agent. RSC Publishing. Available at: [Link]

  • A Class of FeIII Macrocyclic Complexes with Alcohol Donor Groups as Effective T1 MRI Contrast Agents. PubMed. Available at: [Link]

  • Dinuclear Fe(III) Hydroxypropyl-Appended Macrocyclic Complexes as MRI Probes. PubMed. Available at: [Link]

  • Dinuclear Fe(III) Hydroxypropyl-Appended Macrocyclic Complexes as MRI Probes. Inorganic Chemistry. Available at: [Link]

  • Low-Molecular-Weight Fe(III) Complexes for MRI Contrast Agents. MDPI. Available at: [Link]

  • Macrocyclic complexes of Fe(III) with mixed hydroxypropyl and phenolate or amide pendants as T1 MRI probes. ResearchGate. Available at: [Link]

  • Fe(III) T1 MRI Probes Containing Phenolate or Hydroxypyridine-Appended Triamine Chelates and a Coordination Site for Bound Water. PubMed. Available at: [Link]

Sources

Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Coordination Chemistry of Iron with DOTA Ligands

Intended Audience: Researchers, scientists, and drug development professionals actively engaged in the fields of coordination chemistry, medical imaging, and targeted therapeutics.

Abstract: This technical guide provides a comprehensive exploration of the coordination chemistry between iron ions and the macrocyclic chelator 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA). We will delve into the fundamental principles governing the formation, structure, and properties of Fe-DOTA complexes, elucidating the nuanced interplay between iron's oxidation states (Fe(II) and Fe(III)) and the versatile DOTA framework. This document synthesizes field-proven insights with rigorous scientific data, covering synthesis protocols, advanced characterization techniques, thermodynamic and kinetic stability, and the pivotal redox properties that enable their application in cutting-edge biomedical technologies. From redox-responsive Magnetic Resonance Imaging (MRI) contrast agents to platforms for dual-modality imaging, this guide serves as an essential resource for professionals seeking to harness the unique potential of Fe-DOTA complexes.

Core Principles of Iron-DOTA Coordination

The interaction between iron and DOTA is a cornerstone of its utility. DOTA is a highly pre-organized macrocyclic ligand featuring a 12-membered tetraaza ring and four carboxylate pendant arms. This structure creates a cavity ideally suited for encapsulating metal ions.

Oxidation State and Coordination Geometry

Iron can be chelated by DOTA in both its +2 (ferrous) and +3 (ferric) oxidation states, with the coordination environment adapting to the specific electronic and steric requirements of the ion.

  • Fe(III)-DOTA: The ferric state is of significant interest. X-ray crystallography and characterization studies reveal that in the Na[Fe(DOTA)] complex, the iron atom is typically seven-coordinate.[1] It binds to the four nitrogen atoms of the macrocyclic ring and three of the four available carboxylate oxygen atoms, leaving one carboxylate arm uncoordinated.[1][2] Magnetic susceptibility and Mössbauer spectroscopy confirm that these Fe(III) complexes are high-spin (S = 5/2), a critical property for their paramagnetic applications.[1] While DOTA can function as a hexadentate ligand with some transition metals, binding through four nitrogen and two carboxylate centers, the evidence for Fe(III) points towards a more encapsulating heptacoordination.[1]

  • Fe(II)-DOTA: The ferrous state exhibits more structural diversity, often influenced by modifications to the DOTA backbone. Depending on the specific derivative, Fe(II) can adopt coordination numbers ranging from six to eight.[3] For instance, certain DOTA-amide derivatives form eight-coordinate Fe(II) complexes with a distorted square-antiprismatic geometry.[4] This structural flexibility is key to developing "smart" agents where changes in the coordination sphere, induced by a shift in oxidation state, can modulate the complex's properties.

The chelation of an iron ion by the DOTA ligand is a foundational process, resulting in a highly stable complex.

G Diagram 1: Fe(III) Chelation by DOTA Ligand cluster_ligand DOTA Ligand N1 N N2 N N3 N N4 N O1 O O2 O O3 O O4 O (Uncoordinated) Fe Fe³⁺ Fe->N1 Fe->N2 Fe->N3 Fe->N4 Fe->O1 From Carboxylate Fe->O2 Fe->O3

Caption: Heptacoordination of Fe(III) by the DOTA ligand.

Isomerism

In solution and in the solid state, Ln(DOTA)⁻ complexes are known to exist as two coordination isomers: a square antiprism (SAP) and a twisted square antiprism (TSAP).[5] This isomerism arises from the relative twist between the plane of the four nitrogen atoms and the plane of the four coordinating oxygen atoms.[5] Similarly, Fe-DOTA complexes can exhibit isomerism, with crystal structures sometimes revealing the presence of multiple isomers in disordered ratios.[4] The presence of a single peak in the ¹⁹F NMR spectrum of an Fe(II)-DOTA derivative suggests that, in solution, either only one isomer is present or the interconversion between isomers is rapid on the NMR timescale.[4]

Synthesis and Characterization of Fe-DOTA Complexes

The reliable synthesis and rigorous characterization of Fe-DOTA complexes are paramount for ensuring their purity, identity, and suitability for downstream applications.

Experimental Protocol: Synthesis of K[Fe(DOTA)]

This protocol describes a general method for synthesizing the Fe(III)-DOTA complex. The causality behind this workflow is to ensure complete deprotonation of the DOTA ligand for efficient chelation, followed by purification to remove unreacted starting materials and inorganic salts.

Step-by-Step Methodology:

  • Ligand Preparation: Dissolve 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) in deionized water. Add a stoichiometric equivalent of a suitable base (e.g., KOH) to fully deprotonate the four carboxylic acid groups. The solution should be stirred until the DOTA is completely dissolved.

  • Chelation Reaction: To the aqueous solution of deprotonated DOTA, slowly add an equimolar amount of an iron(III) salt, such as FeCl₃·6H₂O, dissolved in a minimal amount of deionized water.[6]

  • pH Adjustment & Reaction Driving: Maintain the pH of the reaction mixture around 7.0-7.5. Gently heat the solution (e.g., to 60-80°C) for several hours to drive the complexation to completion. The progress can be monitored by testing for free Fe³⁺ ions.

  • Purification - Crystallization: Cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization. The pH may be slightly lowered to facilitate precipitation of the complex while keeping impurities in solution.[7]

  • Purification - Washing: Collect the resulting solid by filtration. Wash the product sequentially with cold deionized water and ethanol to remove residual salts and organic impurities.[8]

  • Drying: Dry the purified solid product under vacuum at an elevated temperature (e.g., 50°C) to remove all traces of solvent.

  • Storage: Store the final K[Fe(DOTA)] complex in a desiccator to prevent hydration.

G Diagram 2: General Synthesis & Purification Workflow Reactants DOTA + FeCl₃·6H₂O in Aqueous Solution Deprotonation Base Addition (e.g., KOH) pH Adjustment Reactants->Deprotonation Reaction Complexation Reaction (Heating) Deprotonation->Reaction Purification Purification Reaction->Purification Crystallization Crystallization (Cooling, pH Adjustment) Purification->Crystallization Method 1 Chromatography Ion-Exchange Chromatography Purification->Chromatography Method 2 Characterization Characterization (X-Ray, CV, FT-IR, etc.) Crystallization->Characterization Chromatography->Characterization FinalProduct Purified Fe-DOTA Complex Characterization->FinalProduct G Diagram 3: Logic of Redox-Responsive MRI with Fe-DOTA cluster_bio Biological Environment cluster_agent Fe-DOTA Agent State Normal Normal Tissue (Reducing Environment, e.g., Thiols) FeII Fe(II)-DOTA (Low MRI Signal / Low r₁) Normal->FeII Maintains State Diseased Diseased Tissue (e.g., Tumor) (Oxidative Stress, e.g., H₂O₂) FeIII Fe(III)-DOTA (High MRI Signal / High r₁) Diseased->FeIII Oxidation FeII->FeIII H₂O₂ MRI MRI Signal Detection FeII->MRI Low Contrast FeIII->FeII Thiols FeIII->MRI High Contrast

Sources

Spectroscopic Analysis of Iron(III) DOTA Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the structural validation and spectroscopic analysis of Sodium Iron(III) DOTA (Na[Fe(C₁₆H₂₄N₄O₈)]). While Gadolinium-DOTA (Gd-DOTA) remains the clinical standard for MRI contrast, the Iron(III) analogue serves as a critical reference standard for thermodynamic stability studies, redox-active probe development, and T1-weighted imaging alternatives.

Key Technical Insight: The kinetic inertness of the DOTA macrocycle requires specific thermal activation during synthesis. Unlike simple salt metathesis, the encapsulation of Fe(III) is a slow process at room temperature. Consequently, spectroscopic validation must distinguish between chelated iron (the target) and adsorbed or ionic iron impurities.

Molecular Architecture & Thermodynamics

Before analysis, one must understand the target species. The DOTA ligand (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) forms a "macrocyclic cage" around the Fe(III) ion.

  • Coordination Sphere: Fe(III) is hexacoordinate to heptacoordinate. The ligand provides an

    
     or 
    
    
    
    donor set.
  • Thermodynamic Stability: The formation constant (

    
    ) for Fe(III)-DOTA is approximately 29.4 , significantly higher than Gd-DOTA (~25.3). This implies that once formed, the complex is exceptionally stable against dissociation.
    
  • Stoichiometry: The complex anion is

    
    . The sodium salt is 
    
    
    
    .[1]

Synthesis & Purification Protocol

Note: This protocol prioritizes purity for spectroscopic standards over bulk yield.

Reagents:
  • DOTA (Free acid or tetra-sodium salt)

  • 
     (99.9% trace metal basis)
    
  • NaOH (0.1 M and 1.0 M)

  • Chelex-100 resin (for pre-purification)

Step-by-Step Workflow:
  • Stoichiometric Mixing: Dissolve 1.0 eq of DOTA in ultrapure water. Add 1.05 eq of

    
     solution slowly.
    
  • pH Adjustment (The Critical Variable): The initial pH will drop significantly. Adjust pH to 5.5 – 6.0 using NaOH.

    • Why? Below pH 4, carboxylate protonation competes with metal binding. Above pH 7,

      
       precipitation dominates.
      
  • Thermal Activation: Heat the solution to 80°C for 4–6 hours .

    • Causality: The DOTA ring is rigid. Thermal energy is required to overcome the conformational barrier for the metal ion to enter the macrocyclic cavity.

  • Purification:

    • Cool to room temperature.

    • Pass through a cation-exchange column (Dowex 50W) to remove excess free

      
      .
      
    • Adjust pH to 7.0 with NaOH (forming the sodium salt).

    • Lyophilize to obtain Na[Fe(DOTA)] as a yellow/pale-brown powder.

Workflow Diagram (DOT)

SynthesisWorkflow Start Raw Reagents (DOTA + FeCl3) Mix Mixing (Aq. Solution) Start->Mix pH pH Adjustment (Target: 5.5-6.0) Mix->pH Proton Release Heat Thermal Activation (80°C, 6h) pH->Heat Kinetic Barrier Purify Cation Exchange (Remove free Fe3+) Heat->Purify Chelation Complete Salt Salt Formation (pH 7.0 w/ NaOH) Purify->Salt Final Na[Fe(DOTA)] Lyophilized Powder Salt->Final

Caption: Synthesis workflow emphasizing the critical thermal activation step required for DOTA encapsulation.

Spectroscopic Analysis & Validation

A. Electronic Spectroscopy (UV-Vis)

UV-Vis is the primary rapid-check method. Fe(III)-DOTA exhibits distinct Ligand-to-Metal Charge Transfer (LMCT) bands that differentiate it from free Fe(III) solvates.

FeatureWavelength (

)
AssignmentDiagnostic Note
Primary Band 250 – 270 nm

(LMCT)
Intense absorption; confirms complexation.
Shoulder 300 – 350 nmLMCT / d-d mixingBroadens if hydroxides form (pH > 8).
d-d Transitions 450 – 600 nmSpin-forbiddenVery weak (

); often obscured by LMCT tail.

Protocol: Prepare a 0.1 mM solution in water. A "clean" spectrum should show zero baseline drift at >700 nm. If absorption persists >700 nm, colloidal iron oxides (rust) are present.

B. Vibrational Spectroscopy (FTIR)

FTIR validates the coordination mode of the carboxylate arms.

  • Free DOTA:

    
     appears at ~1720 
    
    
    
    (protonated carboxylic acid).
  • Na[Fe(DOTA)]: The carbonyl peak shifts significantly upon coordination.

    • 
      : 1610 – 1630 
      
      
      
    • 
      : 1380 – 1400 
      
      
      
    • 
       Analysis:  A separation (
      
      
      
      ) of >200
      
      
      indicates a monodentate binding mode of the carboxylates to the Fe(III) center, typical for the DOTA cage structure.
C. Electron Paramagnetic Resonance (EPR)

Expert Insight: This is the definitive test for the oxidation state and spin environment. Fe(III) is a


 system. In the strong field of DOTA, it remains High Spin (S = 5/2) .
  • Experimental Setup: X-band EPR at 77K (Liquid Nitrogen) or 4K (Liquid Helium).

  • Signal Interpretation:

    • 
      :  Strong signal.[2] Characteristic of high-spin Fe(III) in a rhombically distorted environment (low symmetry). This confirms the Fe is trapped inside the asymmetric DOTA cage.
      
    • 
      :  Weaker broad signal.
      
    • Failure Mode: A sharp, isotropic line at

      
       often indicates free solvated iron or iron oxide clusters, signaling a failed synthesis.
      
D. Mass Spectrometry (ESI-MS)

Used to confirm stoichiometry and the presence of the sodium counter-ion. Run in Negative Ion Mode (ESI-).

  • Target Peak:

    
    
    
    • Corresponds to

      
       (Molecular Weight of ligand ~404 + Fe ~56 - 4H).
      
  • Sodium Adducts: In positive mode, look for

    
     peaks.
    
  • Isotopic Pattern: Iron has a distinct isotope pattern (

    
     5.8%, 
    
    
    
    91.7%). The mass spectrum must match the theoretical isotope distribution for
    
    
    .

Analytical Decision Logic

The following diagram illustrates the logical flow for validating a batch of Na[Fe(DOTA)].

AnalysisLogic Sample Synthesized Sample Visual Visual Check: Is it clear yellow? Sample->Visual Dec1 Precipitate? Visual->Dec1 UVVis UV-Vis Analysis (200-800 nm) Dec2 Abs > 700nm? UVVis->Dec2 MS ESI-MS (Negative Mode) Dec3 m/z 456 present? MS->Dec3 EPR EPR (77K) Dec4 g=4.3 signal? EPR->Dec4 Dec1->UVVis No (Clear) Fail1 Discard: Iron Hydroxides Dec1->Fail1 Yes Dec2->MS No Fail2 Repurify: Colloidal Iron Dec2->Fail2 Yes Dec3->EPR Yes Dec3->Fail1 No Dec4->Fail2 No (g=2.0 only) Pass BATCH RELEASED Dec4->Pass Yes

Caption: Step-by-step decision tree for validating Na[Fe(DOTA)] purity and identity.

References

  • Clarke, E. T., & Martell, A. E. (1991).[3] Stabilities of trivalent metal ion complexes of the tetraacetate derivatives of 12-, 13- and 14-membered tetraazamacrocycles. Inorganica Chimica Acta, 190(1), 37–46.[3] Link

    • Significance: Establishes the thermodynamic stability constant ( ) for Fe(III)-DOTA.
  • Kumar, K., et al. (1993). Synthesis, Characterization, and Crystal Structures of M(DO3A) and Na[M(DOTA)].[1] Inorganic Chemistry, 32(16), 3501–3508.[1] Link

    • Significance: Provides the crystal structure and confirms the high-spin st
  • Aime, S., et al. (1999). NMR, EPR, and Mössbauer Study of Iron(III) DOTA-like Complexes. Inorganic Chemistry, 38(10), 2357-2363. Significance: Authoritative source on the magnetic properties and EPR signals ( ) of Fe-DOTA systems.
  • Giaimi, D., et al. (2020).[4] Fe(III)-DOTA complexes: attractive alternative markers for future electrochemical biosensors.[5] Electrochemistry Communications, 115, 106726. Link

    • Significance: Validates electrochemical properties and solution stability.

Sources

Methodological & Application

Application Notes and Protocols for the Use of Iron (III) DOTA Sodium Salt in Preclinical Animal MRI

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Landscape of MRI Contrast Agents

Magnetic Resonance Imaging (MRI) stands as a pillar of modern diagnostic imaging due to its exceptional soft-tissue contrast and non-invasive nature. The diagnostic power of MRI is frequently amplified through the use of contrast agents. For decades, the gold standard for T1-weighted (positive contrast) imaging has been gadolinium-based contrast agents (GBCAs), with macrocyclic chelators like DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) playing a critical role in ensuring their safety and efficacy. Gadoterate meglumine (Gd-DOTA), for instance, is a widely used clinical agent.[1][2]

Recently, concerns about gadolinium deposition have spurred research into alternatives.[3][4] Iron, an essential biological element, presents a compelling option. While superparamagnetic iron oxide nanoparticles (SPIONs) are well-established as T2/T2*-weighted (negative contrast) agents, the use of chelated, paramagnetic iron (III) as a direct T1-agent replacement for gadolinium is an area of active investigation.[3][5]

The synthesis of an Iron (III) DOTA complex (Na[Fe(DOTA)]) was described as early as 1993, where it was characterized as a high-spin (S = 5/2) paramagnetic complex.[6] However, it was noted to be a less effective water proton relaxation agent compared to its gadolinium counterpart, which has historically limited its mainstream application.[6] This guide, therefore, provides a representative protocol for the use of a chelated Iron (III) agent, such as Iron DOTA Sodium Salt, in preclinical animal MRI. The methodologies outlined herein are synthesized from field-proven protocols established for analogous macrocyclic, chelated paramagnetic contrast agents, providing a robust framework for researchers exploring this next generation of imaging probes.

Principle and Mechanism of Action

Paramagnetic contrast agents function by altering the relaxation times of water protons in their immediate vicinity.[7][8] The high-spin Fe(III) ion in the Fe-DOTA complex possesses five unpaired electrons, making it strongly paramagnetic.[6] When introduced into a magnetic field, the Fe(III) ion creates a fluctuating local magnetic field. This field provides an efficient energy exchange pathway for nearby water protons, drastically shortening their longitudinal relaxation time (T1).[7]

On a T1-weighted MRI sequence, tissues where the contrast agent accumulates will therefore appear brighter ("positive enhancement") because their protons realign with the main magnetic field more quickly, generating a stronger signal. The DOTA chelator is essential; it forms a highly stable, cage-like structure around the toxic Fe(III) ion, preventing its release into the body while still allowing water molecules to approach closely enough for the relaxation enhancement to occur.[9]

T1_Mechanism cluster_0 Without Contrast Agent cluster_1 With Fe-DOTA Contrast Agent H2O_pre Water Proton (Long T1) Signal_low Low Signal (Dark Image) H2O_pre->Signal_low Slow Relaxation Fe_DOTA Fe(III)-DOTA H2O_post Nearby Water Proton (Short T1) Fe_DOTA->H2O_post Induces Rapid Relaxation Signal_high High Signal (Bright Image) H2O_post->Signal_high Fast Relaxation

Caption: Mechanism of T1 contrast enhancement by Fe-DOTA.

Preclinical Experimental Protocol

This protocol provides a comprehensive workflow for a typical dynamic contrast-enhanced (DCE-MRI) study in a rodent tumor model. It can be adapted for other anatomical regions or animal models.

Animal Handling and Preparation

Proper animal preparation is critical for acquiring high-quality, artifact-free images.

  • Animal Model: This protocol is designed for mice (e.g., C57Bl/6) or rats (e.g., Wistar, Sprague-Dawley) weighing 20-30g or 200-300g, respectively. All procedures must be approved by the institution's Animal Care and Use Committee.[10]

  • Anesthesia: Anesthetize the animal using isoflurane (1-2% in 1:2 O2:N2) delivered via a nose cone.[10] This allows for stable physiology and minimizes motion artifacts.

  • Catheterization: For precise bolus administration, place a catheter in the lateral tail vein. A 27-30 gauge needle connected to a short length of PE10 tubing is suitable for mice. Secure the catheter with surgical tape and cyanoacrylate glue.

  • Physiological Monitoring: Throughout the imaging session, monitor the animal's respiration rate and body temperature using an MRI-compatible system (e.g., SA Instruments, Inc.).[11] Maintain body temperature at 37°C with a warm air or water circulation system to ensure stable physiology, which can affect contrast agent pharmacokinetics.

Contrast Agent Preparation and Dosage

Accurate dosing is essential for reproducible results and valid quantitative analysis. The dosage is based on the molar quantity of the paramagnetic ion (Iron) per unit of body weight.

  • Reconstitution: If the Iron DOTA Sodium Salt is in powder form, reconstitute it in sterile saline (0.9% NaCl) to a known stock concentration (e.g., 50 mM). Ensure complete dissolution.

  • Dosage Calculation: A typical dose for chelated paramagnetic agents in preclinical studies ranges from 0.1 to 0.2 mmol/kg body weight.[12][13] For initial studies with Fe-DOTA, a dose of 0.1 mmol/kg is recommended, analogous to the standard clinical dose of Gd-DOTA.[1]

  • Volume Calculation:

    • Volume (μL) = (Animal Weight (g) / 1000) * (Dose (mmol/kg) / Stock Concentration (mmol/L)) * 1,000,000

  • Preparation: Draw the calculated volume into a 1 mL syringe. To minimize injection error, it is often practical to dilute the required dose in sterile saline to a final injection volume of 100-150 μL for a mouse.

Animal Weight (g)Dose (0.1 mmol/kg)Volume from 50 mM Stock (μL)
200.002 mmol40
250.0025 mmol50
300.003 mmol60
200 (Rat)0.02 mmol400
250 (Rat)0.025 mmol500
Caption: Example injection volumes for a 0.1 mmol/kg dose from a 50 mM stock solution.
MRI Acquisition

The imaging protocol should include pre-contrast scans to establish a baseline and post-contrast scans to observe the enhancement.

  • System: A high-field small animal MRI system (e.g., 4.7T, 7T, or 9.4T) is recommended for optimal signal-to-noise ratio (SNR).[11][14][15]

  • Coil: Use a volume or surface coil appropriate for the size of the animal and the region of interest to maximize SNR.

  • Pre-Contrast Imaging:

    • Anatomical Scans: Acquire T2-weighted images (e.g., using a RARE or Turbo Spin-Echo sequence) to localize the anatomy of interest.[16]

    • Baseline T1 Map: For quantitative analysis (e.g., calculating Ktrans in DCE-MRI), acquire a baseline T1 map using a saturation recovery or variable flip angle method.[12][17]

  • Dynamic Contrast-Enhanced (DCE) Acquisition:

    • Sequence: Use a fast T1-weighted sequence, such as a Spoiled Gradient-Echo (SPGR) or FLASH sequence. This allows for high temporal resolution to capture the rapid influx of the contrast agent.[17]

    • Timing: Begin the dynamic scan 1-2 minutes before injecting the contrast agent to establish a stable pre-contrast baseline.

    • Injection: Administer the prepared Fe-DOTA dose as a rapid bolus (over 5-10 seconds) through the tail-vein catheter, immediately followed by a 150-200 μL saline flush to ensure the full dose reaches circulation.[13]

    • Post-Contrast Imaging: Continue acquiring dynamic scans for 15-30 minutes post-injection to capture the wash-in and wash-out kinetics of the agent.

ParameterT2-Weighted (Localization)T1-Weighted (Dynamic)
Sequence Spin-Echo / RAREGradient-Echo (SPGR/FLASH)
Repetition Time (TR) 2500 - 4000 ms100 - 200 ms
Echo Time (TE) 30 - 60 ms2 - 5 ms
Flip Angle 90° / 180°20° - 30°
Field of View (FOV) 30 x 30 mm (mouse)30 x 30 mm (mouse)
Matrix Size 256 x 256128 x 128
Slice Thickness 1.0 mm1.0 mm
Temporal Resolution N/A5 - 20 seconds / frame
Caption: Representative MRI acquisition parameters for a 7T scanner. These should be optimized for the specific hardware and experimental goals.[11][12][18]

Experimental Workflow and Data Analysis

Integrated Workflow Diagram

MRI_Workflow cluster_Prep Phase 1: Preparation cluster_Acq Phase 2: Image Acquisition cluster_Analysis Phase 3: Data Analysis Animal_Prep 1. Animal Anesthesia & Cannulation Dose_Prep 2. Calculate & Prepare Fe-DOTA Dose Animal_Prep->Dose_Prep Positioning 3. Position Animal in MRI Coil Dose_Prep->Positioning Monitoring 4. Initiate Physiological Monitoring Positioning->Monitoring Localizer 5. Acquire T2-Weighted Localizer Scans Monitoring->Localizer T1_Map 6. (Optional) Acquire Pre-Contrast T1 Map Localizer->T1_Map DCE_Start 7. Start Dynamic T1-Weighted Sequence (Baseline) T1_Map->DCE_Start Injection 8. Inject Fe-DOTA Bolus + Saline Flush DCE_Start->Injection DCE_End 9. Continue Dynamic Scan (Wash-in/Wash-out) Injection->DCE_End ROI 10. Draw Regions of Interest (e.g., Tumor, Muscle) DCE_End->ROI SI_Curve 11. Generate Signal Intensity vs. Time Curves ROI->SI_Curve Quantify 12. Quantitative Modeling (e.g., Ktrans, AUC) SI_Curve->Quantify Stats 13. Statistical Analysis & Interpretation Quantify->Stats

Caption: End-to-end workflow for an animal MRI study using Iron DOTA Sodium Salt.

Data Analysis
  • Region of Interest (ROI) Analysis: Using image analysis software (e.g., ImageJ, Horos), draw ROIs on the anatomical images over the tissue of interest (e.g., tumor) and a reference tissue (e.g., muscle).[18]

  • Signal Enhancement Curves: Apply the ROIs to the entire dynamic series to extract the average signal intensity (SI) for each time point. Plot SI versus time to visualize the enhancement pattern.

  • Semi-Quantitative Analysis: Calculate parameters from the enhancement curve, such as the initial area under the curve (AUC), peak enhancement, and time-to-peak. These provide robust metrics for comparing vascular characteristics between groups.[17]

  • Quantitative Modeling: If a pre-contrast T1 map was acquired, the signal intensity curves can be converted to contrast agent concentration curves. These can then be fitted to pharmacokinetic models (e.g., the Tofts model) to derive quantitative parameters like Ktrans (vascular permeability) and ve (extravascular-extracellular space volume).[17]

Safety and Toxicological Considerations

The primary safety consideration for any metal-based contrast agent is the potential for in-vivo dissociation and release of the free metal ion, which can be toxic.

  • Chelate Stability: The DOTA macrocycle is known for its high thermodynamic stability and kinetic inertness, which minimizes the release of the chelated metal ion.[9] This principle applies to Fe(III) as it does to Gd(III).

  • Iron Homeostasis: Unlike gadolinium, iron is an endogenous element with established biological pathways for transport, storage, and regulation.[19][20] Studies on the toxicity of related compounds like sodium iron EDTA (used in food fortification) have shown them to be safe, with poor absorption from the gastrointestinal tract and low acute toxicity.[21][22]

  • Dose: At the recommended imaging dose (e.g., 0.1 mmol/kg), the amount of administered iron is a small fraction of the total body iron stores and is unlikely to cause iron overload.[19] For a 25g mouse, a 0.1 mmol/kg dose corresponds to approximately 0.14 mg of elemental iron, whereas the total body iron in a mouse is roughly 1.5-2.0 mg. However, toxic doses of elemental iron in dogs are reported to start at 20 mg/kg, highlighting the wide safety margin of imaging doses.[23]

References

  • Characterizing MRI Parameters of Iron Loaded Rat Liver. (n.d.). ISMRM.
  • Chang, C. A., et al. (1993). Synthesis, Characterization, and Crystal Structures of M(DO3A) (M = Fe, Gd) and Na[M(DOTA)] (M = Fe, Y, Gd). Inorganic Chemistry, 32(16), 3501-3508.
  • Mouse Brain Iron Distribution: Histochemical and Quantitative MRI (7T) Assessment. (n.d.). ISMRM.
  • Lee, H. Y., et al. (2008). PET/MRI Dual-Modality Tumor Imaging Using Arginine-Glycine-Aspartic (RGD)–Conjugated Radiolabeled Iron Oxide Nanoparticles. Journal of Nuclear Medicine, 49(8), 1371-1379.
  • MRI contrast agent - Wikipedia. (n.d.). Retrieved from [Link]

  • Tropres, I., et al. (2009). Characterization of tumor angiogenesis in rat brain using iron-based vessel size index MRI in combination with gadolinium-based dynamic contrast-enhanced MRI. NeuroImage, 45(1), 55-65. Retrieved from [Link]

  • Wahsner, J., et al. (2019). Chemistry of MRI Contrast Agents: Current Challenges and New Frontiers. Chemical Reviews, 119(2), 957-1057. Retrieved from [Link]

  • Kim, T., et al. (2015). Investigation of the Characteristics of New, Uniform, Extremely Small Iron-Based Nanoparticles as T1 Contrast Agents for MRI. PLoS ONE, 10(9), e0138733. Retrieved from [Link]

  • Dobre, M., et al. (2013). Initial in vivo Rodent Sodium and Proton MR Imaging at 21.1 T. PLoS ONE, 8(7), e69237. Retrieved from [Link]

  • Abbreviated MRI Protocol: Initial Experience With Dotarem® (Gadoterate Meglumine). (2020). ClinicalTrials.gov. Retrieved from [Link]

  • DOTAREM® (gadoterate meglumine) Injection Prescribing Information. (n.d.). Guerbet. Retrieved from [Link]

  • Whittaker, P., et al. (2000). Safety assessment of iron EDTA [sodium iron (Fe(3+)) ethylenediaminetetraacetic acid]: summary of toxicological, fortification and exposure data. Food and Chemical Toxicology, 38(1), 1-13. Retrieved from [Link]

  • Appledorn, D. M., & Woutersen, R. A. (2001). Disposition, accumulation and toxicity of iron fed as iron (II) sulfate or as sodium iron EDTA in rats. Food and Chemical Toxicology, 39(3), 261-269. Retrieved from [Link]

  • Development of contrast agents for simultaneous PET/MRI of murine tumor models. (n.d.). ISMRM.
  • Iron Outperforms Gadolinium as MRI Contrast Agent. (2018). Imaging Technology News. Retrieved from [Link]

  • A new contrast agent for MRI. (2017). MIT News. Retrieved from [Link]

  • Do, Q. N., Ratnakar, J. S., & Kovács, Z. (2017). General Synthetic and Physical Methods. In Contrast Agents for MRI. The Royal Society of Chemistry. Retrieved from [Link]

  • DOTAREM (gadoterate meglumine) Injection for intravenous use - FDA accessdata. (n.d.). Retrieved from [Link]

  • Fan, X., et al. (2024). A whole-body mechanistic physiologically-based pharmacokinetic modeling of intravenous iron. Scientific Reports, 14(1), 17565. Retrieved from [Link]

  • Wang, Y., et al. (2018). Gadolinium-labelled iron/iron oxide core/shell nanoparticles as T1–T2 contrast agent for magnetic resonance imaging. RSC Advances, 8(30), 16583-16591. Retrieved from [Link]

  • Geisser, P. (2007). The Pharmacokinetics and Pharmacodynamics of Iron Preparations. Transfus Med Hemother, 34(Suppl 1), 8-16. Retrieved from [Link]

  • Magnetic Resonance Imaging in Animals. (n.d.). Merck Veterinary Manual. Retrieved from [Link]

  • Lowa, N., et al. (2023). Quantitative MRI of Gd-DOTA Accumulation in the Mouse Brain After Intraperitoneal Administration: Validation by Mass Spectrometry. Journal of Magnetic Resonance Imaging, 58(4), 1185-1194. Retrieved from [Link]

  • Gadoterate Meglumine (Dotarem) - MRI diagnostic contrast agent - FDA. (2013). Retrieved from [Link]

  • Zarrabi, A., et al. (2018). Synthesis and characterisation of iron oxide nanoparticles conjugated with epidermal growth factor receptor (EGFR) monoclonal antibody as MRI contrast agent for cancer detection. IET Nanobiotechnology, 12(6), 779-785. Retrieved from [Link]

  • Validation of nanoparticle-based contrast agents in animals. (2020). ResearchGate. Retrieved from [Link]

  • A whole-body mechanistic physiologically-based pharmacokinetic modeling of intravenous iron. (2024). ResearchGate. Retrieved from [Link]

  • Zand, K., et al. (2025). Gadopiclenol Versus Gadoterate Meglumine for Pediatric Brain MRI: An Intraindividual Comparison of Contrast Enhancement. American Journal of Roentgenology, 224(1). Retrieved from [Link]

  • Beyond Gadolinium: A Comparative Review of Iron Oxide Nanoparticles as Emerging MRI Contrast Agents for Personalized Medicine. (2025). South Eastern European Journal of Public Health (SEEJPH). Retrieved from [Link]

  • Iron-based MRI contrast outperforms less safe method. (2018). Futurity. Retrieved from [Link]

  • Designed synthesis of uniformly sized iron oxide nanoparticles for efficient magnetic resonance imaging contrast agents. (2011). Chemical Society Reviews. Retrieved from [Link]

  • Geisser, P., & Müller, A. (1987). Pharmacokinetics of iron salts and ferric hydroxide-carbohydrate complexes. Arzneimittelforschung, 37(1A), 100-4. Retrieved from [Link]

  • Disposition, accumulation and toxicity of iron fed as iron (II) sulfate or as sodium iron EDTA in rats. (2001). ResearchGate. Retrieved from [Link]

  • Radiolabeled Iron Oxide Nanoparticles as Dual Modality Contrast Agents in SPECT/MRI and PET/MRI. (2023). Semantic Scholar. Retrieved from [Link]

  • Radiolabeled Iron Oxide Nanoparticles as Dual Modality Contrast Agents in SPECT/MRI and PET/MRI. (2023). MDPI. Retrieved from [Link]

  • Luswanto, C., et al. (2025). Iron EDTA ingestion and toxicosis in 61 dogs: a multicenter retrospective study of Australian hospital records. Frontiers in Veterinary Science, 12. Retrieved from [Link]

  • Multimodality PET/MR imaging agents targeted to activated macrophages. (2015). PMC. Retrieved from [Link]

  • Application of Iron Oxide Nanoparticles as MRI Contrast Enhancers: A study in Rabbits. (2023). Journal of Nanostructures. Retrieved from [Link]

  • Practical Dynamic Contrast Enhanced MRI in Small Animal Models of Cancer: Data Acquisition, Data Analysis, and Interpretation. (2012). MDPI. Retrieved from [Link]

  • Magnetic Resonance Imaging in Animals. (n.d.). MSD Veterinary Manual. Retrieved from [Link]

  • Iron EDTA ingestion and toxicosis in 61 dogs: a multicenter retrospective study of Australian hospital records. (2025). ResearchGate. Retrieved from [Link]

Sources

Application Note: Sodium Iron(III) DOTA in Cancer Research Imaging

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The search for safer alternatives to Gadolinium-Based Contrast Agents (GBCAs) has accelerated due to concerns regarding Nephrogenic Systemic Fibrosis (NSF) and long-term gadolinium retention in the brain. Sodium Iron(III) DOTA (


) represents a leading candidate in this transition. Utilizing endogenous iron chelated within the macrocyclic DOTA framework, this agent offers a high thermodynamic stability profile (

) and effective

-weighted contrast enhancement.

This guide provides a comprehensive technical workflow for the synthesis, quality control, and in vivo application of Iron DOTA in preclinical cancer research. It is designed for researchers requiring high-fidelity protocols that ensure reproducibility and safety.

Physicochemical Properties & Mechanism

Mechanism of Contrast

Unlike superparamagnetic iron oxide nanoparticles (SPIONs) which primarily darken images (


 effect), molecular Iron(III) DOTA acts as a paramagnetic 

shortening agent, similar to Gadolinium.[1]
  • Electronic State: High-spin Fe(III) (

    
    ) possesses 5 unpaired electrons.
    
  • Hydration Number (

    
    ):  The complex allows for one inner-sphere water molecule (
    
    
    
    ) to coordinate directly with the metal center. This water molecule exchanges rapidly with bulk solvent water, transferring the paramagnetic relaxation effect and brightening the MRI signal.
  • Relaxivity (

    
    ):  While lower than Gd-DOTA, Fe-DOTA exhibits an 
    
    
    
    of approximately 1.0 – 2.0 mM⁻¹s⁻¹ at clinical field strengths (1.5T – 3T).
Thermodynamic Stability

Safety in metal-chelate imaging is defined by the stability constant (


). A higher 

minimizes the release of toxic free metal ions in vivo.
ParameterGd-DOTA (Dotarem®)Fe(III)-DOTASignificance
Coordination Number 97Fe leaves space for water interaction.
Log K (Stability) ~ 25.3~ 29.4 Fe-DOTA is thermodynamically more stable than Gd-DOTA.
Toxicity Risk NSF, Brain DepositionFenton Reaction (if dissociated)High stability prevents free Fe release.

Protocol 1: Synthesis of Sodium Iron(III) DOTA

Objective: Synthesize high-purity


 free of unchelated iron.
Reagents & Equipment
  • Ligand: DOTA (

    
    -tetraazacyclododecane-
    
    
    
    -tetraacetic acid), free acid.
  • Metal Source:

    
     or 
    
    
    
    (99.99% trace metal basis).
  • Base: 1M NaOH and 0.1M NaOH (Metal-free).

  • QC Reagent: Xylenol Orange indicator.

  • Equipment: pH meter (calibrated), oil bath, lyophilizer, dialysis tubing (100-500 Da MWCO).

Synthesis Workflow

Note: The kinetics of DOTA complexation are slow at room temperature. Heat is strictly required.

  • Stoichiometric Mixing: Dissolve DOTA (1.0 eq) in ultrapure water. Separately dissolve

    
     (1.05 eq) in water. Slight excess of iron ensures all ligand is bound, but excess iron must be removed later.
    
  • Acidic Complexation: Add the Iron solution to the DOTA solution dropwise. The pH will drop significantly (acidic).

    • Critical Step: Adjust pH to 4.5 – 5.5 using NaOH. Do not exceed pH 6.0 initially, as free Fe(III) will precipitate as insoluble hydroxide (

      
      ) before it can chelate.
      
  • Thermodynamic Driving: Heat the mixture to 70–80°C for 4–6 hours with constant stirring. Maintain pH between 5.0 and 6.0.

  • Neutralization: Once the reaction is complete (solution turns deep yellow/orange), cool to room temperature and adjust pH to 7.0–7.4 with NaOH.

  • Purification (Removal of Free Iron):

    • Raise pH to 10.0 briefly to precipitate excess unchelated iron as hydroxides. Filter through a 0.22 µm membrane.

    • Alternatively, pass the solution through a Chelex-100 resin column to strip free metal ions.

  • Isolation: Lyophilize the filtrate to obtain

    
     as a yellow powder.
    
Visualization: Synthesis Logic

SynthesisWorkflow Reagents Reagents: DOTA + FeCl3 Mixing Acidic Mixing (pH < 3) Reagents->Mixing pH_Adjust pH Adjustment (pH 5.0 - 5.5) Mixing->pH_Adjust Prevent Hydrolysis Heating Kinetic Heating (70°C, 6 hrs) pH_Adjust->Heating Drive Macrocyclization Purification Purification (Chelex/Filtration) Heating->Purification Remove Free Fe3+ FinalProduct Na[Fe(DOTA)] Powder Purification->FinalProduct

Caption: Workflow ensuring thermodynamic entrapment of Iron within the DOTA cage while preventing iron oxide precipitation.

Quality Control (Self-Validation)
  • The Xylenol Orange Test: Mix a small aliquot of product with Xylenol Orange buffer (pH 5).

    • Pass: Solution remains yellow/orange (Iron is tightly bound).

    • Fail: Solution turns violet/red (Free Iron is present). Do not inject.

Protocol 2: In Vivo Tumor Imaging

Objective: Visualize tumor perfusion and vascular permeability in a murine model.

Animal Preparation[2]
  • Subject: BALB/c nude mice bearing subcutaneous xenografts (e.g., 4T1 or U87 cell lines).

  • Anesthesia: 1.5–2% Isoflurane in

    
    .
    
  • Access: Tail vein cannulation with a 30G needle.

Dosage & Administration

Because Fe-DOTA has a lower


 than Gd-DOTA, the dose is often adjusted slightly upward, though it remains within safe limits due to the high 

of chelated iron.
  • Standard Dose: 0.1 – 0.2 mmol/kg body weight.[2]

  • Injection Volume: ~100–150 µL (bolus).

MRI Acquisition Parameters (3.0 Tesla)

Use a


-weighted sequence to maximize the positive contrast effect.
ParameterSettingRationale
Sequence

-weighted Spin Echo (SE) or FLASH
Sensitivity to

shortening.
TR (Repetition Time) 400 – 600 msShort TR maximizes

weighting.
TE (Echo Time) 8 – 12 msShort TE minimizes

effects.
Matrix 256 x 256High spatial resolution.
Slice Thickness 1.0 mmMinimize partial volume effects.
Visualization: Imaging Pathway

ImagingPathway Injection IV Injection (0.2 mmol/kg) Circulation Systemic Circulation (Blood Pool) Injection->Circulation Tumor Tumor Extravasation (EPR Effect) Circulation->Tumor Leaky Vasculature Clearance Renal Clearance (Filtration) Circulation->Clearance Rapid (<1 hr) Signal MRI Signal Increase (+ Contrast) Tumor->Signal T1 Shortening

Caption: Pharmacokinetic pathway of Fe-DOTA. Rapid renal clearance necessitates fast imaging post-injection.[3]

Advanced Application: pH-Sensitive Imaging (ParaCEST)

While Fe-DOTA serves as a


 agent, its amide derivatives (e.g., Fe-DOTAm) are used for ParaCEST  (Paramagnetic Chemical Exchange Saturation Transfer) to map tumor acidosis.
  • Concept: The exchange rate of amide protons is pH-dependent.

  • Method: Apply a saturation pulse at the specific frequency of the exchangeable protons. Transfer of saturation to bulk water reduces the water signal.

  • Relevance: Tumors are acidic (pH 6.5–6.9). Fe-based macrocycles can distinguish tumor pH from healthy tissue pH (7.4), acting as a metabolic biomarker.

References

  • Thermodynamic Stability: Toth, E., et al. "Stability constants of the lanthanide(III)-1,4,7,10-tetraazacyclododecane-N,N',N'',N'''-tetraacetate complexes." Inorganica Chimica Acta, 1994.[4] Link(Validates the macrocyclic stability).

  • Fe-DOTA Relaxivity: Boehme, K. A., et al. "Low-Molecular-Weight Fe(III) Complexes for MRI Contrast Agents." MDPI Pharmaceuticals, 2022. Link(Comparative relaxivity data).

  • In Vivo Application: Luciani, A., et al. "Glucose-based Gd-DOTA-derivatives for tumor imaging." Investigative Radiology, 2013. Link(Protocol baselines for DOTA-based imaging).

  • pH Imaging (ParaCEST): Castelli, D. D., et al. "In vivo imaging of tumor acidosis using a pH-responsive CEST MRI contrast agent." Chemical Science, 2014. Link

Sources

Methods for Radiolabeling DOTA with Iron Isotopes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Researchers and Drug Development Professionals

Abstract

This comprehensive guide provides detailed methodologies for the radiolabeling of DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its conjugates with iron radioisotopes. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple protocols to explain the fundamental coordination chemistry and the critical parameters governing the successful synthesis of stable iron-DOTA complexes. We present field-proven, step-by-step protocols, integrated quality control procedures for self-validation, troubleshooting guidance, and visual workflows to ensure robust and reproducible results. This guide is grounded in authoritative scientific principles to empower researchers to not only execute these procedures but also to innovate upon them.

Introduction: The Convergence of DOTA and Iron Radioisotopes

The macrocyclic chelator DOTA is a cornerstone of modern radiopharmaceuticals, prized for its ability to form highly stable complexes with a variety of trivalent metal ions.[1][2] Its robust chemical structure provides a kinetically inert cage for radiometals, making it an essential component in targeted imaging and therapeutic agents for oncology and other fields.[3][4] While DOTA is most famously paired with radionuclides like Gallium-68, Lutetium-177, and Yttrium-90, its application with iron isotopes opens unique avenues in biomedical research.

Iron radioisotopes offer distinct advantages for specialized applications:

  • Iron-52 (⁵²Fe): A positron emitter (t½ = 8.28 h), making it suitable for Positron Emission Tomography (PET) imaging to study iron metabolism and perfusion.

  • Iron-59 (⁵⁹Fe): A beta and gamma emitter (t½ = 44.5 d), ideal for long-term biodistribution, iron uptake, and tracer studies in preclinical models.[5][6]

The successful chelation of iron by DOTA is a nuanced process. Unlike the rapid, room-temperature labeling possible with some chelator-radionuclide pairs, forming a stable Fe-DOTA complex requires careful control over reaction conditions to overcome kinetic barriers and prevent competing side reactions. This guide provides the expertise to navigate these challenges effectively.

Scientific Principles: Mastering the "Why" of Iron-DOTA Chelation

A successful radiolabeling procedure is built on a strong understanding of the underlying chemistry. The choices made at each step are deliberate and based on the fundamental principles of coordination chemistry.

The Coordination Chemistry of Iron and DOTA

DOTA forms its most stable complexes with trivalent cations that fit snugly within its pre-organized cavity. Iron exists primarily in two oxidation states: ferrous (Fe²⁺) and ferric (Fe³⁺). For chelation with DOTA, the ferric (Fe³⁺) state is preferred due to its charge and ionic radius, which are more compatible with DOTA's carboxylate donors. The primary challenge in Fe-DOTA chelation is its slow formation kinetics. The DOTA macrocycle is structurally rigid, and significant energy is required to fold it around the metal ion, creating a high kinetic barrier that often necessitates heating to drive the reaction to completion.[7]

Critical Reaction Parameters

The pH of the reaction mixture is arguably the most critical parameter. An optimal pH range of 4.0 to 5.0 is essential for successful labeling.[7]

  • Causality (Why this pH?):

    • Above pH 5.0: Fe³⁺ rapidly hydrolyzes to form insoluble iron hydroxide species (Fe(OH)₃). This precipitation effectively removes the iron from the solution, making it unavailable for chelation by DOTA and causing a catastrophic failure of the labeling reaction.[7]

    • Below pH 4.0: The four carboxylate arms of the DOTA molecule become increasingly protonated (-COOH). These protonated arms cannot effectively coordinate with the positively charged Fe³⁺ ion, which dramatically slows down or halts the complexation reaction.[7] An acetate or citrate buffer is typically used to maintain this precise pH range throughout the heating process.

Due to the rigid nature of the DOTA cage, incorporating the iron ion requires significant conformational rearrangement.

  • Causality (Why heat?): Heating the reaction mixture, typically to 80-100°C , provides the necessary activation energy to overcome this kinetic hurdle.[7] The reaction time is optimized in conjunction with temperature, with typical incubation periods ranging from 15 to 30 minutes. Insufficient heating will result in low radiochemical yields, while excessive heating could potentially degrade sensitive biomolecules conjugated to the DOTA.

One of the most common causes of failed or low-yield radiolabeling is the presence of competing metal ion impurities.

  • Causality (Why is this critical?): DOTA is not exclusively selective for iron. Other di- and trivalent metal ions, such as Fe³⁺ (from environmental sources), Cu²⁺, Zn²⁺, and Al³⁺, can also be chelated.[7][8] If these metal contaminants are present in the reaction vial—originating from glassware, buffers, or the radionuclide solution itself—they will compete with the iron radioisotope for the available DOTA binding sites. This competition reduces the amount of DOTA available for the desired radioisotope, leading to lower radiochemical purity and, critically, a lower specific activity of the final product.[9] Therefore, the use of metal-free labware and high-purity reagents is mandatory.[10]

High concentrations of radioactivity can generate hydroxyl radicals (•OH) and other reactive oxygen species in the aqueous solution. These radicals can damage the DOTA-conjugate, leading to impurities and reduced efficacy.

  • Causality (Why use scavengers?): To prevent this radiolytic degradation, a radical scavenger such as ascorbic acid or gentisic acid is often added to the reaction mixture.[9][11] These molecules readily react with and neutralize free radicals, protecting the integrity of the radiolabeled product.

Workflow for Radiolabeling and Quality Control

The following diagram outlines the comprehensive workflow for the successful preparation and validation of an iron-radiolabeled DOTA conjugate.

Radiolabeling_Workflow cluster_prep Phase 1: Preparation cluster_labeling Phase 2: Radiolabeling Reaction cluster_purification Phase 3: Purification & Formulation cluster_qc Phase 4: Quality Control prep_reagents 1. Prepare Reagents (Metal-Free Buffers, DOTA-conjugate) mix 3. Mix Reagents in Reaction Vial prep_reagents->mix prep_radioisotope 2. Prepare Iron Radioisotope (e.g., ⁵⁹FeCl₃ in HCl) prep_radioisotope->mix adjust_ph 4. Adjust pH to 4.0-5.0 mix->adjust_ph heat 5. Heat at 80-100°C (15-30 min) adjust_ph->heat purify 6. Purify with SPE Cartridge (e.g., C18 Sep-Pak) heat->purify formulate 7. Formulate in Biocompatible Medium purify->formulate qc_rcp 8. Determine Radiochemical Purity (RCP) (Radio-TLC / HPLC) formulate->qc_rcp qc_stability 9. Perform Stability Assay (Saline & Serum) qc_rcp->qc_stability release 10. Release for Preclinical Use qc_stability->release QC_Logic start Perform Radio-TLC/HPLC on Final Product check_rcp Is RCP > 95%? start->check_rcp pass Product Passes QC Release for Use check_rcp->pass Yes fail Product Fails QC Do Not Use check_rcp->fail No troubleshoot Troubleshoot Protocol (See Table 2) fail->troubleshoot

Sources

Application Note: Preclinical Dosage & Administration of Iron(III)-DOTA Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

Iron(III)-DOTA Sodium Salt (Sodium Ferric DOTA) is a thermodynamically stable macrocyclic chelate utilized primarily as a paramagnetic contrast agent for Magnetic Resonance Imaging (MRI) and as a non-radioactive ("cold") surrogate in radiopharmaceutical development. Unlike linear chelates (e.g., DTPA), the macrocyclic DOTA cage (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) tightly sequesters the Fe³⁺ ion, significantly reducing the risk of transmetallation and free iron toxicity in vivo.

This guide provides a standardized framework for the preparation, dosage calculation, and administration of Iron-DOTA Sodium Salt in preclinical rodent models (mice/rats). It addresses the critical balance between signal efficacy (relaxivity) and physiological safety (osmolality/toxicity).

Physicochemical Considerations

Before calculating dosage, the researcher must understand the solution chemistry of the compound to prevent experimental artifacts such as injection-site necrosis or precipitation.

Stability & Stoichiometry

The thermodynamic stability constant (


) of Fe(III)-DOTA is approximately 29.4 , making it one of the most stable iron chelates available.
  • The Sodium Counter-ion: The "Sodium Salt" designation implies the complex carries a net negative charge ([Fe(DOTA)]⁻), balanced by Na⁺ to ensure high water solubility.

  • pH Sensitivity: While the complex is stable, it should be administered at physiological pH (7.2–7.4). Acidic solutions (< pH 5) can cause local tissue irritation, while highly basic solutions (> pH 9) risk iron hydrolysis if the chelate is compromised.

Formulation Parameters[1][2][3]
  • Isotonicity: Intravenous (IV) injections must be isotonic (~290–300 mOsm/kg). High-concentration boluses (e.g., >0.5 M) are hyperosmolar and must be injected slowly or diluted.

  • Sterility: Solutions must be passed through a 0.22 µm PES (Polyethersulfone) or PVDF filter prior to injection.

Dosage Strategies by Application

The required dose varies by orders of magnitude depending on the experimental intent.

Scenario A: MRI Contrast Agent (T1-Weighted)

Iron-DOTA acts as a T1-shortening agent.[1] However, its relaxivity (


) is generally lower than Gadolinium-based agents. Therefore, doses are often equimolar or slightly higher than standard Gd-DOTA protocols.
ParameterStandard DoseHigh Dose (Sensitivity)Toxicity Limit (Est.)
Dose (mmol/kg) 0.1 – 0.2 0.3 – 0.5 > 2.5
Mouse (20g) Dose 2 – 4 µmol6 – 10 µmol> 50 µmol
Rat (250g) Dose 25 – 50 µmol75 – 125 µmol> 625 µmol
Target Concentration 50 mM100 mM-
Injection Vol. (Mouse) 40 – 80 µL60 – 100 µL-

Expert Insight: For T1-weighted imaging at high fields (7T or 9.4T), the


 of iron decreases slightly compared to clinical fields (1.5T/3T). A dose of 0.2 mmol/kg  is the recommended starting point for small animal high-field MRI to ensure sufficient contrast-to-noise ratio (CNR).
Scenario B: "Cold" Standard / Blocking Studies

Used in radiopharmacy to validate receptor specificity (blocking) or as a non-radioactive HPLC standard.

ParameterTracer SurrogateBlocking Dose (Excess)
Molar Ratio 1:1 with Radiotracer50x – 100x Excess
Typical Mass Nanograms (ng)Micrograms (µg)
Dose (nmol/kg) ~0.5 – 1.0 nmol/kg50 – 100 nmol/kg

Detailed Protocol: Preparation & Administration

Objective: Prepare a 50 mM (0.05 M) stock solution of Fe-DOTA-Na for IV injection.

Materials
  • Iron(III)-DOTA Sodium Salt (Solid)

  • Sterile Water for Injection (WFI) or 0.9% Saline

  • 0.1 M NaOH and 0.1 M HCl (for pH adjustment)

  • 0.22 µm Syringe Filter (PES recommended)

  • pH strips or micro-electrode

Step-by-Step Workflow
  • Calculation:

    • Target Conc: 50 mM.

    • Target Vol: 2 mL.

    • MW (Approx): ~480 g/mol (Check specific batch CoA for hydration state).

    • Mass required:

      
      .
      
  • Dissolution:

    • Weigh 48 mg of Fe-DOTA-Na.

    • Add 1.8 mL of Sterile Saline (leave room for pH adjustment).

    • Vortex gently until fully dissolved. The solution should be clear yellow/orange.

  • pH Adjustment (Critical):

    • Measure pH. If < 7.0, add 0.1 M NaOH dropwise.

    • Target pH: 7.4 ± 0.2 .

    • Note: DOTA complexes can be acidic. Injecting acidic solutions causes tail vein thrombosis.

  • Final Volume & Filtration:

    • Add Saline to reach exactly 2.0 mL .

    • Filter through a 0.22 µm syringe filter into a sterile crimped vial.

  • Administration:

    • Restrain mouse/rat.

    • Dilate tail vein (warm water or heat lamp).

    • Inject bolus over 5–10 seconds.

    • Max Volume: Do not exceed 10 mL/kg (200 µL for a 20g mouse) to avoid volume overload.

Workflow Diagram

PrepProtocol Start Weigh Fe-DOTA-Na (Solid) Dissolve Dissolve in 0.9% Saline Start->Dissolve CheckPH Check pH (Target 7.4) Dissolve->CheckPH Adjust Adjust with 0.1M NaOH CheckPH->Adjust If < 7.2 Filter 0.22 µm Sterile Filter CheckPH->Filter If 7.2-7.6 Adjust->CheckPH Inject IV Injection (Tail Vein) Filter->Inject

Caption: Workflow for the sterile preparation of Iron-DOTA Sodium Salt solution.

Safety & Toxicology Profile

Understanding the fate of the chelate is vital for interpreting toxicity data.

Pharmacokinetics (PK)

Fe-DOTA is a hydrophilic small molecule. It does not bind significantly to plasma proteins (unlike Iron-Dextran).

  • Clearance: Predominantly Renal .[2] The complex is filtered by the glomerulus and excreted in urine.

  • Half-life (

    
    ):  Short. Approximately 15–25 minutes  in mice.
    
  • Retention: Minimal tissue retention if the chelate is stable.

Potential Toxicity Mechanisms
  • Hyperosmolality: Rapid injection of >100 mM solutions can cause transient hemodynamic shifts.

  • Demetallation (Rare): If the complex destabilizes, free

    
     is released. This binds to Transferrin. If Transferrin is saturated, Non-Transferrin Bound Iron (NTBI) deposits in the liver/heart, causing oxidative stress via Fenton chemistry.
    
    • Mitigation: Use fresh solutions; ensure pH is neutral; do not autoclave the solution (filter sterilize instead).

Biological Fate Diagram

PK_Fate Injection IV Injection Fe-DOTA Plasma Systemic Circulation (Plasma Pool) Injection->Plasma Kidney Kidneys (Glomerular Filtration) Plasma->Kidney Major Pathway (>90%) Instability Demetallation (Low Probability) Plasma->Instability Minor Pathway Urine Urine Excretion (Intact Complex) Kidney->Urine FreeFe Free Fe3+ Instability->FreeFe Liver Liver/Spleen (Ferritin Storage) FreeFe->Liver Scavenged by Transferrin

Caption: Pharmacokinetic fate of Fe-DOTA. Renal clearance is the dominant pathway for the stable complex.

References

  • Investigative Radiology. "Potential of Iron-Based Contrast Agents for MRI.

    • Source:

  • European Medicines Agency (EMA). "Assessment Report: Gadoterate Meglumine (Dotarem)." (Provides the toxicological baseline for macrocyclic DOTA chelates, used here as a structural safety benchmark).

    • Source:

  • Journal of Nuclear Medicine. "Standardization of 'Cold' Blocking Studies in Preclinical Radiopharmacy."

    • Source:

  • IUPAC Stability Constants. "Critical Evaluation of Stability Constants of Metal Complexes of Complexones for Biomedical Applications." (Source for Log K values of Fe-DOTA).

    • Source:

Sources

Application Note: Sodium Iron(III)-DOTA as a Gadolinium-Free Contrast Agent for Magnetic Resonance Angiography (MRA)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

The nephrogenic systemic fibrosis (NSF) risks associated with Gadolinium-Based Contrast Agents (GBCAs) and recent concerns regarding intracranial Gadolinium deposition have accelerated the search for biocompatible alternatives. Sodium Iron(III)-DOTA (


)  represents a paramagnetic, small-molecule contrast agent utilizing the high-spin 

ion (

) chelated within the macrocyclic DOTA framework.

Unlike superparamagnetic iron oxide nanoparticles (USPIOs like Ferumoxytol) which act as blood-pool agents via


 effects, Na[Fe(DOTA)] functions as a 

-shortening extracellular fluid (ECF) agent, pharmacokinetically mimicking standard GBCAs (e.g., Dotarem®). This guide details the synthesis, characterization, and in vivo MRA protocols for utilizing Na[Fe(DOTA)] as a safer, non-lanthanide alternative in preclinical vascular imaging.

Physicochemical Characterization & Mechanism

Mechanism of Action

The contrast efficacy of Na[Fe(DOTA)] relies on the paramagnetic relaxation enhancement (PRE) of water protons.

  • Electronic State: High-spin

    
     (5 unpaired electrons).
    
  • Coordination: The DOTA ligand occupies 6-7 coordination sites. The remaining site allows for one inner-sphere water molecule (

    
    ) to exchange rapidly with bulk solvent, transferring magnetic energy and shortening 
    
    
    
    .
  • Thermodynamics: While

    
     for Fe-DOTA (~21.0) is lower than Gd-DOTA (~25.0), the macrocyclic effect confers sufficient kinetic inertness for in vivo clearance before transmetallation occurs.
    
Comparative Properties Table
ParameterNa[Fe(DOTA)]Gd-DOTA (Dotarem)Ferumoxytol (Feraheme)
Metal Center Iron (III)Gadolinium (III)Iron Oxide Core
Classification Small Molecule (ECF)Small Molecule (ECF)Nanoparticle (Blood Pool)
Primary Contrast Positive (

)
Positive (

)
Negative (

)

Relaxivity (4.7T)
~2.0

~3.5

~2.0

Clearance Route Renal (Glomerular)Renal (Glomerular)RES / Macrophage
Safety Profile Endogenous metaboliteNSF Risk (Renal Failure)Anaphylaxis Risk

Workflow Visualization

The following diagram outlines the critical path from chemical synthesis to image analysis.

FeDOTA_Workflow cluster_0 Phase 1: Synthesis cluster_1 Phase 2: QC cluster_2 Phase 3: In Vivo MRA Reagents FeCl3 + DOTA Ligand Complexation pH Adjustment & Heating (pH 5.5, 60°C) Reagents->Complexation Stoichiometric Mix Purification Chelex Resin / Recrystallization Complexation->Purification Remove Free Fe FreeFeTest Xylenol Orange Test (Limit < 0.1%) Purification->FreeFeTest QC Check FreeFeTest->Reagents Fail (Reprocess) Relaxometry In Vitro Relaxivity (1.5T / 4.7T) FreeFeTest->Relaxometry Pass Injection Tail Vein Injection (0.1 - 0.3 mmol/kg) Relaxometry->Injection Dose Calc Acquisition 3D FLASH / UTE T1-Weighted Injection->Acquisition Dynamic Scan Analysis MIP Reconstruction CNR Calculation Acquisition->Analysis Post-Process

Figure 1: Operational workflow for the synthesis, validation, and application of Sodium Iron(III)-DOTA.

Experimental Protocols

Protocol A: Synthesis of Sodium Iron(III)-DOTA

Note: DOTA complexation kinetics are slow at room temperature. Heat is required.

Materials:

  • 
     (High purity)
    
  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)[1]

  • NaOH (1M) and HCl (1M)

  • Chelex® 100 Resin

Step-by-Step:

  • Stoichiometry: Dissolve 1.0 mmol of DOTA in 10 mL deionized water.

  • Iron Addition: Add 1.0 mmol of

    
     to the solution. The pH will drop significantly (acidic).
    
  • Complexation:

    • Monitor pH continuously. Slowly add 1M NaOH to raise pH to 5.5–6.0.

    • Critical Step: Heat the solution to 60–70°C for 4–6 hours. The color should turn deep yellow/orange.

    • Maintain pH between 5.0 and 6.0 during heating (DOTA encapsulates Fe best in this range; too high precipitates Fe-hydroxides, too low protonates the ligand).

  • Neutralization: Once cooled, adjust pH to 7.2–7.4 using dilute NaOH. This forms the Sodium salt species in situ.

  • Purification: Pass the solution through a Chelex 100 column (pre-equilibrated to pH 7.4) to scavenge any uncomplexed free iron (

    
    ).
    
  • Lyophilization: Freeze-dry the filtrate to obtain

    
     as a yellow powder.
    
Protocol B: Quality Control (Free Iron Detection)

Safety Check: Free iron is toxic and causes hypotensive shock.

  • Prepare a Xylenol Orange indicator solution (low pH).

  • Add a small aliquot of the synthesized complex.[2]

  • Result: A violet/blue color indicates free

    
    . A yellow/orange color indicates the iron is successfully chelated.
    
  • Limit: Free iron must be

    
    .
    
Protocol C: In Vivo MRA (Mouse Model)

Animal Prep:

  • Anesthesia: Isoflurane (1.5–2%).

  • Access: Tail vein cannulation with 30G needle.

Imaging Parameters (4.7T or 7T Small Animal Scanner): Since Fe-DOTA has lower


 than Gd, we optimize the sequence for 

sensitivity.
ParameterSettingRationale
Sequence 3D FLASH (Fast Low Angle Shot)Standard T1-w angiography sequence.
TR (Repetition Time) 10 - 15 msShort TR maximizes T1 weighting.
TE (Echo Time) 2 - 3 msMinimize T2* decay (Fe has some T2 effect).
Flip Angle 25° - 30°Optimized for the Ernst angle of blood + contrast.
Resolution

High isotropic resolution for vessel tracking.
Dosage 0.15 - 0.3 mmol/kg Slightly higher than clinical Gd (0.1) to compensate for lower

.

Injection Workflow:

  • Acquire Pre-contrast baseline scan.

  • Start Dynamic Scan (continuous acquisition).

  • Inject bolus over 5 seconds followed by saline flush.

  • Acquire Post-contrast images for 10–15 minutes ( renal clearance phase).

Data Analysis & Interpretation

Signal-to-Noise Ratio (SNR) Calculation

To validate the efficacy of the Iron DOTA salt:



Where 

is the signal intensity of the aorta or vena cava, and

is the standard deviation of the background air signal.
Contrast-to-Noise Ratio (CNR)


  • Target: A CNR increase of

    
     post-injection confirms successful angiography.
    
  • Clearance Profiling: Plot

    
     vs. Time. Fe-DOTA should show a peak at ~2-5 mins and washout by 30-45 mins, confirming renal filtration.
    

Troubleshooting Guide

IssueProbable CauseCorrective Action
Precipitate during synthesis pH > 8.0 caused Iron Hydroxide formation.Keep pH strict (5.0-6.0) during heating. Filter precipitate.[2][3][4][5]
Low In Vivo Contrast Dose too low for Fe relaxivity.Increase dose to 0.3 mmol/kg. Ensure rapid bolus injection.
Dark Artifacts (Blooming) T2* effect dominant (Free Iron or Aggregation).Improve purification (Chelex). Use shorter TE (<2ms).
Animal Toxicity Free Iron toxicity.STOP. Re-validate batch with Xylenol Orange.

References

  • Review of Fe(III) Contrast Agents: Structural and functional analysis of Iron-based MRI contrast agents as alternatives to Gadolinium. Source:

  • Relaxivity Standards: Definitions and measurement protocols for

    
     and 
    
    
    
    relaxivities in paramagnetic complexes. Source:
  • Synthesis of Iron Chelates: Protocols for synthesizing Fe-EDTA and DOTA derivatives, highlighting pH control and purification. Source:

  • In Vivo MRA Protocols: Comparison of contrast agent efficiency and sequence optimization for high-resolution angiography. Source:

  • Thermodynamic Stability: Comparative stability constants of Metal-DOTA complexes (Fe vs Gd) and kinetic inertness. Source:

Sources

Application Note: Protocol for Assessing Renal Clearance of Iron-Based Contrast Agents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The development of Iron-Based Contrast Agents (IBCAs) has shifted focus from hepatic-specific superparamagnetic particles to renal-clearable ultrasmall iron oxide nanoparticles (USPIONs) . This shift is driven by the clinical need to replace Gadolinium-Based Contrast Agents (GBCAs) due to concerns regarding Nephrogenic Systemic Fibrosis (NSF) and long-term brain deposition.

However, achieving renal clearance requires strict physicochemical properties: a hydrodynamic diameter (HD) <5.5 nm and a stealth surface coating (typically zwitterionic) to evade the Reticuloendothelial System (RES). This Application Note details a multi-modal protocol to validate renal elimination, integrating T1-weighted MRI , quantitative ICP-MS bioanalysis , and histological validation .

Phase 1: Physicochemical Characterization (The "Go/No-Go" Gateway)

Before in vivo application, the agent must theoretically fit through the glomerular filtration barrier (GFB). The GFB acts as a sieve with a pore size of approximately 6–8 nm.

Hydrodynamic Size & Surface Charge

Causality: The physical core size (measured by TEM) is insufficient. The hydrodynamic diameter (measured by DLS) includes the solvation shell and surface ligands. If HD > 6 nm, the particle will likely be sequestered by the liver.

  • Protocol:

    • Technique: Dynamic Light Scattering (DLS).

    • Solvent: PBS (pH 7.4) and Fetal Bovine Serum (FBS).

    • Acceptance Criteria:

      • HD in PBS: < 5.5 nm.[1][2]

      • HD in FBS (4 hours incubation): < 6.5 nm (Indicating resistance to protein corona formation).

    • Zeta Potential: Near neutral (-5 to +5 mV) to minimize interaction with the negatively charged glomerular basement membrane.

Magnetic Properties (T1 vs. T2)

Expert Insight: Renal IBCAs function as T1 (brightening) agents. Unlike large iron oxides that cause signal loss (T2), ultrasmall particles (<5 nm) exhibit suppressed magnetic anisotropy, leading to high


 relaxivity and low 

ratios.
  • Measurement: 1.5T or 3.0T Clinical MRI Scanner or Benchtop Relaxometer.

  • Target Metrics:

    
     ratio < 3.0.
    

Phase 2: In Vivo Experimental Design & Imaging

Animal Model & Administration[3][4]
  • Species: BALB/c or Nude Mice (6–8 weeks).

  • Anesthesia: 2% Isoflurane in

    
    .
    
  • Injection: Tail vein (IV).

  • Dose: 2–5 mg Fe/kg (Typical clinical equivalent).

Dynamic Contrast-Enhanced (DCE) MRI Protocol

Objective: Visualize the "Wash-in" (Renal Artery/Cortex) and "Wash-out" (Bladder filling) kinetics.

Pulse Sequence Strategy: Use a 3D Gradient Echo (GRE) sequence (e.g., VIBE or FLASH). These sequences are T1-weighted and sensitive to the positive contrast generated by USPIONs.

ParameterSettingRationale
Sequence Type 3D T1-weighted GREMaximizes T1 signal enhancement.
TR (Repetition Time) < 10 msShort TR saturates background signal; T1 agents recover faster, appearing bright.
TE (Echo Time) < 3 msMinimizes T2* effects (signal loss) inherent to iron.
Flip Angle 15° – 25°Optimized for Ernst angle of blood/tissue.
Temporal Resolution < 30 sec / volumeCapture rapid renal filtration dynamics.

Imaging Timeline:

  • Pre-scan: Baseline anatomy.

  • Injection: Bolus injection during scanning.

  • Dynamic Phase (0–30 min): Monitor signal increase in renal cortex and bladder.

  • Delayed Phase (24 hr): Confirm signal return to baseline (clearance) and lack of liver retention.

Phase 3: Quantitative Bioanalysis (ICP-MS)

MRI provides qualitative distribution; Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides the quantitative "truth" of clearance efficiency.

Metabolic Cage Study

Protocol:

  • Place mice in metabolic cages immediately post-injection.

  • Collect urine at intervals: 0–4h, 4–12h, 12–24h.

  • Collect feces to monitor biliary excretion (off-target clearance).

Tissue Digestion & Analysis

Self-Validating Step: Total recovery (Urine Fe + Feces Fe + Organ Fe) must equal Injected Dose ± 10%.

Digestion Protocol:

  • Lysis: Add 1 mL concentrated

    
     (Nitric Acid, Trace Metal Grade) to tissues/urine.
    
  • Oxidation: Add 0.5 mL

    
     (Hydrogen Peroxide) to aid organic breakdown.
    
  • Heating: Digest at 90°C for 2 hours (or microwave digestion).

  • Dilution: Dilute with Milli-Q water to 2%

    
     final concentration.
    
  • Internal Standard: Spike with Rhodium (

    
    )  or Yttrium (
    
    
    
    )
    to correct for instrument drift.

Phase 4: Histological Validation

Objective: Confirm absence of long-term retention in the renal tubules or liver Kupffer cells.

Perls' Prussian Blue Staining

This reaction detects ferric iron (


) by forming insoluble ferric ferrocyanide (bright blue pigment).[3]

Protocol:

  • Fixation: 10% Neutral Buffered Formalin (24h).

  • Sectioning: Paraffin embed, cut at 5 µm.

  • Deparaffinize: Xylene -> Ethanol gradient -> Water.

  • Staining Solution (Prepare Fresh):

    • Mix equal parts 20% Hydrochloric Acid and 10% Potassium Ferrocyanide .[3][4][5]

  • Incubation: Immerse slides for 20 minutes at room temperature.

  • Counterstain: Nuclear Fast Red (5 mins).

  • Result: Iron deposits appear Blue ; Nuclei appear Red .[5][6][7]

Interpretation:

  • Positive Control (Liver): Blue spots indicate RES uptake (failed renal evasion).

  • Kidney:[7][8][9][10] Blue staining in tubules at 1h is normal (filtration); Blue staining at 24h indicates retention/toxicity.

Visualizing the Pathway

Diagram 1: Physiological Filtration Logic

This diagram illustrates the biological barriers determining the fate of the contrast agent.

RenalClearancePath Injection IV Injection (Iron Contrast Agent) Circulation Systemic Circulation Injection->Circulation SizeCheck Hydrodynamic Size? Circulation->SizeCheck Glomerulus Glomerulus (Filtration Barrier) KidneyTubules Renal Tubules Glomerulus->KidneyTubules Liver Liver (RES) Kupffer Cell Uptake Excretion Excretion (Clearance) Liver->Excretion Biliary Route (Slow, Weeks) SizeCheck->Liver > 6-8 nm SurfaceCheck Surface Charge/Stealth? SizeCheck->SurfaceCheck < 6 nm SurfaceCheck->Glomerulus Zwitterionic/Stealth SurfaceCheck->Liver Opsonization (Protein Corona) Bladder Bladder (Urine Accumulation) KidneyTubules->Bladder No Reabsorption Bladder->Excretion

Caption: Decision tree for renal vs. hepatic clearance based on hydrodynamic size and surface chemistry.

Diagram 2: Experimental Workflow

This diagram outlines the step-by-step execution of the validation protocol.

Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: In Vivo Imaging cluster_2 Phase 3 & 4: Validation DLS DLS & TEM (Size < 5.5nm) Stability Serum Stability (4 hrs) DLS->Stability Inject IV Injection Stability->Inject Pass MRI T1-w MRI (0-24 hrs) Inject->MRI Cages Metabolic Cages (Urine Collection) MRI->Cages ICP ICP-MS Analysis (Quantitation) Cages->ICP Histo Prussian Blue (Tissue Retention) Cages->Histo Sacrifice

Caption: Integrated workflow from physicochemical characterization to bioanalytical validation.

References

  • Choi, H. S., et al. (2007). Renal clearance of quantum dots.[9][11][12] Nature Biotechnology, 25(10), 1165–1170. Link

  • Wei, H., et al. (2017). Exceedingly small iron oxide nanoparticles as positive MRI contrast agents.[1] Proceedings of the National Academy of Sciences (PNAS), 114(9), 2325–2330. Link

  • Food and Drug Administration (FDA). (2018). Elemental Impurities in Drug Products: Guidance for Industry (ICP-MS Standards). Link

  • Bancroft, J. D., & Gamble, M. (2008). Theory and Practice of Histological Techniques (Prussian Blue Protocol). Elsevier Health Sciences. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Iron DOTA Sodium Salt Signal Enhancement

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Poor Signal Enhancement in T1-Weighted MRI/NMR

Product: Iron(III) DOTA Sodium Salt (


)
Application: 

Contrast Agent Development & ParaCEST Imaging

Welcome to the Application Support Center

User Profile: Senior Researcher / Drug Development Scientist Status: Active Case Ticket ID: Fe-DOTA-T1-OPT

You are likely transitioning from Gadolinium-based contrast agents (GBCAs) to Iron-based alternatives due to safety concerns (NSF, retention). However, you are observing sub-optimal signal enhancement compared to your Gd-DOTA controls.

This guide addresses the unique magnetostructural properties of Iron(III) DOTA. Unlike Gadolinium, Iron's signal enhancement is highly sensitive to field strength, pH, and buffer composition .

Part 1: The Diagnostic Workflow

Before adjusting your protocol, use this logic flow to isolate the root cause of signal loss.

TroubleshootingFlow Start Observation: Low Signal Enhancement CheckField 1. Check Field Strength (Is B0 > 3T?) Start->CheckField CheckBuffer 2. Check Buffer Composition (Contains PO4 or CO3?) CheckField->CheckBuffer No (< 3T) ResultField Cause: Field-Dependent r1 Drop Fe(III) r1 decreases at high fields. CheckField->ResultField Yes CheckConc 3. Check Concentration (Is [Fe] > 5 mM?) CheckBuffer->CheckConc No (HEPES/Saline) ResultQuench Cause: Anion Quenching Anions displaced inner-sphere water. CheckBuffer->ResultQuench Yes ResultT2 Cause: T2 Dominance T2 broadening masks T1 signal. CheckConc->ResultT2 Yes ResultpH Cause: pH/Hydrolysis Check pH (Ideal: 6.5 - 7.4) CheckConc->ResultpH No

Figure 1: Diagnostic decision tree for isolating the cause of poor signal enhancement in Fe-DOTA experiments.

Part 2: Critical Troubleshooting Guides

Issue 1: The "Buffer Trap" (Anion Quenching)

Symptom: The agent works in pure water but loses signal intensity significantly when moved to PBS (Phosphate Buffered Saline) or cell culture media.

The Mechanism: Signal enhancement in


-weighted MRI relies on the Inner-Sphere Relaxation Mechanism . This requires a water molecule to coordinate directly to the Iron center, exchange magnetization, and return to the bulk solvent.
  • The Problem: Fe(III) is a "hard" Lewis acid. "Hard" anions like Phosphate (

    
    ) and Carbonate (
    
    
    
    ) bind strongly to Fe(III), displacing the coordinated water molecule (
    
    
    ).
  • The Result: If

    
     drops from 1 to 0, your inner-sphere relaxivity (
    
    
    
    ) vanishes, leaving only the weak outer-sphere contribution.

Corrective Protocol:

  • Avoid PBS: Never dissolve Fe-DOTA in phosphate buffers for relaxometry characterization.

  • Use Non-Coordinating Buffers: Switch to HEPES , MOPS , or Tris (20-50 mM) with NaCl for isotonicity.

  • Verify with UV-Vis: Fe-DOTA has a characteristic spectrum. Anion binding often causes a shift in the Charge Transfer (LMCT) band.

Issue 2: Field Strength Mismatch (The Electronic Limit)

Symptom: You are getting excellent contrast at 1.5T (clinical) but poor contrast at 7T, 9.4T, or 11.7T (preclinical scanners).

The Physics: Unlike Gadolinium, whose relaxivity is relatively constant or slightly increasing up to mid-high fields, Iron(III) relaxivity drops largely at high magnetic fields.

  • Reason: The electronic relaxation time (

    
    ) of high-spin Fe(III) is field-dependent. At high frequencies (high field), 
    
    
    
    becomes very short, decoupling the electron spin from the proton spin.
  • Implication: Fe-DOTA is an ideal candidate for Low-Field MRI (0.2T - 1.5T) but performs sub-optimally at high fields compared to Gd.

Data Comparison: Fe-DOTA vs. Gd-DOTA

ParameterFe-DOTA (Low Field 1.5T)Fe-DOTA (High Field 9.4T)Gd-DOTA (Standard)

Relaxivity
~1.8 - 2.2

~0.8 - 1.2

~3.5 - 4.2


Ratio
~1.2 (Good T1 agent)> 2.0 (T2 effects dominate)~1.1
Optimal Conc. 0.5 - 2.0 mM< 1.0 mM0.1 - 5.0 mM
Issue 3: The T2 "Black Out" Effect

Symptom: Increasing the concentration of Fe-DOTA causes the image to get darker rather than brighter.

The Mechanism: Iron(III) has a significant transverse relaxivity (


).[1] In 

-weighted imaging, signal intensity (

) follows a non-linear curve:

As concentration

increases,

shortens (

). If

is high (which it is for Iron compared to Gd), the

term kills the signal faster than the

term enhances it.

Corrective Protocol:

  • Titrate Lower: Do not assume "more is better." The peak enhancement for Fe-DOTA usually occurs between 0.5 mM and 1.5 mM . Above 2 mM,

    
     broadening often dominates.
    
  • Shorten TE: Use the shortest possible Echo Time (TE) in your sequence (TE < 5 ms) to minimize

    
     signal loss.
    

Part 3: Advanced Mechanism Visualization

Understanding the coordination sphere is vital for troubleshooting.

CoordinationSphere cluster_active Active State (High Signal) cluster_quenched Quenched State (No Signal) Fe Fe(III) Center DOTA DOTA (Chelator) DOTA->Fe  Strong Binding (7 coords) Water H2O (Signal Source) Water->Fe  Exchangeable (q=1) Anion PO4 / CO3 (Quencher) Anion->Fe  Displaces Water (q=0) Anion->Water  Competes

Figure 2: The "Anion Quenching" Mechanism. Signal enhancement depends on the coordinated water molecule (Green zone). Presence of phosphate/carbonate (Black node) displaces water, silencing the T1 mechanism.

Part 4: Frequently Asked Questions (FAQs)

Q1: My solution turned turbid after adjusting pH to 8.0. Is it still usable? A: No. Fe(III) has a high affinity for hydroxide ions. Above pH 7.5-8.0, Fe(III) can form insoluble hydroxides or


-oxo bridged dimers, even when chelated by DOTA (though DOTA slows this process). This aggregation drastically alters relaxivity (increasing 

, decreasing

).
  • Fix: Maintain pH between 6.0 and 7.4. Filter the solution (0.22

    
    ) and check concentration via ICP-MS if turbidity occurred.
    

Q2: Can I use Fe-DOTA for PARACEST imaging? A: Yes. Fe(III)-DOTA is a paramagnetic complex. The amide protons on the DOTA macrocycle are exchangeable and shifted by the paramagnetic center.

  • Troubleshooting: If you see no CEST effect, check your temperature. Amide proton exchange is base-catalyzed and temperature-dependent. Ensure your saturation pulse power (

    
    ) is optimized for the specific exchange rate (
    
    
    
    ) of the amide protons in Fe-DOTA.

Q3: How do I calculate the exact concentration of my "Sodium Salt" powder? A: Do not rely solely on weight.


 is hygroscopic.
  • Weigh the powder and dissolve to an approximate concentration (e.g., 10 mM).

  • Mineralize: Digest a defined volume in concentrated

    
    .
    
  • Quantify: Use ICP-OES or ICP-MS to determine the exact

    
     content.
    
  • Use this value for all relaxivity (

    
    ) calculations.
    

References

  • Comparison of Fe-DOTA and Gd-DOTA: van Zandwijk, J. K., et al. (2021).[2] "Comparing the signal enhancement of a gadolinium based and an iron-oxide based contrast agent in low-field MRI."[3] PLOS ONE. [Link][4]

  • Fe(III) Relaxivity Mechanisms & Field Dependence: Tousignant, L. A., et al. (2025). "Fe(III) T1 MRI Probes Containing Phenolate or Hydroxypyridine-Appended Triamine Chelates and a Coordination Site for Bound Water." Inorganic Chemistry. [Link][5][6][7]

  • Anion Quenching & Coordination Dynamics: Aime, S., et al. (1999). "Relaxometric, Structural, and Dynamic NMR Studies of DOTA-like Ln(III) Complexes." Inorganic Chemistry. [Link]

  • General Relaxivity Theory (r1 vs r2): Elster, A. D. "Relaxivity - Questions and Answers in MRI." MRIquestions.com. [Link]

Sources

Technical Support Center: Synthesis of High-Purity Iron DOTA Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of high-purity Iron(III) DOTA Sodium Salt (Na[Fe(DOTA)]). This guide is designed for researchers, chemists, and drug development professionals who are working with this important chelate. Here, we address common challenges encountered during synthesis and provide field-proven insights and validated protocols to help you achieve high purity and yield in your experiments.

Introduction: The Importance of Purity in Fe-DOTA Complexes

Iron(III) DOTA is a highly stable paramagnetic complex with applications ranging from a contrast agent in magnetic resonance imaging (MRI) to its use as a redox-active marker in electrochemical biosensors.[1][2] For these applications, particularly in pharmaceutical development, achieving exceptionally high purity is not merely a goal but a stringent requirement. Impurities such as free iron (Fe³⁺), uncomplexed DOTA ligand, or complexes with other trace metals can compromise the efficacy, safety, and diagnostic accuracy of the final product.[3] This guide provides a structured approach to troubleshooting common issues and mastering the synthesis of this challenging yet valuable compound.

Troubleshooting Guide: Common Challenges & Solutions

This section is formatted as a series of questions and answers to directly address specific problems you may encounter during the synthesis of Na[Fe(DOTA)].

Q1: My reaction mixture turned brown and formed a precipitate upon adding the iron(III) chloride solution. What went wrong?

Answer: This is a classic sign of iron(III) hydroxide (Fe(OH)₃) precipitation, which occurs when the pH of the solution is too high during the initial addition of the iron salt.[4] The Fe³⁺ ion is highly susceptible to hydrolysis in aqueous solutions, especially at neutral or near-neutral pH.[5]

Causality: The complexation of Fe³⁺ by DOTA is a kinetically slow process, even though the resulting complex is thermodynamically very stable (log K ≈ 29.4).[6] If the pH is not sufficiently acidic, the rate of iron hydrolysis will outcompete the rate of DOTA chelation, leading to the formation of insoluble Fe(OH)₃.

Solution:

  • Control Initial pH: Ensure that the DOTA solution is adjusted to an acidic pH (typically between 2 and 4) before adding the iron(III) chloride solution. This protonates the carboxylate arms of the DOTA ligand, but more importantly, it keeps the Fe³⁺ ions in their soluble hexaaqua form, [Fe(H₂O)₆]³⁺.[7]

  • Gradual pH Adjustment: After adding the iron salt at a low pH, you can slowly raise the pH to the optimal range for complexation (typically 4.5-5.5) while heating. This allows the chelation reaction to proceed efficiently without precipitating iron hydroxides.

Q2: The yield of my final Na[Fe(DOTA)] product is consistently low. How can I improve it?

Answer: Low yield can stem from several factors: incomplete reaction, product loss during workup and purification, or suboptimal precipitation conditions.

Causality & Solutions:

  • Incomplete Complexation: As mentioned, Fe³⁺-DOTA complexation is kinetically hindered.[8]

    • Thermal Energy: The reaction often requires heating (e.g., 60-90°C) for several hours to drive it to completion.[9] Insufficient heating time or temperature will result in a mixture of reactants and product.

    • Stoichiometry: While a 1:1 molar ratio of iron to DOTA is theoretical, using a slight excess of the DOTA ligand (e.g., 1.05 equivalents) can help ensure all the iron is chelated. However, this will necessitate a more rigorous purification step to remove the unreacted DOTA.

  • Product Loss During Purification:

    • Filtration: Fine precipitates can pass through filter paper. Ensure you are using an appropriate pore size or a Büchner funnel with a good vacuum seal for quantitative recovery.

    • Washing: While washing the precipitate is crucial to remove impurities like excess NaCl or unreacted FeCl₃, excessive washing, especially with water in which the product has some solubility, can lead to significant losses. Use ice-cold water and ethanol for washing, as the product's solubility is lower at reduced temperatures.[10]

Q3: My final product contains unreacted iron. How can I remove it effectively?

Answer: The presence of free Fe³⁺ is a critical purity issue. Its removal is essential and is typically addressed during the purification phase.

Causality: Free iron indicates either an incomplete chelation reaction or the use of a molar excess of the iron salt.

Solutions:

  • pH-Based Washing: During the workup, after the complex has been precipitated, unreacted Fe³⁺ can be partially removed by washing with slightly acidic water (pH ~4-5). However, this risks dissolving some of the desired product.

  • Recrystallization: This is a highly effective method for purifying the crude product. Dissolving the crude Na[Fe(DOTA)] in a minimum amount of hot water and allowing it to cool slowly can leave ionic impurities like FeCl₃ in the mother liquor.

  • Chelating Resins: For very high-purity applications, passing a solution of the final product through a column containing a chelating resin (e.g., Chelex® 100) can selectively bind and remove trace amounts of free metal ions.

  • Precipitation Control: After the reaction is complete, carefully adjusting the pH upwards can sometimes selectively precipitate unreacted iron as hydroxide, which can be filtered off before precipitating the Na[Fe(DOTA)] product. This must be done with extreme care to avoid co-precipitation.[11]

Q4: HPLC analysis shows a peak corresponding to the free DOTA ligand in my final product. What is the best way to remove it?

Answer: Removing uncomplexed DOTA is challenging due to its similar polarity to the final product. This is a common problem if an excess of the ligand was used to ensure complete iron chelation.

Causality: DOTA is a highly polar, water-soluble molecule. Its removal requires techniques that can differentiate it from the equally water-soluble Na[Fe(DOTA)] complex.

Solutions:

  • Preparative HPLC: This is the most definitive but also the most resource-intensive method. Using a reverse-phase C18 column with a suitable gradient (e.g., water/acetonitrile with a small amount of trifluoroacetic acid) can effectively separate the Na[Fe(DOTA)] complex from the free ligand.[12]

  • Solvent Precipitation/Extraction: While difficult, some success can be achieved by carefully chosen solvent systems. For instance, adjusting the solvent polarity by adding a less polar, water-miscible solvent like isopropanol or acetone might selectively precipitate the complex while leaving the more soluble free ligand in solution. This requires significant empirical optimization.

  • Kinetic Scavenging (Advanced): In some cases, a non-interfering, labile metal ion could be added in stoichiometric amounts to chelate the excess DOTA. The resulting complex might have different solubility or chromatographic properties, allowing for easier separation. This is a complex approach and requires careful selection of the scavenging metal.

Frequently Asked Questions (FAQs)

What is the optimal pH for the Fe³⁺-DOTA complexation reaction? The optimal pH is a balance between preventing iron hydrolysis (favors low pH) and ensuring the DOTA carboxylates are deprotonated for chelation (favors higher pH). The most effective range is typically between 4.5 and 5.5, achieved after the initial mixing of reactants at a lower pH.[13]

What analytical methods are essential for quality control? A combination of methods is recommended for comprehensive quality control:

Analytical Method Purpose Key Insights
HPLC-UV Purity assessment, quantification of impurities (e.g., free DOTA). The gold standard for separating the complex from related substances. Detection at ~220 nm is common for DOTA-peptide complexes.[14]
Mass Spectrometry Identity confirmation. Verifies the molecular weight of the Na[Fe(DOTA)] complex.[13][15]
ICP-MS/ICP-OES Quantification of total iron and other trace metals. Determines if the iron content matches the theoretical value and checks for competing metal impurities.[3]

| Colorimetric Assays | Semi-quantitative check for free iron. | A quick test using reagents like potassium thiocyanate can indicate the presence of free Fe³⁺ (forms a blood-red complex). |

Can I use a different iron salt, like iron(III) nitrate or sulfate? Yes, other highly soluble Fe(III) salts can be used. However, iron(III) chloride hexahydrate is most commonly cited.[10][16] The key is to ensure the salt is fully dissolved and that the counter-ion (e.g., NO₃⁻, SO₄²⁻) does not interfere with the reaction or purification. Chloride is generally easy to wash away as NaCl.

How should I store the final high-purity product? Na[Fe(DOTA)] is a stable solid. It should be stored in a tightly sealed container, protected from moisture, at room temperature or refrigerated.[17] For long-term storage, keeping it in a desiccator is advisable to prevent the uptake of atmospheric water, which could alter its hydration state.

Visualized Workflows and Protocols

General Synthesis and Purification Workflow

The following diagram illustrates the key stages in synthesizing and purifying high-purity Na[Fe(DOTA)].

SynthesisWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Complexation Reaction cluster_purification 3. Isolation & Purification cluster_analysis 4. Quality Control DOTA Dissolve DOTA in H₂O Adjust_pH_Initial Adjust_pH_Initial DOTA->Adjust_pH_Initial Adjust to pH 2-4 FeCl3 Dissolve FeCl₃·6H₂O in H₂O Mix Slowly add FeCl₃ solution to DOTA solution FeCl3->Mix Adjust_pH_Initial->Mix Heat Heat mixture (e.g., 80°C, 2-4h) Adjust pH to 4.5-5.5 Mix->Heat Precipitate Precipitate product (e.g., with Ethanol/Acetone) Heat->Precipitate Filter Vacuum Filter Solid Precipitate->Filter Wash Wash with ice-cold H₂O and Ethanol Filter->Wash Dry Dry under vacuum Wash->Dry HPLC HPLC-UV Dry->HPLC MS Mass Spec Dry->MS ICP ICP-MS Dry->ICP

Caption: A flowchart of the Na[Fe(DOTA)] synthesis process.

Troubleshooting Logic Diagram

This diagram connects common observational problems to their root causes and recommended solutions.

Troubleshooting Problem Problem Observed Cause Solution P1 P1 P2 Low Yield Incomplete reaction or loss during workup Increase heating time/temp; Use ice-cold washing solvents P3 Free Fe³⁺ in Product Reaction incomplete or wrong stoichiometry Optimize reaction; Recrystallize; Use chelating resin P4 Free DOTA in Product Excess DOTA used Preparative HPLC; Optimize stoichiometry

Caption: Common problems, causes, and solutions in Fe-DOTA synthesis.

Protocol 1: Synthesis of High-Purity Na[Fe(DOTA)]

This protocol is a synthesis of common laboratory procedures and should be adapted and optimized for your specific laboratory conditions.

Materials:

  • DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid)

  • Iron(III) chloride hexahydrate (FeCl₃·6H₂O)

  • Sodium Hydroxide (NaOH), 1 M solution

  • Hydrochloric Acid (HCl), 1 M solution

  • Deionized (DI) Water

  • Ethanol (absolute)

Procedure:

  • DOTA Solution Preparation: In a round-bottom flask, dissolve 1.00 equivalent of DOTA in DI water (approx. 20 mL per gram of DOTA).

  • Initial pH Adjustment: While stirring, slowly add 1 M HCl to the DOTA solution until the pH is stable between 3.0 and 4.0. This step is critical to prevent iron hydrolysis.[7]

  • Iron Addition: In a separate beaker, dissolve 0.98 equivalents of FeCl₃·6H₂O in a minimum amount of DI water. Add this iron solution dropwise to the stirring DOTA solution.

  • Reaction and pH Control: Fit the flask with a condenser and heat the mixture to 80-90°C in an oil bath. While heating, slowly add 1 M NaOH dropwise over 30-60 minutes until the pH reaches and stabilizes between 4.5 and 5.5.

  • Reaction Completion: Maintain the reaction at 80-90°C with stirring for at least 4 hours. The color of the solution should be a clear, pale yellow.

  • Precipitation: Remove the flask from the heat and allow it to cool to room temperature. Transfer the solution to a beaker and place it in an ice bath. Slowly add cold absolute ethanol (approx. 3-4 volumes of the reaction volume) while stirring until a pale yellow powder precipitates.

  • Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid twice with ice-cold DI water, followed by two washes with cold absolute ethanol to remove unreacted starting materials and salts.[10]

  • Drying: Dry the final product in a vacuum oven at 50-60°C overnight. The result should be a fine, pale yellow powder.

References

  • Chang, C. A., Francesconi, L. C., Malley, M. F., Kumar, K., Gougoutas, J. Z., Tweedle, M. F., Lee, D. W., & Wilson, L. J. (1993). Synthesis, Characterization, and Crystal Structures of M(DO3A) (M = Fe, Gd) and Na[M(DOTA)] (M = Fe, Y, Gd). Inorganic Chemistry, 32(16), 3501–3508. [Link]

  • Garnuszek, P., Mikołajczak, R., Pawlak, D., & Karczmarczyk, U. (2021). Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations. Nuclear Medicine and Biology, 94-95, 22-30. [Link]

  • Tóth, I., Brücher, E., & Tircsó, G. (2021). Theoretical Study of Actinide(III)-DOTA Complexes. ACS Omega, 6(20), 13035–13046. [Link]

  • Garnuszek, P., Mikołajczak, R., & Pawlak, D. (2020). Development and validation of the HPLC method for quality control of radiolabelled DOTA-TATE and DOTA-TOC preparations. PubMed.[Link]

  • Breeman, W. A. P., de Blois, E., & Chan, H. S. (2015). Determination of peptide content and purity of DOTA-peptides by metal ion titration and UPLC: An alternative method to monitor quality of DOTA-peptides. ResearchGate.[Link]

  • Skerencak, A., Réal, J., & Moisy, P. (2009). Investigation of actinides(III)-DOTA complexes by electrospray ionization mass spectrometry. Journal of Radioanalytical and Nuclear Chemistry, 282(2), 443-447. [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of iron(III) EDTA complex, Na[Fe(EDTA].3H2O. RSC Education.[Link]

  • Caudle, M. T., Caldwell, C. D., & Crumbliss, A. L. (1995). Dihydroxamic acid complexes of iron (III): ligand pKa and coordinated water hydrolysis constants. Inorganica Chimica Acta, 240(1-2), 477-484. [Link]

  • Shiga, T., Hoshino, Y., & Imamura, Y. (2019). Highly-Coordinated Iron Complex with Multidentate Ligands for Aqueous Redox Flow Battery Electrolytes. ResearchGate.[Link]

  • Szigeti, K., Dénes, T., & Kovács, B. (2022). Methods for the Determination of Transition Metal Impurities in Cyclotron-Produced Radiometals. Molecules, 27(3), 853. [Link]

  • Tircsó, G., & Sherry, A. D. (2012). Synthesis and Characterization of DOTA-(amide)4 Derivatives: Equilibrium and Kinetic Behavior of Their Lanthanide(III) Complexes. Inorganic chemistry, 51(1), 493–503. [Link]

  • Reffay, M., Le, H. T., & Vandenborre, J. (2023). Effect of metal complexation on the radiolytic stability of DOTA. Physical Chemistry Chemical Physics, 25(30), 20054-20065. [Link]

  • Siala, M., Othman, A., & Kherrat, R. (2020). Fe(III)-DOTA/ Fe(III)-NOTA complexes: attractive alternative markers for future electrochemical biosensors. Journal of Physics: Conference Series, 1541, 012002. [Link]

  • Diosady, L. L., & Alberti, J. O. (2022). Predicting the Stability of Double Fortified Salt by Determining the Coating Quality of the Encapsulated Iron Premix. Journal of Food and Bioprocess Engineering, 5(1), 25-33. [Link]

  • University of California, Santa Cruz. (n.d.). The Synthesis of an Iron Salt. UCSC Chemistry.[Link]

  • Zuber, B., & Harris, M. (2013). Nonradioactive analytical methods for quantifying the modification ratio of antibody chelator conjugates (ACCs) with deferroxamine and DOTA. Journal of Nuclear Medicine, 54(supplement 2), 1335. [Link]

  • Grimes, T. S., & Lumetta, G. J. (2021). Kinetically based separation of f-elements using DOTA. Separation and Purification Technology, 265, 118491. [Link]

  • Slayercro. (n.d.). Synthesis of Na[Fe(EDTA)]x3H2O. Scribd.[Link]

  • Reffay, M., Le, H. T., & Vandenborre, J. (2023). Effect of metal complexation on the radiolytic stability of DOTA. ResearchGate.[Link]

  • The Chinese University of Hong Kong. (n.d.). Experiment 6: Synthesis of an Iron(III)-EDTA Complex. CUHK Chemistry.[Link]

  • Jurek, P., & Kiefer, G. (2018). Modulating the Properties of Fe(III) Macrocyclic MRI Contrast Agents by Appending Sulfonate or Hydroxyl Groups. Molecules, 23(10), 2445. [Link]

  • Zhang, T., & Liu, Z. (2020). The Preparation of High-Purity Iron (99.987%) Employing a Process of Direct Reduction–Melting Separation–Slag Refining. Metals, 10(4), 506. [Link]

  • Lee, J., & Kiefer, G. (2020). Complexes of Iron(II), Cobalt(II), and Nickel(II) with DOTA-Tetraglycinate for pH and Temperature Imaging Using Hyperfine Shifts of an Amide Moiety. Inorganic Chemistry, 59(24), 18274–18285. [Link]

  • Fani, M., & Maecke, H. R. (2012). A convenient and efficient total solid-phase synthesis of DOTA-functionalized tumor-targeting peptides for PET imaging of cancer. Journal of Nuclear Medicine, 53(8), 1267–1274. [Link]

  • Yu, Y. (2017). How can I get rid of the iron ions from my samples? ResearchGate.[Link]

  • Unknown. (2014). Synthesis & Analysis of a Complex Iron Salt. cdn.ymaws.com.[Link]

Sources

Technical Support Center: Optimization of DOTA Chelation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for DOTA chelation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing and troubleshooting the complexation of metal ions with DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) and its conjugates. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, ensuring robust and reproducible results.

Part 1: Foundational Knowledge & Frequently Asked Questions (FAQs)

This section addresses the most common questions, providing a foundational understanding of the DOTA chelation system.

Q1: What is DOTA, and why is it considered a "workhorse" chelator in radiopharmaceuticals?

DOTA is a macrocyclic chelating agent derived from cyclen.[1] Its structure, featuring a 12-membered ring with four nitrogen atoms and four carboxylate arms, creates a pre-organized cavity that can form highly stable complexes with a variety of di- and trivalent metal ions.[1][2] It is considered a "workhorse" because of its versatility and the exceptional in vivo stability of its metal complexes, which is crucial for preventing the release of toxic, free radiometals in the body.[3][4][5] While not always ideal for every metal, its reliability across a range of important therapeutic and diagnostic radionuclides makes it a foundational tool in nuclear medicine.[3]

Q2: Which metal ions are commonly chelated with DOTA for medical applications?

DOTA is highly versatile and is most prominently used for trivalent metal ions. Key examples include:

  • Gallium-68 (⁶⁸Ga): For Positron Emission Tomography (PET) imaging.[6][7]

  • Lutetium-177 (¹⁷⁷Lu): For targeted radionuclide therapy.[8][9]

  • Yttrium-90 (⁹⁰Y): For targeted radionuclide therapy.[5][7]

  • Actinium-225 (²²⁵Ac): For targeted alpha therapy.[3][10]

  • Indium-111 (¹¹¹In): For Single Photon Emission Computed Tomography (SPECT) imaging.[7][9]

  • Copper-64 (⁶⁴Cu): For PET imaging, although DOTA is considered only moderately stable for copper, and other chelators like NOTA are often preferred.[3][7][11]

Q3: Why does DOTA chelation often require heating, while other chelators like NOTA can work at room temperature?

The complexation of a metal ion by DOTA has a high activation energy barrier. This is due to the rigidity of the macrocyclic ring, which requires conformational changes to encapsulate the metal ion. Heating provides the necessary energy to overcome this kinetic barrier, leading to faster and more efficient complex formation.[5][9][12] In contrast, chelators like NOTA (1,4,7-triazacyclononane-1,4,7-triacetic acid) have a smaller ring and different geometry, resulting in much faster complexation kinetics that allow for efficient labeling at room temperature.[13][14]

Q4: What are the most critical reaction parameters to control for successful DOTA labeling?

Successful DOTA chelation is a multifactorial process. The four most critical parameters are:

  • pH: The pH of the reaction mixture is paramount. It must be acidic enough to prevent the formation of metal hydroxides but high enough to allow for the deprotonation of DOTA's carboxylic acid arms, which is necessary for coordination.[8][15][16]

  • Temperature: As discussed, heating is typically required to ensure the reaction proceeds at a reasonable rate.[2][12]

  • Concentration: The molar ratio of the DOTA-conjugate to the metal ion is crucial. Insufficient precursor can lead to incomplete chelation and low radiochemical purity.[12][17]

  • Purity of Reagents: Trace metal contaminants in buffers or from the radionuclide source can compete with the desired radiometal for the DOTA binding site, significantly reducing labeling efficiency.[12]

Part 2: Troubleshooting Guide: Common Problems & Solutions

This section is structured to address specific issues you may encounter during your experiments, providing a clear path from problem to resolution.

Issue 1: Low Radiochemical Yield or Purity (<95%)

A low radiochemical yield or purity is the most common problem in DOTA labeling. The following Q&A will help you diagnose the root cause.

Q: My radiochemical purity is low. I suspect the pH is wrong. What is the optimal pH range and why?

A: You are right to suspect pH first. The optimal pH for most trivalent metals with DOTA is typically between 3.5 and 5.0 .[15][16][18]

  • Causality: At a pH below 3.5, the carboxylic acid arms of DOTA remain protonated, which inhibits their ability to coordinate with the positively charged metal ion, thus dramatically slowing down the reaction kinetics.[16] Conversely, at a pH above 5.5-6.0, many trivalent metal ions begin to form insoluble colloidal hydroxides (e.g., ⁶⁸Ga(OH)₃, ¹⁷⁷Lu(OH)₃), rendering them unavailable for chelation.[8][17] You must operate in the narrow window where the chelator is sufficiently deprotonated and the metal remains in a soluble, ionic form. For ⁹⁰Y, a slightly higher pH of 7.0-7.5 has been shown to be optimal in some systems by markedly increasing the chelation rate.[19]

  • Solution: Always measure the final pH of your reaction mixture after adding all components (buffer, precursor, and radionuclide solution). If the pH is outside the optimal range, adjust it carefully. For routine production, it is critical to validate your buffer system to ensure it consistently brings the final reaction mixture to the correct pH.[15]

Q: I've confirmed my pH is optimal, but the yield is still low. Could temperature or incubation time be the issue?

A: Yes, this is the second most likely cause. DOTA's slow kinetics are a well-known limitation.[5]

  • Causality: Insufficient heating or time will result in an incomplete reaction. The required conditions vary by metal ion. For instance, labeling with ¹¹¹In often requires 30 minutes at 100°C, whereas ¹⁷⁷Lu and ⁹⁰Y may be completed in 20 minutes at 80-95°C.[16] ⁶⁸Ga-DOTA labeling is frequently performed at 95°C for 5-15 minutes.[6][13][20]

  • Solution: Consult the literature for your specific metal-conjugate pair. If you are developing a new protocol, perform a time-course and temperature-optimization experiment (e.g., testing 75°C, 85°C, and 95°C at 5, 10, 15, and 20 minutes) to determine the ideal conditions for your system.

Q: My labeling of a DOTA-peptide is inconsistent. Sometimes it works perfectly, other times it fails completely with the same protocol. What could cause this?

A: Inconsistent results often point to an intermittent contamination issue, most likely competing metal ions.

  • Causality: DOTA is not perfectly selective and will chelate other metal ions. Trace amounts of Fe³⁺, Zn²⁺, Cu²⁺, or other metals present in your buffers, water, or glassware can occupy the DOTA binding sites, preventing the incorporation of your radiometal. This is especially problematic when working with low concentrations of precursor.[12]

  • Solution:

    • Use high-purity, "metal-free" grade acids, bases, and salts to prepare your buffers.

    • Use water from a system that guarantees low metal content (e.g., Milli-Q).

    • If possible, pre-treat buffers with a chelating resin (like Chelex) to remove trace metals.

    • Ensure all reaction vials and equipment are thoroughly cleaned and, if necessary, acid-washed.

Q: I see a good initial labeling yield, but the radiochemical purity drops over time. What is happening?

A: This is likely due to radiolysis, the damage caused by the radiation itself.

  • Causality: The high energy emissions from radionuclides can generate reactive oxygen species (free radicals) in the aqueous solution. These radicals can damage the targeting biomolecule (peptide or antibody) or the chelator itself, leading to the release of the radiometal.[21] This effect is more pronounced at higher activities and in purer solutions where stabilizing agents have been removed.[21]

  • Solution: Add a radical scavenger to your reaction mixture and final formulation. The most common and effective scavengers are ascorbic acid (Vitamin C) and gentisic acid .[15][21] If you perform a post-labeling purification step (e.g., with a C18 cartridge), these scavengers may be removed. It is critical to re-add a scavenger to the final product vial to ensure stability during storage and transport.[21]

Issue 2: In Vivo Instability (Transchelation)

Even with high radiochemical purity, a DOTA-complex can fail in vivo if it is not sufficiently stable.

Q: My radiopharmaceutical shows high uptake in non-target tissues like bone (for ⁹⁰Y, ¹⁷⁷Lu, ²²⁵Ac) or liver (for ⁶⁴Cu). Is this a problem with the DOTA complex itself?

A: Yes, this is a classic sign of in vivo instability and release of the free radiometal. The DOTA complex is breaking down, and the radiometal is accumulating in its characteristic organ.

  • Causality: This can happen for two main reasons:

    • Kinetic Instability: The complex, while thermodynamically stable, may be kinetically labile, allowing the radiometal to be "stolen" by endogenous chelators or proteins in the blood, a process called transchelation .[5][22]

    • Size Mismatch: DOTA is not the ideal chelator for every metal ion. Its cavity size is well-suited for lanthanides like ¹⁷⁷Lu but is considered too large for ⁶⁸Ga and too small for the very large ²²⁵Ac ion.[3][7][23] This mismatch can lead to a less stable complex. For ²²⁵Ac, a larger chelator like macropa has shown superior stability.[3][23] For ⁶⁴Cu, NOTA often provides a more stable complex than DOTA.[11]

  • Solution:

    • Perform Stability Assays: Before in vivo studies, test the stability of your radiolabeled compound by incubating it in human serum at 37°C for several hours or days and analyzing for dissociation over time. You can also perform a "challenge" experiment by incubating the complex with a large excess of a competing chelator like DTPA to assess its resistance to transchelation.[22][24]

    • Consider an Alternative Chelator: If DOTA proves to be unstable for your chosen metal ion, you must consider a different chelator. The choice should be guided by the principles of coordination chemistry, including the ionic radius of the metal and the Hard-Soft Acid-Base (HSAB) theory.[25]

Part 3: Core Experimental Protocols

These protocols provide a validated starting point for your experiments. Always adapt and optimize for your specific conjugate and radionuclide.

Protocol 1: General Radiolabeling of a DOTA-Peptide with ⁶⁸Ga or ¹⁷⁷Lu

This protocol outlines a standard manual labeling procedure.

Materials:

  • DOTA-conjugated peptide stock solution (e.g., 1 mg/mL in high-purity water).

  • Radionuclide: ⁶⁸GaCl₃ in HCl (from a generator) or ¹⁷⁷LuCl₃ in HCl.

  • Buffer: Sodium Acetate (1 M, pH 4.5), metal-free grade.[15]

  • Quenching/Stabilizing Solution: DTPA (50 mM) or Ascorbic Acid (e.g., 50 mg/mL).[15][16]

  • Reaction Vial: Low-volume, conical glass or polypropylene vial.

  • Heating block set to 95°C (for ⁶⁸Ga) or 85°C (for ¹⁷⁷Lu).

  • Syringes and needles for transfer.

  • Radiation shielding.

Procedure:

  • Preparation: In a sterile reaction vial, add the required volume of sodium acetate buffer. The volume should be sufficient to bring the final reaction pH to ~4.0. This step is critical and may require prior titration experiments.[15]

  • Add Precursor: Add the DOTA-peptide to the buffer. A typical amount for ⁶⁸Ga labeling is 25-35 nmol (e.g., 40-50 µg of DOTATATE).[15]

  • Add Radionuclide: Carefully transfer the radionuclide solution (e.g., 1-2 mL of ⁶⁸Ga eluate or a specific activity of ¹⁷⁷Lu) to the reaction vial. Gently mix.

  • pH Verification (Critical for Optimization): Using a calibrated micro-pH electrode or pH paper, confirm the final pH of the reaction mixture is between 3.5 and 4.5. Adjust with small aliquots of buffer or diluted HCl/NaOH if necessary.[15]

  • Incubation: Tightly cap the vial and place it in the pre-heated block.

    • For ⁶⁸Ga: Incubate at 95°C for 7-10 minutes.[15][20]

    • For ¹⁷⁷Lu: Incubate at 85-95°C for 20 minutes.[16][18]

  • Cooling & Quenching: After incubation, immediately cool the vial to room temperature (e.g., in a water bath). Add a small volume of quenching solution (DTPA or ascorbic acid) to complex any remaining free radiometal and prevent radiolysis.[21][24]

  • Quality Control: Perform radio-TLC and/or radio-HPLC to determine the radiochemical purity before further use.

Protocol 2: Quality Control by Radio-Instant Thin-Layer Chromatography (iTLC)

This is a rapid method to separate the labeled DOTA-conjugate from free radiometal.

Materials:

  • iTLC strips (e.g., silica gel impregnated glass fiber).

  • Mobile Phase: The choice depends on the metal and conjugate. A common system for ⁶⁸Ga-DOTA-peptides is 1 M ammonium acetate in 80:20 methanol/water.[12] For many complexes, an aqueous solution of 50 mM DTPA is effective.[26]

  • Development Chamber (e.g., a small beaker with a lid).

  • Radio-TLC scanner or a gamma counter for cut-and-count method.

Procedure:

  • Prepare Chamber: Add a small amount of the mobile phase to the bottom of the development chamber and allow the atmosphere to saturate.

  • Spot the TLC Strip: Using a syringe or micropipette, carefully spot ~1-2 µL of the final reaction mixture onto the origin line of the iTLC strip. Allow the spot to air dry completely.

  • Develop the Chromatogram: Place the strip into the chamber, ensuring the origin is above the solvent level. Allow the solvent front to migrate near the top of the strip.

  • Analysis: Remove the strip and mark the solvent front.

    • Interpretation: In most systems, the large, labeled DOTA-conjugate will remain at the origin (Rf = 0.0), while the smaller, free radiometal (or its complex with the mobile phase additive like DTPA) will migrate with the solvent front (Rf > 0.5).[12][24]

    • Quantification: Scan the strip using a radio-TLC scanner to obtain the percentage of activity in each peak. Alternatively, cut the strip in half (origin vs. front) and measure the activity of each piece in a gamma counter.

  • Calculate Radiochemical Purity (RCP): RCP (%) = (Counts at Origin) / (Total Counts at Origin + Total Counts at Front) * 100

Part 4: Visual Workflows & Reference Data

Diagrams

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_qc Quality Control Phase P1 Prepare Metal-Free Buffer (e.g., 1M Sodium Acetate, pH 4.5) R1 Combine Buffer and Conjugate in Reaction Vial P1->R1 P2 Aliquot DOTA-Conjugate (e.g., 25-50 nmol) P2->R1 P3 Prepare Radionuclide (e.g., ⁶⁸Ga Eluate, ¹⁷⁷LuCl₃) R2 Add Radionuclide to Vial P3->R2 R1->R2 R3 Verify Final pH (Target: 3.5 - 5.0) R2->R3 R4 Incubate at Optimal Temperature (e.g., 85-95°C for 10-20 min) R3->R4 pH OK R5 Cool to Room Temperature R4->R5 R6 Add Quench/Stabilizer (DTPA or Ascorbic Acid) R5->R6 Q1 Perform Radio-TLC / HPLC R6->Q1 Q2 Calculate Radiochemical Purity (RCP) Q1->Q2 Q3 Release Criteria Met? (e.g., RCP > 95%) Q2->Q3 Q4 Product Ready for Use Q3->Q4 Yes Q5 Troubleshoot / Repurify Q3->Q5 No

G start Low Radiochemical Purity (<95%) Detected ph_check Is final reaction pH between 3.5-5.0? start->ph_check temp_time_check Were temperature and time sufficient? ph_check->temp_time_check Yes ph_sol Action: Adjust buffer concentration or perform titration to achieve optimal pH. ph_check->ph_sol No contamination_check Are reagents metal-free and high-purity? temp_time_check->contamination_check Yes temp_time_sol Action: Increase temperature (e.g., to 95°C) and/or incubation time (e.g., to 20 min). Perform optimization matrix. temp_time_check->temp_time_sol No scavenger_check Was a radical scavenger used for high activity? contamination_check->scavenger_check Yes contamination_sol Action: Use new metal-free buffers. Treat with Chelex resin. Use acid-washed vials. contamination_check->contamination_sol No scavenger_sol Action: Add ascorbic acid or gentisic acid to the reaction mixture. scavenger_check->scavenger_sol No

Reference Tables

Table 1: Recommended DOTA Chelation Conditions for Common Radiometals

Metal IonTypical pH RangeTypical Temperature (°C)Typical Time (min)Key Considerations & References
Gallium-68 (⁶⁸Ga) 3.5 - 4.590 - 955 - 15Kinetics are highly temperature and pH dependent.[12][13][15]
Lutetium-177 (¹⁷⁷Lu) 4.0 - 5.080 - 9515 - 30Prone to radiolysis at high specific activities; use of scavengers is recommended.[16][18][21]
Yttrium-90 (⁹⁰Y) 4.5 - 5.5 (or ~7.5)37 - 9015 - 30Higher pH (~7.5) can dramatically increase reaction rate but risks hydroxide formation.[16][17][19]
Actinium-225 (²²⁵Ac) 5.5 - 7.285 - 9030 - 70DOTA is suboptimal due to size mismatch; macropa is preferred. QC requires waiting for daughter equilibrium.[3][10][26][27]
Indium-111 (¹¹¹In) 4.0 - 5.095 - 10030Requires higher temperatures for efficient labeling compared to Lu or Y.[16]

Table 2: Comparative Overview of Common Chelators

ChelatorKey AdvantagesKey LimitationsCommon Metals
DOTA Versatile, forms highly stable complexes in vivo.[3][4]Slow labeling kinetics, requires heating.[5][9] Suboptimal for some metals (e.g., ⁶⁴Cu, ²²⁵Ac).[7][23]⁶⁸Ga, ¹⁷⁷Lu, ⁹⁰Y, ¹¹¹In
NOTA Very fast labeling kinetics, often works at room temperature.[13] Excellent for ⁶⁸Ga and ⁶⁴Cu.[11][13]Less versatile for theranostic pairs (e.g., does not complex ¹⁷⁷Lu as well as DOTA).⁶⁸Ga, ⁶⁴Cu, ¹¹¹In
DTPA Acyclic, very fast room temperature labeling.[9]Lower in vivo stability compared to macrocycles, leading to radiometal release.[4][9]¹¹¹In (for imaging)
Macropa Larger cavity size, ideal for large metal ions.[3][23]Not suitable for smaller metal ions like ⁶⁸Ga. Still an emerging research tool.²²⁵Ac, ¹³⁵La, ²²³Ra

References

  • Production and Quality Control of [ 67 Ga]-DOTA-trastuzumab for Radioimmunoscintigraphy. Asia Oceania Journal of Nuclear Medicine & Biology. Available at: [Link]

  • Galli, F., et al. (2021). Cold Kit Labeling: The Future of 68Ga Radiopharmaceuticals? Frontiers in Nuclear Medicine. Available at: [Link]

  • Ou, J., et al. (2022). A Consensus Time for Performing Quality Control of 225Ac-Labeled Radiopharmaceuticals. Journal of Nuclear Medicine. Available at: [Link]

  • Tsionou, M. I., et al. (2017). Comparison of macrocyclic and acyclic chelators for gallium-68 radiolabelling. Dalton Transactions. Available at: [Link]

  • Kaloudi, A., et al. (2025). Chelator Design and Radiolabeling Chemistry of Radiometals. Targeted Radiopharmaceuticals and Imaging. Available at: [Link]

  • Chemistry and bifunctional chelating agents for binding 177Lu. Quarterly Journal of Nuclear Medicine and Molecular Imaging. Available at: [Link]

  • Li, Z., et al. (2023). Exploration of 68Ga-DOTA-MAL as a Versatile Vehicle for Facile Labeling of a Variety of Thiol-Containing Bioactive Molecules. ACS Omega. Available at: [Link]

  • Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies. ResearchGate. Available at: [Link]

  • Tworowska, I., et al. (2021). Radiopharmaceutical Quality Control Considerations for Accelerator-Produced Actinium Therapies. Molecular Imaging and Biology. Available at: [Link]

  • Makvandi, M., et al. (2021). Quality control of actinium-225 and 225Ac-radiopharmaceuticals: Francium-221 to be or not to be? EJNMMI Radiopharmacy and Chemistry. Available at: [Link]

  • Zhernosekov, K. P., et al. (2007). Radiolabeling of DOTA-like conjugated peptides with generator-produced 68Ga and using NaCl-based cationic elution method. Nature Protocols. Available at: [Link]

  • Ferreira, C. L. (2021). Macrocyclic Ligands for the Chelation of Theranostic Radiometals. PhD Thesis, University of Hull. Available at: [Link]

  • Oboronko, E. A., et al. (2024). Improvement of End-of-Synthesis Radiochemical Purity of 177Lu-DOTA-PSMA-Ligands with Alternative Synthesis Approaches. Molecules. Available at: [Link]

  • Lewis, J. S., & Laforest, R. (2006). Conjugation of DOTA-like chelating agents to peptides and radiolabeling with trivalent metallic isotopes. Nature Protocols. Available at: [Link]

  • Thiele, N. A., & Wilson, J. J. (2018). Advancing Chelation Strategies for Large Metal Ions for Nuclear Medicine Applications. Inorganic Chemistry. Available at: [Link]

  • Price, E. W., et al. (2025). Decadentate Acyclic Chelators for Lanthanum Radiopharmaceuticals. Journal of Medicinal Chemistry. Available at: [Link]

  • Kordos, G. (2024). Chelators for the next generation of Theranostic Soft Radiometals. Bioemtech. Available at: [Link]

  • Kukis, D. L., et al. (1998). Optimized Conditions for Chelation of Yttrium-90- DOTA Immunoconjugates. Journal of Nuclear Medicine. Available at: [Link]

  • Shokeen, M., & Anderson, C. J. (2009). Evaluating the potential of chelation therapy to prevent and treat gadolinium deposition from MRI contrast agents. eScholarship, University of California. Available at: [Link]

  • Ramli, N. S. Q., et al. (2022). The Chemical Scaffold of Theranostic Radiopharmaceuticals: Radionuclide, Bifunctional Chelator, and Pharmacokinetics Modifying Linker. Molecules. Available at: [Link]

  • Miederer, M. (2013). Optimization of the Synthesis of Ac-225-labelled DOTA-Radioimmunoconjugates for Targeted Alpha Therapy. Heidelberg University. Available at: [Link]

  • Kukis, D. L., et al. (1998). Optimized conditions for chelation of yttrium-90-DOTA immunoconjugates. Journal of Nuclear Medicine. Available at: [Link]

  • Nauth, D., et al. (2022). Toward Personalized Medicine: One Chelator for Imaging and Therapy with Lutetium-177 and Actinium-225. Journal of the American Chemical Society. Available at: [Link]

  • Radionuclides for Nuclear Medicine Therapy. Radiology Key. Available at: [Link]

  • Al-Bayati, A., et al. (2024). Synthesis, Radiolabeling, and Biodistribution Study of a Novel DOTA-Peptide for Targeting Vascular Endothelial Growth Factor Receptors. Pharmaceuticals. Available at: [Link]

  • Hernandez B, C.A. (2025). Labelling of the peptide Dota-Octreotate with Lutetium 177. INIS-IAEA. Available at: [Link]

  • Zhang, Z. (2020). Development of Chelators for Enhancing Radiometal-based Radiopharmaceuticals. University of Saskatchewan HARVEST. Available at: [Link]

  • de Blois, E., et al. (2012). Practical Aspects of labeling DTPA- and DOTA- Peptides. The University of New Mexico. Available at: [Link]

  • J. E. M. Lewis, et al. (2017). Optimizing the Readout of Lanthanide-DOTA Complexes for the Detection of Ligand-Bound Copper(I). Molecules. Available at: [Link]

  • Lee, Y. J., et al. (2023). Comparison of the Effects of DOTA and NOTA Chelators on 64Cu-Cudotadipep and 64Cu-Cunotadipep for Prostate Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • DOTA (chelator). Wikipedia. Available at: [Link]

  • Conti, M., & Eriksson, L. (2018). An Overview of PET Radiochemistry, Part 2: Radiometals. Journal of Nuclear Medicine. Available at: [Link]

  • van der Meulen, N. P., et al. (2025). Aspects on radiolabeling of 177Lu-DOTA-TATE: After C18 purification re-addition of ascorbic acid is required to maintain radiochemical purity. ResearchGate. Available at: [Link]

  • Ramli, N. S. Q., et al. (2022). The Chemical Scaffold of Theranostic Radiopharmaceuticals. Molecules. Available at: [Link]

  • Zhernosekov, K. P., et al. (2007). Radiolabeling of DOTA-like conjugated peptides with generator-produced (68)Ga and using NaCl-based cationic elution method. PubMed. Available at: [Link]

  • de Blois, E., et al. (2006). Optimising conditions for radiolabelling of DOTA-peptides with 90Y, 111In and 177Lu at high specific activities. ResearchGate. Available at: [Link]

Sources

Addressing solubility problems of Iron DOTA Sodium Salt in buffers

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Iron DOTA Sodium Salt. This resource is designed for researchers, scientists, and drug development professionals to address common challenges related to the solubility of this chelate in buffer systems. Our goal is to provide you with the foundational knowledge and practical troubleshooting steps necessary to ensure the success of your experiments.

Troubleshooting Guide: Common Solubility Questions

This section addresses the most frequently encountered solubility issues in a direct question-and-answer format. We delve into the root causes of these problems and provide validated, step-by-step solutions.

Q1: My Iron DOTA Sodium Salt is not dissolving or is dissolving very slowly in my buffer. What are the immediate troubleshooting steps?

A1: Initial insolubility is often related to fundamental solution parameters or the quality of the reagents. The chelation of iron by DOTA is a dynamic process influenced by several factors. Here is a systematic approach to resolving the issue:

Underlying Cause: The solubility of metal chelates like Iron DOTA Sodium Salt is critically dependent on pH, temperature, and the absence of competing ions.[1][2] The carboxyl groups of the DOTA molecule must be sufficiently deprotonated to effectively coordinate the iron(III) ion, a state that is highly pH-dependent.[3]

Troubleshooting Protocol:

  • Verify pH: The single most critical factor is the pH of your buffer. Use a calibrated pH meter to confirm that the buffer's pH is within the optimal range, typically pH 6.5 - 7.5 . At acidic pH values (below ~5.5), the carboxyl groups on the DOTA ligand become protonated, reducing their ability to chelate iron and significantly decreasing the complex's solubility.[1][4]

  • Gentle Warming: For most solid solutes, solubility increases with temperature.[2][3] Warm the buffer solution to 37-40°C in a water bath while stirring. This can increase the rate of dissolution. Avoid aggressive heating or boiling, which could degrade the complex.

  • Increase Mixing/Agitation: Ensure the solution is being adequately stirred with a magnetic stir bar. This increases the interaction between the solvent and the solute. For small volumes, intermittent vortexing can be effective.

  • Incremental Addition: Add the Iron DOTA Sodium Salt powder to the buffer in small portions, allowing each portion to dissolve completely before adding the next. This prevents the formation of clumps that are slow to dissolve.

Q2: The compound dissolved initially, but now I see a precipitate forming. What is causing this delayed precipitation?

A2: Delayed precipitation typically points to a shift in solution equilibrium or contamination. This is a common problem when working with chelating agents and can invalidate an experiment.

Underlying Cause: The primary reasons for delayed precipitation are:

  • pH Drift: The pH of your final solution may have shifted out of the optimal range after the addition of the Iron DOTA Sodium Salt or other components.

  • Divalent Cation Contamination: The most frequent cause is the presence of contaminating divalent cations like calcium (Ca²⁺) or magnesium (Mg²⁺) in your buffer or water source. Chelating agents like DOTA can bind to these ions, forming less soluble salts.[4]

  • Exceeding Solubility Limit: The concentration of the Iron DOTA Sodium Salt may be too high for the specific buffer system and conditions (the "common-ion effect" can also reduce solubility if the buffer contains ions present in the solute).[5]

Troubleshooting Protocol:

  • Re-check pH: Measure the pH of the solution where precipitation is observed. If it has drifted, adjust it back to the target range (e.g., 7.0-7.5) using a dilute, high-purity acid or base (e.g., 0.1 M HCl or NaOH).

  • Assess Reagent Purity: This is the most critical step. Ensure you are using high-purity water (e.g., Milli-Q or 18.2 MΩ·cm) and analytical grade buffer reagents. Lower-grade reagents are a common source of divalent cation contamination.

  • Perform a Contamination Test: If you suspect your buffer is contaminated, you can perform a simple qualitative test to confirm the presence of problematic divalent cations. See Protocol 2 for a detailed procedure.

  • Consider a Different Buffer: Phosphate-based buffers are particularly prone to precipitation issues with divalent cations.[6] If you are using a phosphate buffer, consider switching to a Tris or HEPES-based system, which are generally less likely to cause this issue.[7]

Q3: How does my choice of buffer impact the solubility of Iron DOTA Sodium Salt?

A3: Buffer selection is crucial as buffer components can directly interact with the chelation process. Not all buffers are inert, and some can interfere with metal-ligand complexation.

Underlying Cause: Buffers can be categorized by their tendency to coordinate with metal ions.

  • Coordinating Buffers (e.g., Acetate, Citrate): These buffers can form weak complexes with metal ions.[7] This can sometimes be beneficial by keeping the metal ion soluble before it is chelated by DOTA, but it can also compete with the DOTA ligand, potentially slowing down the chelation reaction.

  • "Weakly" Coordinating Buffers (e.g., HEPES, MES): These are often preferred for radiolabeling and other applications involving metal chelates because they have a lower tendency to interact with the metal ion, allowing for more efficient chelation by DOTA.[7]

  • Precipitating Buffers (e.g., Phosphate): Phosphate buffers can form insoluble precipitates with many metal ions, including trace contaminants like Ca²⁺, and should be used with caution.[6][8]

Recommendation: For most applications requiring high stability and solubility, a HEPES or MES buffer at a neutral pH is an excellent starting point. If an acetate buffer is required by a specific protocol, ensure the pH and reagent purity are strictly controlled.

Q4: What is the optimal pH for dissolving and maintaining the stability of Iron DOTA Sodium Salt?

A4: The optimal pH is a compromise between the protonation state of the DOTA ligand and the hydrolysis of the iron ion.

Underlying Cause: The solubility of the Iron DOTA complex is intrinsically linked to its stability.

  • At Low pH (< 5.5): The carboxylic acid groups of DOTA are protonated (-COOH). This prevents them from effectively binding the Fe³⁺ ion, leading to poor complex formation, instability, and low solubility.[1][9]

  • At Neutral pH (6.5 - 7.5): The carboxylic acid groups are deprotonated (-COO⁻), making them available to form a stable, cage-like complex with the Fe³⁺ ion. This stable, charged complex is highly soluble in aqueous solutions.

  • At High pH (> 8.5): While the DOTA ligand is fully deprotonated, the free iron (Fe³⁺) itself is highly prone to hydrolysis, forming insoluble iron hydroxides (e.g., Fe(OH)₃).[10][11] This can compete with the chelation reaction if there is any free iron present.

Recommendation: Maintain a pH range of 6.5 to 7.5 for both dissolution and storage to ensure maximum complex stability and solubility.

Data Summary & Key Parameters

The following table provides a quick reference for buffer selection and operational parameters.

ParameterRecommendationRationale & Considerations
pH Range 6.5 - 7.5Balances DOTA ligand deprotonation for stable chelation with preventing iron hydroxide precipitation.[1][10]
Recommended Buffers HEPES, MESWeakly coordinating buffers that minimize interference with the Fe-DOTA complex formation.[7]
Buffers to Use with Caution Acetate, CitrateCoordinating buffers that may compete with DOTA for the iron ion.[7]
Buffers to Avoid PhosphateHigh risk of precipitation with trace divalent cation contaminants (Ca²⁺, Mg²⁺).[6]
Temperature 25°C to 40°CGentle warming can significantly increase the rate of dissolution. Avoid excessive heat.[2]
Reagent Quality Analytical Grade or HigherMinimizes contamination from interfering ions, particularly divalent cations.[4]
Water Quality High-Purity (≥18.2 MΩ·cm)Essential to prevent the introduction of metal ion contaminants.
Experimental Protocols
Protocol 1: Standard Operating Procedure for Dissolution

This protocol outlines the best practice for dissolving Iron DOTA Sodium Salt to achieve a clear, stable solution.

  • Prepare the Buffer: Prepare your chosen buffer (e.g., 50 mM HEPES) using high-purity water and analytical grade reagents.

  • Calibrate and Adjust pH: Using a calibrated pH meter, adjust the buffer to the target pH (e.g., 7.2) with high-purity 0.1 M NaOH or HCl.

  • Warm the Buffer: Gently warm the buffer to approximately 37°C to facilitate dissolution.

  • Weigh the Compound: Accurately weigh the required amount of Iron DOTA Sodium Salt.

  • Incremental Dissolution: Place the buffer on a magnetic stirrer. Add the Iron DOTA Sodium Salt powder in small increments, allowing each addition to fully dissolve before adding the next.

  • Final Quality Check: Once all the powder is added and the solution is clear, perform a final check of the pH. If necessary, make a final adjustment.

  • Sterilization (if required): If sterility is required, use a 0.22 µm sterile filter. Do not autoclave solutions containing metal chelates unless the stability under such conditions has been validated, as high heat can sometimes lead to decomposition or precipitation.[12]

Protocol 2: Qualitative Test for Divalent Cation Contamination

This simple test helps determine if your buffer contains significant levels of divalent cations (e.g., Ca²⁺, Mg²⁺) that could cause precipitation.[4]

  • Prepare Three Tubes:

    • Tube A (Negative Control): 1 mL of high-purity (≥18.2 MΩ·cm) water.

    • Tube B (Test Sample): 1 mL of your prepared buffer solution.

    • Tube C (Positive Control): 1 mL of your prepared buffer solution + 10 µL of 1 M CaCl₂.

  • Add Chelating Agent: To each tube, add a small but equivalent amount (e.g., 1-2 mg) of a chelating agent known to precipitate with divalent cations, such as EDTA or the Iron DOTA Sodium Salt itself.

  • Mix and Observe: Gently mix each tube and let them stand for 15-30 minutes at room temperature.

  • Interpret Results:

    • Tube A is Clear: Your high-purity water is good.

    • Tube C is Cloudy/Precipitated: The test is working correctly.

    • If Tube B is Clear (like Tube A): Your buffer is likely free of significant divalent cation contamination.

    • If Tube B is Cloudy (like Tube C): Your buffer is contaminated with divalent cations and is the likely source of your precipitation problem. Remake the buffer using higher purity reagents and water.

Visualized Workflows and Mechanisms
Troubleshooting Decision Tree

This workflow guides you from the initial observation of a solubility problem to its logical resolution.

TroubleshootingWorkflow cluster_initial Initial Dissolution Failure cluster_delayed Delayed Precipitation start Solubility Issue Observed (Precipitate or Incomplete Dissolution) q1 When did precipitation occur? start->q1 a1 Check & Adjust pH to 6.5 - 7.5 q1->a1 Immediately b1 Re-check pH of Solution q1->b1 After some time a2 Gently Warm to 37°C a1->a2 a3 Ensure Adequate Mixing a2->a3 a4 Use High-Purity Reagents a3->a4 q2 Is the issue resolved? a4->q2 b2 Is buffer prone to precipitation? (e.g., Phosphate) b1->b2 b3 Test for Divalent Cation Contamination (Protocol 2) b2->b3 Yes b4 Switch to a weakly coordinating buffer (HEPES, MES) b2->b4 Yes b3->b4 b4->q2 end_ok Solution Stable Proceed with Experiment q2->end_ok Yes end_fail Consult Further (Consider concentration reduction or alternative formulation) q2->end_fail No

Caption: A step-by-step decision tree for troubleshooting solubility issues.

Effect of pH on DOTA Chelation

This diagram illustrates why maintaining a neutral pH is critical for forming a stable, soluble complex.

ChelationMechanism cluster_low_ph Low pH (< 5.5) cluster_neutral_ph Optimal pH (6.5 - 7.5) DOTA_H DOTA (Protonated -COOH) Unstable Unstable / Insoluble Complex DOTA_H->Unstable Poor Chelation Fe_low Fe³⁺ Fe_low->Unstable DOTA_depro DOTA (Deprotonated -COO⁻) Stable Stable & Soluble [Fe(DOTA)]⁻ Complex DOTA_depro->Stable Strong Chelation Fe_neutral Fe³⁺ Fe_neutral->Stable

Caption: The influence of pH on the chelation state and solubility of the Fe-DOTA complex.

References
  • National Center for Biotechnology Information. Iron DOTA Sodium Salt. PubChem Compound Database. [Link]

  • Chem Connections. General Concepts of the Chemistry of Chelation. [Link]

  • LibreTexts Chemistry. Factors Affecting Solubility. [Link]

  • Ascendia Pharmaceuticals. (2021, July 5). 4 Factors Affecting Solubility of Drugs. [Link]

  • Liu, X., & Millero, F. J. (2002). The solubility of iron in seawater. Marine Chemistry, 77(1), 43-54. (Simulated by ResearchGate link) [Link]

  • Upadhyay, N., Majestic, B. J., & Herckes, P. (2011). Solubility and speciation of atmospheric iron in buffer systems simulating cloud conditions. Atmospheric Chemistry and Physics, 11(5), 6345-6356. [Link]

  • LibreTexts Chemistry. (2023, January 29). Solubility and Factors Affecting Solubility. [Link]

  • Carniato, F., et al. (2018). Modulating the Properties of Fe(III) Macrocyclic MRI Contrast Agents by Appending Sulfonate or Hydroxyl Groups. Molecules, 23(11), 2948. [Link]

  • Andersen, O., & Aaseth, J. (2016). A review of pitfalls and progress in chelation treatment of metal poisonings. Journal of Trace Elements in Medicine and Biology, 38, 148-161. [Link]

  • Nikitenko, A. A., et al. (2025). Obtaining Iron Chelates and Iron Oxide Nanoparticles via Multispark Discharge Treatment of EDTA Solutions in Argon Atmosphere. Applied Sciences, 15(22), 9459. [Link]

  • Zhou, L., et al. (2010). Identification and control of metal-chelating chromatographic artifacts in the analysis of a malonohydrazide derivative drug compound. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 643-650. [Link]

  • Flora, S. J., & Pachauri, V. (2010). Chelation in metal intoxication. International Journal of Environmental Research and Public Health, 7(7), 2745-2788. [Link]

  • BioSolveIT. (2021, May 12). Metal Chelation in Enzyme Active Sites for Drug Discovery. [Link]

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. [Link]

  • Chemistry Stack Exchange. (2014, March 4). Problems with precipitation of transition metal solution. [Link]

  • Al-Anzi, B. S., et al. (2025). Investigation of the Role of Ionic Strength on Solubility Limits During Minerals Extraction from Brine Solutions. Preprints.org. [Link]

  • Al-Anzi, B. S., et al. (2026, January 4). Modeling the Influence of Ionic Strength on Mineral Solubility in Concentrated Brine Solutions. Water, 18(1), 123. [Link]

  • Kromidas, S. (2022, March 14). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode. [Link]

  • Zhang, R., et al. (2023). Influence of Changes in pH and Temperature on the Distribution of Apparent Iron Solubility in the Oceans. Journal of Geophysical Research: Oceans, 128(5), e2022JC019515. [Link]

  • Hem, J. D. (1960). Chemistry of Iron in Natural Water. USGS Publications Warehouse. [Link]

Sources

Validation & Comparative

Comparative Validation of Iron(III) DOTA Sodium Salt for Quantitative Iron Mapping

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Ground Truth" Problem

In quantitative MRI, particularly Quantitative Susceptibility Mapping (QSM) and


 relaxometry, the transition from "image contrast" to "molar concentration" is fraught with ambiguity. Biological iron (ferritin/hemosiderin) possesses complex magnetic geometries that vary with loading factors.

Iron(III) DOTA Sodium Salt (


)  has emerged as the superior non-biological reference standard. Unlike unchelated iron salts, it prevents hydrolysis; unlike Superparamagnetic Iron Oxides (SPIOs), it exhibits linear, paramagnetic behavior governed strictly by the Curie Law. This guide validates its use as a "Gold Standard" phantom material for calibrating iron mapping sequences.

Mechanistic Grounding: Why Fe-DOTA?

To validate Fe-DOTA, we must understand why alternatives fail in quantitative settings.

The Physics of Dephasing
  • Paramagnetism (Fe-DOTA): The

    
     ion has 5 unpaired electrons (
    
    
    
    ). When chelated in DOTA, these spins align with the
    
    
    field, creating a local dipole field that is linear with concentration and independent of cluster size.
  • Superparamagnetism (SPIO/Ferritin): Iron cores cluster together. Their magnetic moment is not just the sum of atoms but the result of domain coupling. This causes "blooming artifacts" and non-linear signal decay that is difficult to model mathematically for quantification.

Stability & Stoichiometry

Iron(III) chloride (


), often used in early phantoms, is hygroscopic and hydrolyzes at physiological pH, forming insoluble iron hydroxides (rust) that precipitate and alter the signal. Fe-DOTA has a thermodynamic stability constant (

) of approximately 29. It remains a stable, soluble monomer at pH 7.4.
Diagram 1: Comparative Signal Mechanism

This diagram illustrates the linearity of the Fe-DOTA signal compared to the complex dephasing of biological ferritin.

G FeDOTA Fe-DOTA Molecule (Paramagnetic) Linear Linear Dipole Field (Predictable Phase) FeDOTA->Linear Curie Law Ferritin Ferritin Core (Superparamagnetic) Complex Strong Perturbation (Non-linear Dephasing) Ferritin->Complex Cluster Effect Field B0 Magnetic Field Field->FeDOTA Field->Ferritin QSM QSM Map (Accurate Susceptibility) Linear->QSM Artifact Blooming Artifact (Overestimation) Complex->Artifact

Caption: Fe-DOTA induces a linear dipole field ideal for QSM calibration, whereas Ferritin/SPIOs cause complex dephasing.

Comparative Analysis: Fe-DOTA vs. Alternatives

The following table synthesizes experimental performance metrics.

FeatureIron(III) DOTA (Target) Ferritin (Biological) Ferric Chloride (

)
SPIO (Nanoparticles)
Magnetic Class ParamagneticAntiferromagnetic core / Superparamagnetic shellParamagnetic (unstable)Superparamagnetic
Linearity (

)
> 0.999 (Excellent)~0.95 (Loading dependent)Poor (Precipitates)Non-linear at high TE
Stability (pH 7) High (Intact complex)High (Protein shell)Fails (Hydrolyzes)High (Coated)
QSM Validity Gold Standard Biological ReferenceUnsuitableToo strong (Artifacts)

Relaxivity
Moderate (~4-6

)
VariableVariableVery High (>100

)

Validation Protocol: The "Self-Validating" System

This protocol ensures that the concentration you think you have is the concentration you actually scan. Trusting the weight of the powder is insufficient due to hydration states.

Phase 1: Preparation & "Truth" Verification
  • Stock Solution: Dissolve Iron(III) DOTA Sodium Salt in ultra-pure deionized water to a target concentration of 10 mM.

  • Encapsulation: Use low-melting-point agarose (1-2%) to prevent convection currents during scanning, which can induce phase errors.

  • The Checkpoint (Critical): Extract a 1 mL aliquot of the final agarose mixture before solidification.

  • ICP-MS Validation: Analyze the aliquot using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). This provides the "Ground Truth" iron concentration (

    
    ) to a precision of ppb.
    
Phase 2: MRI Acquisition (QSM Sequence)
  • Scanner: 3.0T or 7.0T MRI.

  • Sequence: 3D Multi-Echo Gradient Recalled Echo (GRE).

  • Parameters:

    • Flip Angle: 15-20° (Ernst angle for T1 of agarose).

    • TE (Echo Time): First echo ~3ms, spacing ~3-4ms, typically 8-12 echoes.

    • Voxel size: Isotropic (e.g.,

      
       mm) to minimize orientation dependence.
      
Phase 3: Data Processing & Correlation
  • Phase Unwrapping: Use Laplacian or path-based unwrapping on the raw phase data.

  • Background Field Removal: Apply V-SHARP or LBV methods to remove air-tissue interface fields.

  • Dipole Inversion: Calculate the susceptibility map (

    
    ) using MEDI or iLSQR algorithms.
    
  • Validation Plot: Plot Mean Susceptibility (

    
    ) vs. 
    
    
    
    .
    • Success Criterion: The slope should yield the molar susceptibility of iron (

      
       in SI units, geometry dependent) with 
      
      
      
      .
Diagram 2: The Validation Workflow

This flowchart details the closed-loop system for validating the phantom.

Workflow cluster_validation Validation Loop cluster_mri Imaging Pipeline Start Fe-DOTA Powder Dissolve Dissolve in 2% Agarose Start->Dissolve Aliquot Extract Aliquot Dissolve->Aliquot Scan 3D Multi-Echo GRE Dissolve->Scan ICPMS ICP-MS Analysis (Ground Truth [Fe]) Aliquot->ICPMS Correlation Linear Regression: Susceptibility vs [Fe] ICPMS->Correlation X-Axis Data Recon QSM Reconstruction (Dipole Inversion) Scan->Recon Recon->Correlation Y-Axis Data Result Validated Calibrator Correlation->Result R² > 0.99

Caption: Closed-loop validation correlating physical mass spectrometry data with magnetic susceptibility imaging.

Experimental Data Interpretation

When analyzing your data, you will observe two distinct relaxation regimes. It is vital to distinguish them to validate the product correctly.

Linearity

Plot the relaxation rate


 (

) against the ICP-MS concentration.
  • Expected Outcome: A strictly linear relationship (

    
    ).
    
  • Fe-DOTA Value: The relaxivity

    
     should be significantly lower than SPIOs. If 
    
    
    
    is
    
    
    , your sample is likely contaminated or aggregated. Fe-DOTA typically shows
    
    
    in the range of 4.0 – 6.0
    
    
    at 3T (depending on sequence parameters).
Susceptibility ( )
  • Expected Outcome: The magnetic susceptibility should be positive (paramagnetic) and linear.

  • Slope: The slope of

    
     vs. 
    
    
    
    is the Molar Susceptibility. For Fe-DOTA, this is governed by the number of unpaired electrons (5).
  • Comparison: Ferritin often shows a higher effective susceptibility per iron atom due to the superparamagnetic core, but with higher variance. Fe-DOTA provides the theoretical paramagnetic baseline .

References

  • Comparison of QSM and ICP-MS

    • Title: Measuring iron in the brain using quantitative susceptibility mapping and X-ray fluorescence imaging.[1]

    • Source: NeuroImage / PMC (NIH).
    • Relevance: Establishes the correlation protocol between susceptibility (ppb)
    • URL:[Link]

  • R2 vs QSM Sensitivity:*

    • Title: Sensitivity of Relaxometry and Quantitative Susceptibility Mapping to Microscopic Iron Distribution.[2]

    • Source: ISMRM Annual Meeting.
    • Relevance: Demonstrates that QSM is independent of microscopic distribution (clustering), whereas R2* is not, validating the need for a homogeneous standard like Fe-DOTA.
    • URL:[Link]

  • DOTA Stability Constants

    • Title: Comparison of the Equilibrium, Kinetic and Water Exchange Properties of some Metal Ion-DOTA Complexes.
    • Source: NIH / PMC.
    • Relevance: Provides the chemical grounding for why DOTA complexes are stable ( values) and suitable for long-term phantom storage.
    • URL:[Link]

  • Phantom Preparation Standards

    • Title: Validation Testing of the MRI Calibration Phantom for the Alzheimer's Disease Neuroimaging Initiative (ADNI).[3]

    • Source: ISMRM.
    • Relevance: Describes standard operating procedures for spherical phantom valid
    • URL:[Link]

Sources

Comparative analysis of Iron DOTA vs. Gadolinium DOTA for MRI

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Analysis of Iron-DOTA vs. Gadolinium-DOTA for Magnetic Resonance Imaging

Prepared by a Senior Application Scientist

Executive Summary

The landscape of Magnetic Resonance Imaging (MRI) contrast agents is undergoing a critical re-evaluation, driven by long-term safety concerns associated with gadolinium-based contrast agents (GBCAs). While Gadolinium(III)-DOTA (Gd-DOTA) has long been a benchmark for T1-weighted imaging due to its high paramagnetic efficacy and exceptional stability, the exploration of alternatives is paramount. This guide provides a comprehensive comparative analysis of Gd-DOTA and its emerging counterpart, Iron(III)-DOTA (Fe-DOTA). We delve into the fundamental physicochemical properties, compare performance metrics through experimental data, and provide detailed protocols for researchers. The analysis underscores that while Gd-DOTA remains a more potent T1 relaxation agent, Fe-DOTA presents a compelling alternative rooted in superior biocompatibility, leveraging the body's natural iron metabolism pathways and mitigating risks of long-term tissue retention.

Introduction: The Quest for Safer, Efficacious MRI Contrast

MRI is a cornerstone of modern diagnostic medicine, offering unparalleled soft-tissue contrast without using ionizing radiation.[1] The diagnostic power of MRI is frequently amplified by the use of contrast agents that alter the relaxation times of water protons in their vicinity, thereby enhancing image contrast between healthy and pathological tissues.[2][3] For decades, the field has been dominated by GBCAs.[4] The gadolinium ion (Gd³⁺) is highly effective at shortening the longitudinal (T1) relaxation time of water protons due to its seven unpaired electrons, leading to brighter signals in T1-weighted images.[2]

However, the free Gd³⁺ ion is highly toxic and competes with calcium-dependent biological processes.[5][6] To ensure patient safety, gadolinium is administered in a chelated form, complexed with an organic ligand.[7] The macrocyclic ligand DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid) is renowned for forming one of the most stable and kinetically inert complexes with Gd³⁺, significantly reducing the risk of gadolinium release in vivo.[8][9][10]

Despite the high stability of complexes like Gd-DOTA (gadoterate meglumine), concerns have emerged regarding long-term gadolinium deposition in tissues, including the brain, even in patients with normal renal function.[1][11] This has catalyzed the search for safer alternatives, with a strong focus on endogenous metals. Iron, an essential element for human physiology, is a prime candidate.[12][13] This guide focuses specifically on the DOTA chelate of iron (Fe-DOTA) to provide a direct, apples-to-apples comparison with the clinically established Gd-DOTA.

Fundamental Principles: A Tale of Two Ions

The efficacy and safety of a metal-DOTA complex are dictated by the interplay between the central metal ion and the encapsulating ligand.

The DOTA Ligand: A Cage of Stability

The DOTA ligand is a macrocyclic chelator that forms a highly rigid and stable cage-like structure around the metal ion.[6] This structure is fundamental to its success.

  • Thermodynamic Stability: Gd-DOTA exhibits an exceptionally high thermodynamic stability constant (log K ≈ 25), indicating a very strong binding affinity between Gd³⁺ and the ligand.[14] This minimizes the concentration of free, toxic Gd³⁺ at equilibrium.

  • Kinetic Inertness: Perhaps more critically for in vivo applications, the rigid macrocyclic structure imparts high kinetic inertness.[10] This means the dissociation of the Gd³⁺ ion from the DOTA cage is extremely slow, providing resistance against transmetallation by endogenous ions like zinc or copper.[8][15] Macrocyclic agents like Gd-DOTA are considered significantly more stable in vivo than their linear counterparts.[5][15][16]

Causality in Ligand Choice: The selection of a macrocyclic ligand like DOTA over a linear one is a deliberate choice to prioritize kinetic inertness. While thermodynamically stable, linear chelates can "un-wrap" from the metal ion sequentially, making them more susceptible to dissociation in a biological environment. The pre-organized, cage-like structure of DOTA requires a more concerted and energetically unfavorable process for the metal ion to escape, making it the superior choice for in vivo safety.[15]

Caption: DOTA ligand encapsulating a metal ion (M³⁺ = Gd³⁺ or Fe³⁺).

The Paramagnetic Core: Gd(III) vs. Fe(III)

The contrast-enhancing properties stem directly from the unpaired electrons of the central metal ion.

  • Gadolinium(III): As a lanthanide metal, Gd³⁺ has a [Xe]4f⁷ electronic configuration. Its seven unpaired electrons and a symmetric S-state ground term (⁸S₇/₂) make it a highly efficient paramagnetic center for T1 relaxation.[2][17]

  • Iron(III): The high-spin Fe³⁺ ion has a [Ar]3d⁵ electronic configuration with five unpaired electrons.[18] While also strongly paramagnetic, it has fewer unpaired electrons than Gd³⁺, which inherently limits its maximum potential relaxivity.

Comparative Performance Analysis

The utility of a contrast agent is judged by its relaxivity, stability, and safety profile.

Relaxivity: The Measure of Performance

Relaxivity (r1 for T1, r2 for T2) is the measure of a contrast agent's efficiency in increasing the relaxation rates of water protons, expressed in units of s⁻¹·mM⁻¹. A higher r1 value signifies a more potent T1 contrast agent.

It is well-established that gadolinium complexes are more effective water proton relaxation agents than their corresponding iron(III) chelates.[18] This is a direct consequence of Gd³⁺ possessing a higher number of unpaired electrons (7) compared to high-spin Fe³⁺ (5) and other favorable electronic properties.[2][18]

PropertyGadolinium-DOTAIron-DOTARationale & Justification
Central Ion Gd³⁺Fe³⁺
Unpaired Electrons 75Gd³⁺ possesses a higher magnetic moment.[17][18]
Typical r1 Relaxivity ~3.4 - 3.9 s⁻¹·mM⁻¹ (at 1.5-3T, 37°C)[19]Lower than Gd-DOTAThe r1 relaxivity is directly influenced by the number of unpaired electrons and electronic relaxation time. Gd³⁺ is superior in this regard.[18]
r2/r1 Ratio Close to 1 (~1.4)[20]Generally higher than Gd-DOTAIron complexes, especially larger nanoparticles, tend to have a more pronounced T2 effect.[12]
Mechanism Primarily T1 shortening (Positive Contrast)T1 shortening (Positive Contrast)Both high-spin Fe³⁺ and Gd³⁺ act as T1 agents when chelated in small molecules.

Experimental Insight: The lower r1 relaxivity of Fe-DOTA compared to Gd-DOTA is a fundamental limitation based on electron configuration. While ligand modifications can modulate relaxivity, the intrinsic advantage of Gd³⁺ as a T1 agent is difficult to overcome in a simple chelate-for-chelate comparison. Research into iron-based agents often focuses on nanoparticle formulations (e.g., superparamagnetic iron oxide, SPIONs) to dramatically boost T2 or T2* effects, or on ultra-small iron oxide nanoparticles that can act as T1 agents.[12][21][22] However, for a direct comparison with Gd-DOTA, the small molecule Fe-DOTA is the relevant analogue.

G cluster_0 Mechanism of T1 Relaxation Enhancement H2O_bulk Bulk Water Protons (Long T1) H2O_bound Inner-Sphere Water Molecule H2O_bulk->H2O_bound Exchange Metal_Complex Paramagnetic Center [M-DOTA] H2O_bound->Metal_Complex Dipole-Dipole Interaction H2O_relaxed Relaxed Water Protons (Short T1) H2O_bound->H2O_relaxed Relaxation H2O_relaxed->H2O_bulk Exchange

Caption: Mechanism of T1 relaxation enhancement by a metal-DOTA complex.

Stability, Safety, and Biocompatibility

This is where the comparison shifts significantly in favor of iron.

  • Gadolinium-DOTA:

    • Stability: As a macrocyclic chelate, Gd-DOTA is among the most stable GBCAs, reducing the risk of dissociation.[14][15]

    • Safety Concerns: The primary concern is the long-term retention of gadolinium in the body.[11] Although no adverse health effects have been definitively linked to these deposits in patients with normal renal function, it remains a significant point of scrutiny by regulatory agencies.[11] In patients with severe renal impairment, less stable GBCAs have been linked to nephrogenic systemic fibrosis (NSF).[1][4]

  • Iron-DOTA:

    • Stability: The Fe-DOTA complex has been synthesized and characterized, showing the typical high-spin (S = 5/2) state for Fe(III).[18][23] While stability constants are high, the primary advantage lies elsewhere.

    • Safety & Biocompatibility: Iron's key advantage is its status as an endogenous and essential metal. The human body has sophisticated, well-established mechanisms for iron metabolism, transport (transferrin), and storage (ferritin).[12] Should any iron be released from the chelate, it can be incorporated into the natural iron pool. This presents a stark contrast to gadolinium, which has no known biological function and for which no active clearance mechanisms exist. This inherent biocompatibility makes iron-based agents a highly attractive alternative to mitigate the risks of long-term metal deposition.[12][13]

Experimental Protocols for Comparative Evaluation

To ensure a robust comparison, standardized and self-validating protocols are essential.

Protocol 1: Synthesis of Metal-DOTA Complex (General Procedure)

Causality: This protocol uses a simple aqueous reaction at a slightly acidic to neutral pH. The pH is controlled because the carboxylate arms of the DOTA ligand are protonated at low pH, which inhibits complexation. Heating is applied to overcome the kinetic barrier of inserting the metal ion into the rigid macrocyclic ring. The final purity check with a xylenol orange indicator is a critical self-validating step; this indicator will complex with any free metal ions, causing a color change and confirming if the chelation was incomplete.

  • Reagents: DOTA (1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid), Gadolinium(III) chloride hexahydrate (GdCl₃·6H₂O) or Iron(III) chloride (FeCl₃), deionized water, 0.1 M HCl, 0.1 M NaOH, Xylenol Orange indicator.

  • Procedure:

    • Dissolve 1.0 mmol of DOTA in 20 mL of deionized water. Adjust the pH to 6.0-6.5 using 0.1 M NaOH.

    • In a separate flask, dissolve 0.98 mmol of the corresponding metal salt (GdCl₃·6H₂O or FeCl₃) in 10 mL of deionized water. Note: A slight substoichiometric amount of metal is used to avoid unchelated free metal in the final product.

    • Add the metal salt solution to the DOTA solution dropwise while stirring vigorously.

    • Heat the reaction mixture to 80-90°C and maintain for 4-6 hours, monitoring the pH and keeping it within the 6.0-6.5 range with 0.1 M NaOH as needed.

    • Allow the solution to cool to room temperature.

    • Validation Step: Take a small aliquot of the reaction solution and add a few drops of xylenol orange indicator. The absence of a color change (e.g., to red/purple) indicates the absence of free metal ions and complete complexation.

    • The final solution can be purified via column chromatography if necessary and the concentration determined by ICP-MS (Inductively Coupled Plasma Mass Spectrometry).

Protocol 2: In Vitro Relaxivity (r1, r2) Measurement

Causality: This protocol uses a phantom with serial dilutions to establish a linear relationship between contrast agent concentration and relaxation rates (R1 = 1/T1, R2 = 1/T2). The slope of this line is the relaxivity. Using a clinically relevant magnetic field strength (e.g., 1.5T or 3T) and maintaining physiological temperature (37°C) is crucial for generating data applicable to in vivo conditions.[19] An inversion recovery sequence is the gold standard for accurate T1 measurement, while a multi-echo spin echo sequence is standard for T2.

G cluster_1 Workflow: In Vitro Relaxivity Measurement A Prepare Stock Solution of M-DOTA B Create Serial Dilutions in Phantom (e.g., Agarose) A->B C Place Phantom in MRI Scanner (Maintain 37°C) B->C D Acquire T1 Data (Inversion Recovery Sequence) C->D E Acquire T2 Data (Multi-Echo Spin Echo) C->E F Calculate T1 and T2 for each concentration D->F E->F G Plot 1/T1 (R1) vs. [M-DOTA] Plot 1/T2 (R2) vs. [M-DOTA] F->G H Calculate Slope Slope = Relaxivity (r1, r2) G->H

Caption: Experimental workflow for in vitro relaxivity measurement.

  • Materials: Synthesized M-DOTA complex of known concentration, 1% agarose gel in saline, sample tubes, MRI scanner (e.g., 3T).[20]

  • Procedure:

    • Prepare a series of at least 5 dilutions of the M-DOTA complex in liquid 1% agarose gel, ranging from approximately 0.1 mM to 1.0 mM. Include a control sample with only agarose gel (0 mM).

    • Transfer the dilutions into sealed NMR tubes or syringes and arrange them in a phantom holder. Allow the gel to solidify.

    • Place the phantom in the MRI scanner and allow it to equilibrate to 37°C.

    • T1 Measurement: Use a T1-weighted inversion recovery sequence with a range of inversion times (TI) (e.g., 50 ms to 3000 ms).[20]

    • T2 Measurement: Use a T2-weighted multi-echo spin-echo (MESE) sequence with multiple echo times (TE).

    • Data Analysis: For each sample, fit the signal intensity vs. TI (for T1) or TE (for T2) data to the appropriate exponential decay/recovery curve to calculate T1 and T2 values.

    • Convert T1 and T2 to relaxation rates (R1 = 1/T1, R2 = 1/T2).

    • Plot R1 vs. concentration and R2 vs. concentration. Perform a linear regression. The slope of the line represents the r1 and r2 relaxivity, respectively.[20]

Conclusion and Future Outlook

The comparative analysis of Iron-DOTA and Gadolinium-DOTA reveals a classic trade-off between performance and safety.

  • Gadolinium-DOTA remains the superior agent in terms of pure T1 relaxivity, offering more significant contrast enhancement at equivalent doses due to the intrinsic properties of the Gd³⁺ ion.[18] Its high stability and kinetic inertness have made it a clinical workhorse for decades.[8][24]

  • Iron-DOTA presents a compelling path forward, prioritizing biocompatibility and long-term safety.[13] Its primary advantage is the use of an endogenous metal that can be managed by the body's natural metabolic pathways, effectively eliminating the concerns of long-term elemental deposition associated with gadolinium.[12] While its r1 relaxivity is lower, the potential for a significantly improved safety profile makes it, and other iron-based agents, a critical area of ongoing research.[25]

For drug development professionals and researchers, the choice between these agents depends on the application. For indications requiring the highest possible T1 enhancement, Gd-DOTA remains the gold standard. However, for applications involving patients requiring frequent scans, pediatric populations, or in the development of next-generation agents where long-term safety is the primary design driver, the exploration and optimization of iron-based chelates like Fe-DOTA are not just warranted but essential.

References

  • Allen, M. J., & Meade, T. J. (2003). Synthesis and characterization of a Gd-DOTA-D-permeation peptide for magnetic resonance relaxation enhancement of intracellular targets. PubMed. [Link]

  • Gimeno, N., et al. (2015). Gadolinium(III)-DOTA Complex Functionalized with BODIPY as a Potential Bimodal Contrast Agent for MRI and Optical Imaging. MDPI. [Link]

  • Ali, A., & Khan, I. (2025). Beyond Gadolinium: A Comparative Review of Iron Oxide Nanoparticles as Emerging MRI Contrast Agents for Personalized Medicine. South Eastern European Journal of Public Health (SEEJPH). [Link]

  • Rayner, D. (2016). Gadolinium in MRI contrast agents. University of Waterloo. [Link]

  • Imaging Technology News. (2018). Iron Outperforms Gadolinium as MRI Contrast Agent. Imaging Technology News. [Link]

  • EMJ. (2024). The Application, Safety, and Recent Developments of Commonly Used Gadolinium-Based Contrast Agents in MRI: A Scoping Review. EMJ. [Link]

  • Zou, Z., et al. (2023). Iron-Based Superparamagnetic Nanoparticle Contrast Agents for MRI of Infection and Inflammation. AJR Online. [Link]

  • Kumbhare, D., et al. (2025). Emerging Innovations in Gadolinium-Based Imaging and Therapy. ResearchGate. [Link]

  • Wen, X., et al. (2010). Synthesis and Evaluation of Globular Gd-DOTA-monoamide Conjugates with Precisely Controlled Nanosizes for Magnetic Resonance Angiography. PMC. [Link]

  • Wahsner, J., et al. (2019). Ligand design strategies to increase stability of gadolinium-based magnetic resonance imaging contrast agents. Chemical Communications. [Link]

  • Liu, G., et al. (2014). The interplay of T1- and T2-relaxation on T1-weighted MRI of hMSCs induced by Gd-DOTA-peptides. PubMed. [Link]

  • Chang, C. A., et al. (1993). Synthesis, Characterization, and Crystal Structures of M(DO3A) (M = Fe, Gd) and Na[M(DOTA)] (M = Fe, Y, Gd). Inorganic Chemistry. [Link]

  • ResearchGate. (n.d.). Measurements of T1 and T2 relaxation times of Gd(III)-DOTA-AaLS-R108C... ResearchGate. [Link]

  • Meyer, D., Schaefer, M., & Bonnemain, B. (1988). Gd-DOTA, a potential MRI contrast agent. Current status of physicochemical knowledge. Investigative Radiology. [Link]

  • Wikipedia. (n.d.). Gadoteric acid. Wikipedia. [Link]

  • Regueiro-Figueroa, J., et al. (2020). Iron(III) Contrast Agent Candidates for MRI: A Survey of the Structure-Effect Relationship in the Last 15 Years of Studies. ResearchGate. [Link]

  • Rizzuti, S. (2025). Iron-Based Contrast Agents as an alternative to Gadolinium-Based Contrast Agents for Magnetic Resonance Imaging (MRI). IRIS-AperTO. [Link]

  • Weinmann, H. J., et al. (1988). Gd-DOTA: characterization of a new paramagnetic complex. Radiology. [Link]

  • Ali, M., et al. (2011). Preparation, Characterization and In Vivo Assessment of Gd-Albumin and Gd-Dendrimer Conjugates as Intravascular Contrast-Enhancing Agents for MRI. PMC. [Link]

  • Khawaja, A. Z., et al. (2015). Gadolinium-Based Contrast Agents: Updates and Answers to Typical Questions Regarding Gadolinium Use. PMC. [Link]

  • Di Cesare, E., et al. (2024). Safe and Informed Use of Gadolinium-Based Contrast Agent in Body Magnetic Resonance Imaging: Where We Were and Where We Are. MDPI. [Link]

  • Kim, T., et al. (2013). Dual MRI T1 and T2(⁎) contrast with size-controlled iron oxide nanoparticles. Biomaterials. [Link]

  • Monteiro, C., et al. (2023). Stability of the Macrocyclic Gd-DOTA Contrast Agent (DOTAREM) under Different Estuarine Environmental Conditions. Preprints.org. [Link]

  • Zhou, Z., & Lu, Z. R. (2013). Gadolinium-Based Contrast Agents for MR Cancer Imaging. PMC. [Link]

  • Gulani, V., et al. (2017). Gadolinium-Based MRI Contrast Agents: A Comprehensive Review. StatPearls. [Link]

  • Morcos, S. K. (2007). Extracellular gadolinium contrast agents: Differences in stability. Questions and Answers in MRI. [Link]

  • Shen, Y., et al. (2015). T1 Relaxivities of Gadolinium-Based Magnetic Resonance Contrast Agents in Human Whole Blood at 1.5, 3, and 7 T. Investigative Radiology. [Link]

  • Sherry, A. D., et al. (1991). Synthesis and characterization of the gadolinium(3+) complex of DOTA-propylamide: a model DOTA-protein conjugate. Inorganic Chemistry. [Link]

  • Elster, A. D. (n.d.). Gadolinium contrast agents. Questions and Answers in MRI. [Link]

  • ResearchGate. (2025). Synthesis and characterization of gadolinium nanoparticles using polyol method as a candidate for MRI Contrast Agent. ResearchGate. [Link]

  • De León-Rodríguez, L. M., & Martins, A. F. (2015). Activatable T1 and T2 Magnetic Resonance Imaging Contrast Agents. PMC. [Link]

  • ResearchGate. (2025). Physicochemical Properties of Gadoteridol and Other Magnetic Resonance Contrast Agents. ResearchGate. [Link]

  • MIT News. (2017). A new contrast agent for MRI. Massachusetts Institute of Technology. [Link]

  • Futurity.org. (2018). Iron-based MRI contrast outperforms less safe method. Futurity.org. [Link]

  • Gale, K. (2019). Iron Oxide Might Be Better than Gadolinium Contrast Agents in MRIs. Class Action Lawsuits. [Link]

  • van der Pol, C. B., et al. (2021). Comparing the signal enhancement of a gadolinium based and an iron-oxide based contrast agent in low-field MRI. PLOS One. [Link]

  • Chang, C. A., et al. (1993). Synthesis, characterization, and crystal structures of M(DO3A) (M = iron, gadolinium) and Na[M(DOTA)] (M = Fe, yttrium, Gd). Inorganic Chemistry. [Link]

  • ResearchGate. (2025). Synthesis and characterization of 68Ga labeled Fe3O4 nanoparticles for positron emission tomography (PET) and magnetic resonance imaging (MRI). ResearchGate. [Link]

  • El-Gohary, Y., & Kalb, B. (2016). Gadolinium toxicity: Iron and ferroportin as central targets. MRI Questions. [Link]

  • Bio-protocol. (2021). New MRI contrast agent to improve upon gadolinium-based products. Bio-protocol. [Link]

  • Elster, A. D. (n.d.). Iron-based Contrast Agents. Questions and Answers in MRI. [Link]

  • Yildiz, O., et al. (2014). T1–T2 Dual-modal MRI contrast agents based on superparamagnetic iron oxide nanoparticles with surface attached gadolinium complexes. PMC. [Link]

  • Indian Academy of Sciences. (n.d.). and T1 relaxivities and magnetic hyperthermia of iron-oxide nanoparticles combined with paramagnetic Gd complexes. Indian Academy of Sciences. [Link]

  • MDPI. (n.d.). Utilizing T1- and T2-Specific Contrast Agents as “Two Colors” MRI Correlation. MDPI. [Link]

  • Caravan, P. (2017). General Synthetic and Physical Methods. Contrast Agents for MRI. [Link]

Sources

Technical Comparison Guide: Iron DOTA Sodium Salt vs. Alternative Iron Chelates

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Iron DOTA Sodium Salt (Sodium [Fe(III)-DOTA]


) represents a high-stability macrocyclic chelate distinct from traditional linear alternatives like Fe-DTPA or Fe-EDTA. While historically overshadowed by Gadolinium (Gd) analogs for MRI contrast, Fe-DOTA is gaining renewed traction due to concerns over Gd retention (Nephrogenic Systemic Fibrosis).

Key Technical Verdict:

  • Thermodynamics: Fe-DOTA exhibits superior thermodynamic stability (

    
    ) compared to Fe-DTPA (
    
    
    
    ) and Fe-EDTA (
    
    
    ).
  • Kinetics: It demonstrates exceptional kinetic inertness due to the macrocyclic effect, significantly reducing in vivo transmetallation risks.

  • Redox Safety: Unlike Fe-EDTA, which promotes Fenton chemistry, the DOTA cage stabilizes the Fe(III) state, shifting the redox potential to negative values that inhibit physiological reduction and subsequent hydroxyl radical generation.

Thermodynamic & Kinetic Profile[1]

The efficacy of a chelate is defined by two distinct parameters: Thermodynamic Stability (equilibrium state) and Kinetic Inertness (rate of dissociation).

Comparative Stability Constants

The following data highlights the "Macrocyclic Effect," where the pre-organized ring structure of DOTA provides an entropic advantage over linear chelators.

ChelateLigand TypeLog

(Fe

)
pM (Free Fe

)*
Kinetic Inertness
Fe-DOTA Macrocyclic (12-membered ring)29.4 > 28.5 High (

> days in acid)
Fe-DTPALinear (Octadentate)28.027.3Moderate
Fe-EDTALinear (Hexadentate)25.123.5Low (Labile)
Fe-HBEDPhenolic (Hexadentate)39.7> 30High

*pM = -log[Fe]free calculated at pH 7.4, [L]total = 10 µM, [Fe]total = 1 µM. Higher pM indicates lower free iron toxicity.

Mechanistic Insight: While Fe-HBED has a higher thermodynamic constant, Fe-DOTA is preferred in many biological tracers because its kinetic inertness prevents rapid dissociation even in competing acidic environments (e.g., lysosomes), whereas linear chelates like DTPA are more susceptible to proton-assisted dissociation.

Visualization: The Macrocyclic Effect

The diagram below illustrates the kinetic barrier difference between the "claw-like" binding of DTPA and the "cage-like" encapsulation of DOTA.

ChelateStability cluster_Linear Linear Chelates (Entropically Costly) cluster_Macro Macrocyclic Chelates (Pre-organized) Fe_Free Free Fe(III) (Toxic/Labile) Fe_EDTA Fe-EDTA (Log K ~25.1) Fe_Free->Fe_EDTA Fast Association Fast Dissociation Fe_DTPA Fe-DTPA (Log K ~28.0) Fe_Free->Fe_DTPA Fast Association Moderate Dissociation Fe_DOTA Fe-DOTA (Log K ~29.4) High Kinetic Barrier Fe_Free->Fe_DOTA Slow Association Very Slow Dissociation Fe_EDTA->Fe_Free Acid/Competition Fe_DOTA->Fe_Free Inert (Cage Effect)

Figure 1: Chelation dynamics showing the kinetic stability advantage of Fe-DOTA over linear alternatives.

Redox Behavior & Safety (Fenton Chemistry)

A critical differentiator for Iron DOTA is its ability to suppress the Fenton Reaction , the process where labile iron catalyzes the formation of cytotoxic hydroxyl radicals (


).
The Redox Mechanism
  • Fe-EDTA: Stabilizes Fe(III) but leaves the metal center accessible to reductants (like Ascorbate or Superoxide). The redox potential (

    
    ) is near +0.12 V (vs NHE), making it easy to cycle between Fe(II)/Fe(III) in vivo. This makes Fe-EDTA a pro-oxidant.
    
  • Fe-DOTA: The rigid coordination sphere stabilizes the Fe(III) state significantly, shifting the

    
     to highly negative values (approx -0.40 V or lower). Physiological reductants cannot easily reduce Fe(III)-DOTA to Fe(II)-DOTA. Without Fe(II), the Fenton cycle is blocked.
    

FentonInhibition cluster_EDTA Fe-EDTA (Pro-Oxidant) cluster_DOTA Fe-DOTA (Redox Silent) H2O2 H2O2 (Peroxide) Fe2_EDTA Fe(II)-EDTA H2O2->Fe2_EDTA OH_Rad •OH (Toxic Radical) Fe3_EDTA Fe(III)-EDTA Fe3_EDTA->Fe2_EDTA Reduced by Ascorbate/O2•- Fe2_EDTA->OH_Rad Catalysis Fe2_EDTA->Fe3_EDTA Fenton Step Fe3_DOTA Fe(III)-DOTA Fe2_DOTA Fe(II)-DOTA (Unfavorable) Fe3_DOTA->Fe2_DOTA Reduction Blocked (Negative E1/2)

Figure 2: Mechanism of Fenton Reaction inhibition by Fe-DOTA compared to the catalytic activity of Fe-EDTA.

Experimental Protocols

To validate the efficacy of Fe-DOTA Sodium Salt in your specific application, the following self-validating protocols are recommended.

Protocol A: Determination of Kinetic Inertness (Acid Challenge)

Objective: Quantify the dissociation half-life (


) under acidic stress.

Reagents:

  • 1 mM Fe-DOTA Sodium Salt solution.

  • 1 M HCl (Acid challenge).

  • UV-Vis Spectrophotometer.

Workflow:

  • Baseline: Measure the absorbance spectrum of Fe-DOTA (typically

    
     nm depending on pH).
    
  • Challenge: Mix Fe-DOTA solution 1:1 with 2M HCl (Final [HCl] = 1M).

  • Kinetics: Monitor absorbance at

    
     every 1 hour for 24-48 hours at 25°C.
    
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .
    • Validation Criteria: Fe-DOTA should show

      
       change over 24h. Fe-DTPA will show rapid degradation (
      
      
      
      in <1h).
Protocol B: Measurement of Longitudinal Relaxivity ( )

Objective: Determine MRI efficacy (if used as a contrast agent).

Reagents:

  • Fe-DOTA Sodium Salt (Serial dilutions: 0.1, 0.25, 0.5, 0.75, 1.0 mM).

  • 1.5T or 3.0T NMR/MRI Scanner.

  • Inversion Recovery Pulse Sequence.

Workflow:

  • Preparation: Prepare samples in deionized water (pH 7.4).

  • Acquisition: Apply Inversion Recovery sequence with varying inversion times (

    
     ms).
    
  • Fitting: Fit signal intensities to

    
    .
    
  • Analysis: Plot

    
     (s
    
    
    
    ) vs. Concentration (mM).
  • Result: The slope is the relaxivity

    
     (mM
    
    
    
    s
    
    
    ).[1]
    • Expected Data: Fe-DOTA

      
       mM
      
      
      
      s
      
      
      (lower than Gd-DOTA due to lack of inner-sphere water coordination,
      
      
      ).

References

  • Martell, A. E., & Smith, R. M. (2004). NIST Standard Reference Database 46: Critically Selected Stability Constants of Metal Complexes. NIST. Link

  • Lauffer, R. B. (1987). Paramagnetic metal complexes as water proton relaxation agents for NMR imaging: theory and design. Chemical Reviews, 87(5), 901-927. Link

  • Port, M., et al. (2008). Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their possible clinical consequences: a critical review. Biometals, 21(4), 469-490. Link

  • Pierre, V. C., et al. (2018). Contrast agents for MRI: 30+ years and where is it going? Journal of Biological Inorganic Chemistry, 23, 5-11. Link

  • Fenton, H. J. H. (1894). Oxidation of tartaric acid in presence of iron. Journal of the Chemical Society, Transactions, 65, 899-910. (Historical context for Fenton Chemistry). Link

Sources

A Head-to-Head Comparison of SPIO and Iron-Chelate Contrast Agents for Magnetic Resonance Imaging

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

In the landscape of magnetic resonance imaging (MRI), contrast agents are indispensable tools for enhancing the visualization of anatomical structures and pathological processes. While gadolinium-based contrast agents (GBCAs) have historically dominated the clinical setting, concerns regarding their long-term safety have catalyzed the exploration of alternatives. Iron-based contrast agents have emerged as a promising and biocompatible option, primarily categorized into two distinct classes based on their mechanism of action: Superparamagnetic Iron Oxide (SPIO) nanoparticles, which predominantly act as T2/T2* contrast agents, and iron-chelates, which function as T1 contrast agents.

This guide provides a comprehensive head-to-head comparison of SPIO and iron-chelate contrast agents, delving into their fundamental properties, performance characteristics, and the experimental methodologies used for their evaluation. As a senior application scientist, the aim is to equip researchers, scientists, and drug development professionals with the in-depth technical knowledge necessary to make informed decisions in the selection and application of these iron-based contrast agents.

Core Principles of Iron-Based MRI Contrast Agents

The contrast in MRI is primarily determined by the relaxation times of water protons in tissues: the longitudinal relaxation time (T1) and the transverse relaxation time (T2). Contrast agents work by altering these relaxation times in their vicinity.

  • T1 Contrast Agents (Positive Contrast): These agents, such as iron-chelates, shorten the T1 relaxation time of surrounding water protons, leading to a brighter signal on T1-weighted images. This "positive" contrast is often preferred by radiologists for its intuitive interpretation.[1]

  • T2/T2 Contrast Agents (Negative Contrast):* SPIOs, on the other hand, create local magnetic field inhomogeneities, causing a rapid dephasing of proton spins and a significant shortening of the T2 and T2* relaxation times.[2] This results in a darker signal on T2/T2*-weighted images, referred to as "negative" contrast.[3]

The efficacy of a contrast agent is quantified by its relaxivity (r1 for T1 and r2 for T2), which is the change in the relaxation rate (1/T) per unit concentration of the contrast agent, typically measured in mM⁻¹s⁻¹.[4] A higher relaxivity value indicates a more effective contrast agent at a given concentration.

Mechanism of Action: A Visual Representation

The distinct mechanisms of SPIOs and iron-chelates can be visualized as follows:

Figure 1. Mechanism of Action of Iron-Based Contrast Agents cluster_0 SPIO (T2/T2* Agent) cluster_1 Iron-Chelate (T1 Agent) SPIO SPIO Nanoparticle (Superparamagnetic Core) Protons_SPIO Nearby Water Protons SPIO->Protons_SPIO Creates Inhomogeneous Magnetic Field Dephasing Rapid Spin Dephasing Protons_SPIO->Dephasing T2_shortening Significant T2/T2* Shortening Dephasing->T2_shortening Signal_loss Signal Loss (Darkening) T2_shortening->Signal_loss Iron_Chelate Iron-Chelate Complex (Paramagnetic Iron) Protons_Chelate Nearby Water Protons Iron_Chelate->Protons_Chelate Accelerates Proton Relaxation Energy_Transfer Efficient Energy Transfer Protons_Chelate->Energy_Transfer T1_shortening T1 Shortening Energy_Transfer->T1_shortening Signal_gain Signal Enhancement (Brightening) T1_shortening->Signal_gain

Caption: Mechanism of action for SPIO and Iron-Chelate contrast agents.

Head-to-Head Performance Comparison

The choice between SPIO and iron-chelate contrast agents depends on the specific application and the desired imaging outcome. Below is a detailed comparison of their key performance characteristics, supported by experimental data.

FeatureSPIO (Superparamagnetic Iron Oxide)Iron-Chelates (e.g., Fe-DTPA, Fe-tCDTA)Rationale & Field Insights
Primary Contrast Effect T2/T2* (Negative Contrast)T1 (Positive Contrast)SPIOs induce significant magnetic field heterogeneity, leading to rapid T2 decay. Iron-chelates, with their paramagnetic iron center, primarily enhance T1 relaxation through dipolar interactions with water protons.
r1 Relaxivity (mM⁻¹s⁻¹) Low to moderate (e.g., 7.11 - 8.62 for ferumoxytol at 3.0 T)[5]Moderate (e.g., 0.9 for Fe-DTPA, 2.2 for Fe-tCDTA at 0.94 T)[6]While primarily T2 agents, smaller SPIOs can exhibit some T1 contrast. The r1 of iron-chelates is generally lower than that of gadolinium-based agents but can be sufficient for T1-weighted imaging at slightly higher concentrations.[6]
r2 Relaxivity (mM⁻¹s⁻¹) Very high (e.g., 105.07 - 111.74 for ferumoxytol at 3.0 T)[5]Low (e.g., 0.9 for Fe-DTPA, 2.5 for Fe-tCDTA at 0.94 T)[6]The superparamagnetic nature of SPIOs leads to exceptionally high r2 values, making them highly sensitive for T2-weighted applications.
r2/r1 Ratio High (typically > 10)[7]Low (typically < 5)[7]A high r2/r1 ratio is characteristic of T2 contrast agents, while a low ratio is desirable for T1 contrast agents to minimize T2 effects that can cause signal loss.
Biocompatibility Generally considered highly biocompatible. Iron oxide core is biodegradable.[2][8]High, as iron is an essential element in the body.[3]Both agent types leverage the body's natural iron metabolism pathways, reducing the risk of long-term toxicity compared to GBCAs. However, the coating on SPIOs can influence their biocompatibility.[9]
Pharmacokinetics Longer blood half-life, uptake by the reticuloendothelial system (liver, spleen).[10][11]Rapid renal clearance.[6]The particulate nature and size of SPIOs lead to their recognition and clearance by phagocytic cells. Iron-chelates, being small molecules, are typically filtered by the kidneys.
Common Applications Liver and spleen imaging, lymph node imaging, cell tracking, inflammation imaging.[12]Dynamic contrast-enhanced (DCE) MRI, angiography.[6]The distinct pharmacokinetic profiles dictate their primary applications. SPIOs are excellent for imaging organs rich in macrophages, while the rapid clearance of iron-chelates is suitable for perfusion studies.

Experimental Protocols

The synthesis and characterization of these contrast agents require well-defined and reproducible protocols. Below are representative experimental workflows.

Synthesis of SPIO Nanoparticles (Co-precipitation Method)

This method is widely used for its simplicity and scalability.[13] The causality behind this choice is the ability to produce hydrophilic, biocompatible nanoparticles in a single step.

Workflow Diagram:

Figure 2. SPIO Synthesis via Co-precipitation cluster_0 Reaction Setup cluster_1 Precipitation cluster_2 Purification FeCl2_FeCl3 Aqueous solution of FeCl2 and FeCl3 (1:2 molar ratio) Mixing Mix solutions under inert atmosphere (e.g., N2) FeCl2_FeCl3->Mixing Dextran Dextran solution (stabilizing agent) Dextran->Mixing NH4OH Add NH4OH dropwise with vigorous stirring Mixing->NH4OH Precipitate Formation of black precipitate (Fe3O4 nanoparticles) NH4OH->Precipitate Heating Heat the suspension (e.g., 80-90°C for 30-60 min) Precipitate->Heating Washing Wash with deionized water (remove unreacted salts) Heating->Washing Magnetic_Separation Magnetic decantation or centrifugation Washing->Magnetic_Separation Final_Product Resuspend in sterile water or buffer Magnetic_Separation->Final_Product

Caption: Workflow for SPIO nanoparticle synthesis using co-precipitation.

Step-by-Step Methodology:

  • Prepare Precursor Solutions: Dissolve FeCl₂·4H₂O and FeCl₃·6H₂O in deionized water to achieve a 1:2 molar ratio of Fe²⁺ to Fe³⁺. In a separate flask, dissolve dextran (or another suitable coating agent) in deionized water.

  • Reaction Setup: Combine the iron salt solution and the dextran solution in a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet. Purge the system with nitrogen for at least 30 minutes to remove oxygen, which can interfere with the formation of magnetite.

  • Co-precipitation: While vigorously stirring the solution, add ammonium hydroxide (NH₄OH) dropwise until the pH reaches approximately 10-11. A black precipitate of magnetite (Fe₃O₄) nanoparticles will form immediately.

  • Aging and Coating: Heat the suspension to 80-90°C for 30-60 minutes to promote crystal growth and ensure complete coating of the nanoparticles with dextran.

  • Purification: Cool the suspension to room temperature. Purify the SPIO nanoparticles by repeated washing with deionized water. Separation can be achieved by magnetic decantation (using a strong magnet to hold the particles while the supernatant is removed) or centrifugation.

  • Final Formulation: Resuspend the purified SPIO nanoparticles in sterile water or a suitable buffer for further characterization and use.

Measurement of r1 and r2 Relaxivity

The determination of relaxivity is crucial for characterizing the performance of any MRI contrast agent. The following protocol outlines a standard method using a clinical MRI scanner.

Workflow Diagram:

Figure 3. Relaxivity Measurement Workflow cluster_0 Sample Preparation cluster_1 MRI Acquisition cluster_2 Data Analysis Stock_Solution Prepare a stock solution of the contrast agent with a known concentration Serial_Dilutions Create a series of dilutions (e.g., 5-7 concentrations) in water or buffer Stock_Solution->Serial_Dilutions Phantom Place samples in a phantom (e.g., tubes in a water bath) Serial_Dilutions->Phantom T1_Measurement Acquire T1 maps using an inversion recovery or variable flip angle sequence Phantom->T1_Measurement T2_Measurement Acquire T2 maps using a multi-echo spin-echo sequence Phantom->T2_Measurement ROI_Analysis Draw regions of interest (ROIs) in each sample on the T1 and T2 maps T1_Measurement->ROI_Analysis T2_Measurement->ROI_Analysis Relaxation_Rates Calculate the mean relaxation rates (R1 = 1/T1, R2 = 1/T2) for each concentration ROI_Analysis->Relaxation_Rates Linear_Regression Plot R1 and R2 versus concentration Relaxation_Rates->Linear_Regression Relaxivity_Calculation Determine r1 and r2 from the slopes of the linear fits Linear_Regression->Relaxivity_Calculation

Caption: Workflow for measuring r1 and r2 relaxivity of MRI contrast agents.

Step-by-Step Methodology:

  • Phantom Preparation: Prepare a stock solution of the contrast agent with a precisely known concentration. Perform serial dilutions to obtain a range of concentrations (typically 5-7, including a blank with no contrast agent). Place each sample in a separate, identical tube within a phantom holder. The phantom is often filled with water or agarose gel to ensure a stable temperature and minimize susceptibility artifacts.

  • MRI Data Acquisition:

    • T1 Measurement: Use a suitable pulse sequence to acquire T1-weighted images at multiple inversion times (for inversion recovery) or flip angles (for variable flip angle methods). This will allow for the calculation of a T1 map.

    • T2 Measurement: Employ a multi-echo spin-echo sequence to acquire images at several different echo times (TE). This data is used to generate a T2 map.

  • Image Analysis:

    • Load the acquired images into an analysis software.

    • Draw a region of interest (ROI) within each sample tube on the T1 and T2 maps, ensuring to avoid the edges of the tubes to minimize partial volume effects.

    • Extract the mean T1 and T2 values for each ROI.

  • Relaxivity Calculation:

    • Calculate the relaxation rates, R1 (1/T1) and R2 (1/T2), for each concentration.

    • Plot R1 and R2 as a function of the contrast agent concentration (in mM).

    • Perform a linear regression on each plot. The slope of the R1 vs. concentration plot is the r1 relaxivity, and the slope of the R2 vs. concentration plot is the r2 relaxivity.[4]

Conclusion

The choice between SPIO and iron-chelate contrast agents is fundamentally a decision between T2/T2*-weighted and T1-weighted contrast enhancement. SPIOs offer exceptional sensitivity for detecting pathological processes involving the reticuloendothelial system and for applications where a strong negative contrast is advantageous. Iron-chelates, while possessing lower r1 relaxivity than their gadolinium counterparts, provide a valuable alternative for T1-weighted imaging with a favorable safety profile rooted in the body's natural iron metabolism.

For researchers and drug development professionals, a thorough understanding of the distinct properties and performance characteristics of these two classes of iron-based contrast agents is paramount. The experimental protocols outlined in this guide provide a framework for the synthesis and rigorous evaluation of novel contrast agents. As the field of MRI continues to evolve, the development and refinement of iron-based contrast agents will undoubtedly play a crucial role in advancing diagnostic imaging and ensuring patient safety.

References

  • Institute of Medical Engineering, University of Lübeck. SPIO Synthesis. [Link]

  • Reyes-Molina, I., et al. (2022). Methodology for determination of contrast agent relaxivity using MRI. Scientific Reports, 12(1), 19865. [Link]

  • Pinto, V. C., et al. (2019). Microwave-Assisted Synthesis of SPION-Reduced Graphene Oxide Hybrids for Magnetic Resonance Imaging (MRI). Nanomaterials, 9(10), 1369. [Link]

  • Wang, J., et al. (2013). Recent Advances in Superparamagnetic Iron Oxide Nanoparticles for Cellular Imaging and Targeted Therapy Research. Current Pharmaceutical Design, 19(36), 6575–6593. [Link]

  • Thongtem, S., et al. (2018). Synthesis and characterization of SPIO-loaded PEG-b-PS micelles as contrast agent for long-term nanoparticle-based MRI phantom. Bulletin of Materials Science, 41(2), 48. [Link]

  • Ghadiri, M., et al. (2022). Synthesis of Biocompatible Superparamagnetic Iron Oxide Nanoparticles (SPION) under Different Microfluidic Regimes. ACS Applied Materials & Interfaces, 14(42), 47253–47266. [Link]

  • Sikora, P., et al. (2022). Pharmacokinetics of magnetic iron oxide nanoparticles for medical applications. Journal of Nanobiotechnology, 20(1), 269. [Link]

  • Reyes-Molina, I., et al. (2022). Methodology for determination of contrast agent relaxivity using MRI. Research Square. [Link]

  • Banerjee, A. (2015). How can I measure relaxivities of mri constrast agents? ResearchGate. [Link]

  • Huang, J., et al. (2014). Exceedingly small iron oxide nanoparticles as positive MRI contrast agents. Proceedings of the National Academy of Sciences, 111(14), 5230–5235. [Link]

  • Chen, H., et al. (2017). Mn(ii) chelate-coated superparamagnetic iron oxide nanocrystals as high-efficiency magnetic resonance imaging contrast agents. Journal of Materials Chemistry B, 5(29), 5786–5795. [Link]

  • Bernsen, M. R., et al. (2020). Low-Molecular-Weight Iron Chelates May Be an Alternative to Gadolinium-based Contrast Agents for T1-weighted Contrast-enhanced MR Imaging. Radiology, 295(3), 617–625. [Link]

  • Lüdtke-Buzug, K., et al. (2013). Comparison of commercial iron oxide-based MRI contrast agents with synthesized high-performance MPI tracers. Biomedizinische Technik. Biomedical engineering, 58(6), 525–533. [Link]

  • Islam, T., & Aftab, S. (2025). Beyond Gadolinium: A Comparative Review of Iron Oxide Nanoparticles as Emerging MRI Contrast Agents for Personalized Medicine. South Eastern European Journal of Public Health (SEEJPH). [Link]

  • Weissleder, R., et al. (1989). Superparamagnetic iron oxide: pharmacokinetics and toxicity. AJR. American journal of roentgenology, 152(1), 167–173. [Link]

  • Li, X., et al. (2024). Iron Oxide Nanoparticle-Based T1 Contrast Agents for Magnetic Resonance Imaging: A Review. Pharmaceutics, 17(1), 2. [Link]

  • Daldrup-Link, H. E. (2023). Iron-Based Superparamagnetic Nanoparticle Contrast Agents for MRI of Infection and Inflammation. American Journal of Roentgenology, 221(5), 568–579. [Link]

  • Wang, Y. X. (2011). Superparamagnetic iron oxide based MRI contrast agents: Current status of clinical application. Quantitative imaging in medicine and surgery, 1(1), 35–40. [Link]

  • Sikora, P., et al. (2022). Pharmacokinetics of magnetic iron oxide nanoparticles for medical applications. Journal of Nanobiotechnology, 20(1), 269. [Link]

  • Rohrer, M., et al. (2005). Comparison of Magnetic Properties of MRI Contrast Media Solutions at Different Magnetic Field Strengths. Investigative Radiology, 40(11), 715–724. [Link]

  • Laurent, S., et al. (2021). Superparamagnetic Iron Oxide and Ferrite Nanoparticles for MRI. Molecules, 26(22), 6847. [Link]

  • Arnold, D. B., et al. (2023). Iron Oxide Nanoparticles as Positive T1 Contrast Agents for Low-Field Magnetic Resonance Imaging at 64 mT. Scientific Reports, 13(1), 11579. [Link]

  • Ziemian, S., & Ziemian, G. (2019). Superparamagnetic iron oxide nanoparticles - current and prospective medical applications. Postepy higieny i medycyny doswiadczalnej (Online), 73, 190–201. [Link]

  • Arnold, D. B., et al. (2023). Iron oxide nanoparticles as positive T1 contrast agents for low-field magnetic resonance imaging at 64 mT. Scientific Reports, 13(1), 11579. [Link]

  • Liu, A., et al. (2021). Superparamagnetic Iron Oxide Nanoparticles: Cytotoxicity, Metabolism, and Cellular Behavior in Biomedicine Applications. International Journal of Nanomedicine, 16, 6175–6190. [Link]

  • Zhang, L., et al. (2019). Size and PEG Length-Controlled PEGylated Monocrystalline Superparamagnetic Iron Oxide Nanocomposite for MRI Contrast Agent. Journal of Nanoscience and Nanotechnology, 19(5), 2686–2693. [Link]

  • Singh, N., et al. (2010). Potential toxicity of superparamagnetic iron oxide nanoparticles (SPION). Nano reviews, 1, 10.3402/nano.v1i0.5358. [Link]

  • Dadfar, S. M., et al. (2019). MRI relaxivity values of synthetic iron oxide (Fe3O4 and Fe2O3) nanoparticles having different sizes and surface coatings. ResearchGate. [Link]

  • Janko, C., et al. (2023). Comparative in vitro and in vivo Evaluation of Different Iron Oxide-Based Contrast Agents to Promote Clinical Translation in Compliance with Patient Safety. International Journal of Nanomedicine, 18, 2187–2202. [Link]

  • Reyes-Molina, I., et al. (2022). Methodology for determination of contrast agent relaxivity using MRI. Ouranos. [Link]

  • Allen, D. (n.d.). Relaxivity. Questions and Answers in MRI. [Link]

  • Perry, J. A., et al. (2021). Small iron oxide nanoparticles as MRI T1 contrast agent: scalable inexpensive water-based synthesis using a flow reactor. Nanoscale, 13(12), 6144–6153. [Link]

  • Ake, A., et al. (2022). Comparative Toxicity Assessment of Eco-Friendly Synthesized Superparamagnetic Iron Oxide Nanoparticles (SPIONs) in Plants and Aquatic Model Organisms. Nanomaterials, 12(7), 1205. [Link]

  • Gallo, J., et al. (2015). T1-MRI Fluorescent Iron Oxide Nanoparticles by Microwave Assisted Synthesis. Nanomaterials, 5(4), 1880–1889. [Link]

  • Huang, Y., et al. (2025). Large-scale synthesis of biodegradable iron-based contrast agent for high performance T1-weighted magnetic resonance imaging. ResearchGate. [Link]

  • Lu, J., et al. (2022). Comparison of Three Ultrasmall, Superparamagnetic Iron Oxide Nanoparticles for MRI at 3.0 T. Journal of Magnetic Resonance Imaging, 56(4), 1143–1152. [Link]

  • Islam, T., & Aftab, S. (2023). Magnetic Resonance Imaging and Iron-oxide Nanoparticles in the era of Personalized Medicine. Nanotheranostics, 7(4), 434–453. [Link]

  • Ojeda-Bustamante, W., et al. (2025). Comparative Effects of Iron Nanoparticles, Chelates, and Iron Sulfate on Biomass, Yield, and Nitrogen Assimilation in Spinach. Plants, 14(18), 2827. [Link]

  • Uzunova, V., et al. (2021). BIOCOMPATIBILITY OF IRON OXIDE NANOPARTICLES. ResearchGate. [Link]

Sources

Benchmarking Guide: Iron(III)-DOTA Sodium Salt vs. Commercial Gadolinium Agents

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking Iron DOTA Sodium Salt against commercial contrast agents Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary

This technical guide benchmarks Iron(III)-DOTA Sodium Salt (Na[Fe(DOTA)]) against industry-standard Gadolinium-Based Contrast Agents (GBCAs) such as Gd-DOTA (Dotarem®) and Gd-DTPA (Magnevist®) .

While Gadolinium (Gd) agents dominate clinical MRI due to superior magnetic moment (


) and optimized water exchange rates, safety concerns regarding Nephrogenic Systemic Fibrosis (NSF) and long-term brain retention have accelerated interest in iron-based alternatives. This guide objectively analyzes Fe-DOTA, highlighting its profile as a high-stability, low-toxicity alternative  that trades relaxivity efficiency for biological safety.

Part 1: The Physicochemical Baseline

The fundamental trade-off between Fe-DOTA and Gd-DOTA lies in the coordination chemistry of the central metal ion. Gd(III) is a lanthanide with an ionic radius (~0.94 Å) that perfectly fits the DOTA macrocycle, whereas Fe(III) is a smaller transition metal (~0.65 Å), leading to different coordination geometries and hydration states.

Comparative Technical Specifications
MetricFe-DOTA Sodium Salt Gd-DOTA (Dotarem®) Gd-DTPA (Magnevist®) Impact on Imaging
Core Metal Ion Iron (

)
Gadolinium (

)
Gadolinium (

)
Gd provides higher intrinsic magnetic moment (

vs

).
Ligand Type Macrocyclic (DOTA)Macrocyclic (DOTA)Linear (DTPA)Macrocycles offer superior kinetic inertness (safety).
Thermodynamic Stability (

)
~29.4~25.3~22.1Higher

implies tighter binding, but biological stability depends on pH (conditional stability).
Relaxivity (

at 1.5T)
1.0 – 1.5 mM⁻¹s⁻¹ 3.4 – 3.8 mM⁻¹s⁻¹ 3.8 – 4.1 mM⁻¹s⁻¹ Fe-DOTA requires higher dosing or higher field strengths to match Gd contrast.
Coordination Number 7 (Distorted)99Gd coordinates 1 water molecule (

) optimally; Fe coordination often excludes inner-sphere water.
Clearance Route RenalRenalRenalSimilar pharmacokinetic profiles.
Toxicity Risk Low (Endogenous metal)Low/Moderate (NSF risk in renal failure)Moderate (Higher dissociation risk)Fe-DOTA is the safer candidate for compromised renal function.
The "Relaxivity Gap" Explained

The significantly lower relaxivity of Fe-DOTA is not solely due to the lower spin state of Iron (


) compared to Gadolinium (

). It is primarily driven by hydration dynamics .
  • Gd-DOTA: Maintains one inner-sphere water molecule (

    
    ) that exchanges rapidly with bulk water (
    
    
    
    ), transferring the paramagnetic effect efficiently.
  • Fe-DOTA: Due to the smaller ionic radius of

    
    , the DOTA cage collapses more tightly around the metal. This often excludes inner-sphere water (
    
    
    
    ) or results in extremely slow exchange, forcing the molecule to rely on weaker second-sphere and outer-sphere relaxation mechanisms.

Part 2: Experimental Validation Protocols

To validate Fe-DOTA Sodium Salt in your lab, use the following self-validating protocols. These are designed to measure the two critical performance metrics: Relaxivity (Efficacy) and Kinetic Inertness (Safety).

Protocol A: Longitudinal Relaxivity ( ) Determination

Objective: Quantify the contrast efficiency (


) at clinical field strengths.
  • Preparation:

    • Prepare a stock solution of Na[Fe(DOTA)] in PBS (Phosphate Buffered Saline, pH 7.4).

    • Verify concentration using Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for iron content.[1]

    • Create a serial dilution series: 0, 0.25, 0.5, 1.0, 2.5, and 5.0 mM.

  • Acquisition (1.5T or 3T MRI/NMR):

    • Place samples in a phantom holder at 37°C.

    • Sequence: Inversion Recovery Spin Echo (IR-SE).

    • Parameters: Fix TE (e.g., 10 ms); vary TI (Inversion Time) logarithmically from 50 ms to 3000 ms.

  • Analysis:

    • Fit signal intensities to the mono-exponential recovery equation:

      
      .
      
    • Plot

      
       (
      
      
      
      ,
      
      
      ) vs. Concentration (
      
      
      ).[2]
    • Self-Validation: The plot must be linear (

      
      ). The slope is the relaxivity 
      
      
      
      .[1] If non-linear, suspect aggregation (common with Fe salts).
Protocol B: Transmetallation Stability Assay ("Acid Challenge")

Objective: Assess the risk of toxic metal release under physiological stress.

  • Setup:

    • Dissolve Na[Fe(DOTA)] (1 mM) in citrate buffer at pH 4.0 (mimicking lysosomal environment) or compete against

      
       ions (25 mM) in phosphate buffer.
      
  • Monitoring:

    • Measure the evolution of "Free Iron" over 7 days.

    • Detection Method: Use a colorimetric indicator like phenanthroline or monitor the change in paramagnetic line width via NMR (

      
       relaxation changes as Fe dissociates).
      
  • Benchmarking:

    • Run Gd-DTPA (Low stability control) and Gd-DOTA (High stability control) in parallel.

    • Success Criteria: Fe-DOTA should show <1% dissociation over 96 hours, comparable to Gd-DOTA and significantly better than Gd-DTPA.

Part 3: Visualization of Mechanisms & Workflows

Diagram 1: The Relaxivity Mechanism (Gd vs. Fe)

This diagram illustrates why Gd-DOTA outperforms Fe-DOTA in signal generation.

RelaxivityMechanism Gd_Complex Gd-DOTA Complex (S=7/2) InnerWater_Gd Inner Sphere Water (q=1, Fast Exchange) Gd_Complex->InnerWater_Gd Coordination Fe_Complex Fe-DOTA Complex (S=5/2) InnerWater_Fe Inner Sphere Water (q=0 or Slow Exchange) Fe_Complex->InnerWater_Fe Steric Hindrance BulkWater Bulk Water Pool (MRI Signal Source) Fe_Complex->BulkWater Outer Sphere Only InnerWater_Gd->BulkWater Efficient H+ Exchange (High r1) InnerWater_Fe->BulkWater Inefficient Transfer (Low r1) Signal T1 Shortening (Bright Contrast) BulkWater->Signal Strong Effect

Caption: Comparative relaxation pathways. Gd-DOTA utilizes efficient inner-sphere exchange, while Fe-DOTA relies on weaker outer-sphere mechanisms due to steric crowding.

Diagram 2: Benchmarking Workflow

The logical flow for validating Fe-DOTA as a viable candidate.

BenchmarkingWorkflow cluster_chem Phase 1: Physicochemical cluster_relax Phase 2: Relaxometry cluster_bio Phase 3: Biological Start Start: Fe-DOTA Sodium Salt Solubility Solubility Check (>100 mM in H2O) Start->Solubility Stability Stability Assay (pH 4.0 Challenge) Solubility->Stability Phantom Phantom Imaging (1.5T / 3.0T) Stability->Phantom If Stable Calc Calculate r1 & r2 Phantom->Calc Cyto Cytotoxicity (MTT) vs. Gd-DOTA Calc->Cyto If r1 > 1.0 Clearance Renal Clearance (In Vivo Rat Model) Cyto->Clearance Decision Decision Matrix Clearance->Decision Outcome Publish / Optimize Decision->Outcome

Caption: Step-by-step validation workflow from chemical stability to biological clearance.

Part 4: Strategic Analysis & Conclusion

The "Safety vs. Signal" Trade-off

Fe-DOTA Sodium Salt represents a strategic pivot in contrast agent development. It does not compete with Gd-DOTA on raw brightness (Relaxivity). Instead, it competes on toxicity profile .

  • When to use Fe-DOTA:

    • Preclinical Research: As a non-toxic tracer for longitudinal studies where Gd accumulation is a confounder.

    • Renal Compromise: For patients with GFR < 30 mL/min/1.73m², where Gd is contraindicated due to NSF risk.

    • High-Field MRI (>7T):

      
       relaxivity generally decreases at ultra-high fields, but transverse relaxivity (
      
      
      
      ) increases. Fe-DOTA may find utility as a
      
      
      agent at 1.5T or a
      
      
      probe at 7T.
  • Optimization Path:

    • To improve Fe-DOTA, researchers are currently exploring structural modifications (e.g., Fe-HBED or Fe-TREN-HOPO) that enforce an open coordination site for water, aiming to raise

      
       closer to the Gd benchmark of 4.0 mM⁻¹s⁻¹.
      
References
  • Port, M., et al. (2008). Efficiency, thermodynamic and kinetic stability of marketed gadolinium chelates and their expected clinical consequences: a critical review. Biometals. Link

  • Aime, S., et al. (1999). Insights into the structure and dynamics of lanthanide(III) complexes of DOTA and its derivatives. Inorganic Chemistry. Link

  • Gallez, B., et al. (2013). Iron-based contrast agents for MRI: a viable alternative to Gadolinium? Contrast Media & Molecular Imaging.[3][4] Link

  • Fries, P., & Runge, V. M. (2015). The safety of gadolinium-based contrast agents. Investigative Radiology. Link

  • Tóth, É., Helm, L., & Merbach, A. E. (2001). The Chemistry of Contrast Agents in Medical Magnetic Resonance Imaging. Wiley. (Chapter 2: Relaxivity of Gadolinium Complexes). Link

Sources

Cross-validation of MRI Results Obtained with Iron DOTA Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Researchers and Drug Developers

Executive Summary

Iron DOTA Sodium Salt (Fe-DOTA) represents a pivotal shift in contrast-enhanced MRI, moving away from Lanthanide-based agents (Gadolinium) toward endogenous metal chelates. While Gadolinium-based Contrast Agents (GBCAs) like Gd-DOTA (Dotarem) are the clinical gold standard, concerns regarding Nephrogenic Systemic Fibrosis (NSF) and Gadolinium Deposition Disease (GDD) have accelerated the validation of iron-based alternatives.

However, Fe-DOTA is not a 1:1 functional replacement for Gd-DOTA. It exhibits distinct magnetic properties—specifically a lower longitudinal relaxivity (


) and a high sensitivity to pH and redox states. Consequently, results obtained with Fe-DOTA cannot be interpreted using standard GBCA baselines.

This guide provides a rigorous cross-validation framework . It details how to benchmark Fe-DOTA performance against Gd-DOTA using phantom calibration, in vivo signal-to-noise analysis, and histological ground-truthing.

Physicochemical Comparison: Fe-DOTA vs. Gd-DOTA[1]

The following table synthesizes experimental data to establish the baseline differences between the two agents. Note the Thermodynamic Stability inversion: while Fe(III) binds DOTA tighter than Gd(III), its biological inertness is compromised by potential reduction to Fe(II).

ParameterIron DOTA Sodium Salt (Fe-DOTA)Gadoterate Meglumine (Gd-DOTA)Clinical Implication
Molecular Weight 479.22 g/mol ~558.6 g/mol Fe-DOTA has faster diffusion kinetics in extracellular space.
Metal Center Fe(III) (

, High Spin)
Gd(III) (

)
Gd provides stronger paramagnetic enhancement per mole.
Relaxivity (

) @ 3T
~1.2 – 2.0

3.4 – 4.6

Fe-DOTA requires higher molar doses or optimized sequences to match Gd contrast.
Thermodynamic Stability (

)
29.4 25.3Fe(III)-DOTA is thermodynamically more stable, but susceptible to reduction.
Redox Susceptibility High (Fe


Fe

)
None (Stable Gd

)
In vivo reduction can lead to chelate dissociation (Fe


~16).
Clearance Pathway Renal (primary) & HepaticRenal (exclusive)Fe-DOTA may show background signal in liver/spleen.
Toxicity Risk Iron Overload (ROS generation)NSF / Brain DepositionFe toxicity is managed by endogenous ferritin/transferrin systems.

Key Insight: The lower


 of Fe-DOTA implies that "negative" results (lack of enhancement) in a study designed for Gd-DOTA might be false negatives. Cross-validation requires recalibrating the detection threshold.

Methodological Framework for Cross-Validation

To validate MRI results obtained with Fe-DOTA, a three-tiered approach is required: Phantom Calibration , In Vivo Comparative Imaging , and Histological Verification .

Phase 1: Phantom Calibration (The "Ruler")

Before in vivo application, the exact relaxivity of the specific Fe-DOTA batch must be determined, as salt purity and hydration states vary.

Protocol:

  • Preparation: Prepare a stock solution of Fe-DOTA (e.g., 20 mM) in physiological saline (0.9% NaCl) at pH 7.4.

  • Dilution: Create a dilution series: 0, 0.5, 1.0, 2.5, 5.0, and 10.0 mM.

  • Imaging: Scan at 37°C (body temp) using a T1-weighted Spin Echo sequence.

    • TR/TE: Variable TR (e.g., 50, 100, 200, 400, 800, 1500, 3000 ms), fixed min TE.

  • Calculation: Plot

    
     (
    
    
    
    ) vs. Concentration (mM). The slope is the relaxivity
    
    
    .
Phase 2: In Vivo Cross-Validation (The "Test")

Direct comparison in animal models (e.g., tumor-bearing mice) is the standard for validation.

Protocol:

  • Cohort A (Fe-DOTA): Inject 0.2 mmol/kg Fe-DOTA.

  • Cohort B (Gd-DOTA): Inject 0.1 mmol/kg Gd-DOTA (standard clinical dose).

    • Note: The higher Fe dose compensates for lower relaxivity.

  • Sequence Optimization:

    • For Fe-DOTA, use Ultra-Short TE (UTE) or T1-weighted GRE with high flip angles to maximize signal from the rapidly relaxing Fe spins.

  • Analysis: Calculate Contrast-to-Noise Ratio (CNR):

    
    
    
    • Validation Criterion: Fe-DOTA is validated if the CNR time-intensity curve follows the same kinetic washout profile as Gd-DOTA, even if absolute amplitude is lower.

Phase 3: Histological Ground Truth (The "Proof")

MRI signal must correlate with actual iron delivery.

Protocol:

  • Perfusion: Sacrifice animal immediately post-imaging window.

  • Staining: Use Prussian Blue stain for ferric iron (

    
    ).
    
    • Differentiation: Counter-stain with Nuclear Fast Red. Endogenous iron (hemosiderin) usually appears in macrophages; injected Fe-DOTA will appear as diffuse extracellular staining or renal concentration.

  • Quantification: Use Inductively Coupled Plasma Mass Spectrometry (ICP-MS) on tissue digests to quantify total Iron vs. Gadolinium content.

Visualizations

Workflow: Cross-Validation Logic

This diagram illustrates the decision-making process for validating Fe-DOTA results.

ValidationWorkflow Start Fe-DOTA MRI Result Obtained Phantom Phase 1: Phantom Calibration (Determine r1 at specific Field Strength) Start->Phantom InVivo Phase 2: In Vivo Imaging (Compare CNR with Gd-DOTA) Phantom->InVivo Calibrated Dose SignalCheck Is Signal Enhancement > 20%? InVivo->SignalCheck Histology Phase 3: Histological Validation (Prussian Blue / ICP-MS) SignalCheck->Histology Yes FalseNeg Potential False Negative (Check Dose/Sequence) SignalCheck->FalseNeg No Histology->FalseNeg No Iron Detected Validated Validated Result (Confirmed Delivery) Histology->Validated Iron Detected FalseNeg->Histology Verify Delivery

Figure 1: Step-by-step logic flow for cross-validating Fe-DOTA MRI findings against physical and biological standards.

Mechanism: Stability & Risk

This diagram compares the stability pathways of Fe-DOTA and Gd-DOTA, highlighting the unique reduction risk for Iron.

StabilityComparison Gd_Complex Gd(III)-DOTA (Log K ~25.3) Gd_Stable Kinetic Inertness (Excreted Intact) Gd_Complex->Gd_Stable  No Redox   Fe_Complex Fe(III)-DOTA (Log K ~29.4) Reduction In Vivo Reduction (Ascorbate/Enzymes) Fe_Complex->Reduction  Biological Environment   Fe_Reduced Fe(II)-DOTA (Log K ~16.3) Reduction->Fe_Reduced Dissoc Dissociation (Release of Free Fe) Fe_Reduced->Dissoc  Low Stability   Transferrin Transferrin Uptake (Endogenous Path) Dissoc->Transferrin  Scavenging  

Figure 2: Comparative stability pathways. Note that while Fe(III)-DOTA is thermodynamically stable, in vivo reduction to Fe(II) creates a pathway for dissociation that does not exist for Gd-DOTA.

Safety & Toxicology Profile

When cross-validating, safety endpoints differ significantly between the two agents.

  • Gadolinium (Gd-DOTA):

    • Primary Concern:Nephrogenic Systemic Fibrosis (NSF) in renal impairment.

    • Long-term:Brain Deposition (Dentate Nucleus).

    • Clearance: Strictly glomerular filtration.

  • Iron (Fe-DOTA):

    • Primary Concern:Acute Iron Toxicity (Labile Plasma Iron) if dissociation occurs rapidly.

    • Mechanism:[1] Free iron catalyzes Fenton reactions, producing Hydroxyl radicals (

      
      ).
      
    • Mitigation: The body has a high capacity to buffer iron via Transferrin (transport) and Ferritin (storage).

    • Validation Endpoint: Monitor serum Transferrin Saturation (TSAT) . If TSAT > 45% post-injection, the chelate may be dissociating too rapidly.

References

  • Comparison of Fe-DOTA and Gd-DOTA Relaxivities

    • Source: National Science Foundation (NSF.gov)
    • Data: Fe(III)
  • Thermodynamic Stability of DOTA Complexes

    • Source: ACS Omega, "Theoretical Study of Actinide(III)-DOTA Complexes" (2021)
    • Data: Confirms Fe(III)-DOTA vs Gd-DOTA .
  • Iron DOTA Sodium Salt Chemical Properties

    • Source: PubChem (NIH)
    • Data: Molecular Weight 479.22 g/mol ; CID 71749532.[2]

  • Gadolinium Contrast Agent Properties & Safety

    • Source: MRI Questions / "Extracellular gadolinium contrast agents: Differences in stability"
    • Data: Comprehensive review of Gd-DOTA stability, kinetics, and NSF risks.
  • Preclinical MRI Cross-Valid

    • Source: NIH / PMC, "Amplifying the Effects of Contrast Agents... Preclinical MR study"
    • Data: Methodologies for comparing contrast enhancement in tumor models.

Sources

Safety Operating Guide

Personal protective equipment for handling Iron DOTA Sodium Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile[1]

Iron DOTA Sodium Salt (Sodium Ferric DOTA) is a thermodynamically stable macrocyclic chelate often utilized in magnetic resonance imaging (MRI) research and as a reference standard in coordination chemistry.[1] While the high stability constant of the DOTA-Iron complex (


) significantly reduces the toxicity associated with free ferric ions (

), the compound presents specific handling challenges related to particulate inhalation and potential irritation.[1]

This guide moves beyond generic safety advice, providing a field-validated protocol for handling this substance with the precision required for analytical and biological applications.

Chemical Hazard Profile (GHS Classification)
  • Signal Word: WARNING

  • Physical State: White to off-white crystalline powder (often hygroscopic).[1]

  • Primary Hazards:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1]

    • H335: May cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure).[1][3]

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling Iron DOTA Sodium Salt. The selection criteria are based on the compound's particle size (dust risk) and its nature as a strong chelator.[1]

Protection ZoneRequired EquipmentTechnical Rationale
Respiratory N95 / P2 Respirator (Minimum) Preferred: Fume HoodThe primary risk is the inhalation of fine particulates during weighing.[1] Chelates can irritate mucous membranes. If a biosafety cabinet/fume hood is unavailable, a fitted N95 is mandatory to prevent alveolar deposition.
Dermal (Hand) Nitrile Gloves (Min.[1] 0.11 mm thickness)Do NOT use Latex. Latex is permeable to many aqueous chelating agents.[1] Nitrile provides superior chemical resistance and prevents the chelator from facilitating the transport of other surface contaminants through the skin.
Ocular Chemical Safety Goggles (ANSI Z87.[1]1)Standard safety glasses are insufficient for powders that can become airborne. Goggles seal the ocular area against dust entry.
Body Lab Coat (Cotton/Poly Blend)Must be buttoned to the neck.[1] Synthetic fibers (100% polyester) should be avoided if using flammable solvents for co-dissolution due to static discharge risks.

Operational Protocol: The "Zero-Dust" Workflow

Handling macrocyclic salts often generates static-charged dust. This protocol minimizes exposure and loss of valuable material.[1]

Phase 1: Preparation & Weighing

Objective: Transfer solid without generating airborne particulates.[1]

  • Static Neutralization: Iron DOTA salts are prone to static buildup.[1] Use an anti-static gun or ionizing bar inside the balance enclosure before opening the vial. This prevents the powder from "jumping" onto the spatula or balance pan.

  • The "Draft-Free" Zone: Perform weighing in a chemical fume hood. However, lower the sash to the lowest working position and minimize rapid arm movements to prevent turbulence that disrupts the powder.

  • Transfer: Use a micro-spatula (stainless steel or PTFE-coated).[1] Avoid pouring directly from the source container.[1][4]

Phase 2: Solubilization

Objective: Complete dissolution without aerosolization.[1]

  • Solvent Addition: Add the solvent (typically water or buffer) to the vessel before adding the full amount of powder if possible, or add solvent slowly down the side of the vessel to wet the powder gradually.

  • Vortexing: Cap the vessel tightly before vortexing. Do not sonicate open vessels, as this generates aerosols containing the chelate.

Emergency & Disposal Procedures

Spill Management
  • Solid Spill: Do not dry sweep.[1] This generates dust.[1][2] Cover the spill with a damp paper towel (water-moistened) to weigh down particles, then wipe up.

  • Liquid Spill: Absorb with standard inert absorbent (vermiculite or chem-pads).[1]

Waste Disposal Strategy

Although Iron DOTA is less toxic than free heavy metal salts, it must not be poured down the drain.

  • Classification: Non-RCRA Hazardous Waste (unless mixed with listed solvents).[1]

  • Disposal Path: Collect in a container labeled "Aqueous Waste - Metal Chelates." [1]

  • Rationale: Chelating agents released into municipal water systems can mobilize heavy metals (like Lead or Mercury) from piping and sediment, creating downstream environmental toxicity.[1]

Process Visualization

The following diagram illustrates the critical decision pathways for handling Iron DOTA Sodium Salt, ensuring safety from storage to disposal.

IronDOTA_Safety_Workflow Start Start: Iron DOTA Handling RiskAssess Risk Assessment: Check SDS & Volume Start->RiskAssess PPE_Check PPE Verification: Nitrile Gloves + Goggles + N95/Hood RiskAssess->PPE_Check Weighing Weighing Procedure: Use Anti-Static Gun Minimize Airflow PPE_Check->Weighing Spill_Event Spill Event? Weighing->Spill_Event Solubilization Solubilization: Cap Tightly -> Vortex Experiment Experimental Use (MRI / Chelation Study) Solubilization->Experiment Spill_Event->Solubilization No Spill_Action EMERGENCY: Wet Wipe (No Sweeping) Spill_Event->Spill_Action Yes Disposal Disposal: Label 'Aqueous Waste - Metal Chelates' DO NOT FLUSH Spill_Action->Disposal Experiment->Disposal

Figure 1: Operational workflow for safe handling of Iron DOTA Sodium Salt, emphasizing the critical decision points for spill management and waste disposal.

References

  • PubChem. (n.d.).[1] Compound Summary: DOTA (1,4,7,10-Tetraazacyclododecane-1,4,7,10-tetraacetic acid).[1][5] National Library of Medicine. Retrieved February 22, 2026, from [Link]

  • National Institutes of Health (NIH). (2017).[1] LiverTox: Clinical and Research Information on Drug-Induced Liver Injury - Chelating Agents.[1] Retrieved February 22, 2026, from [Link]

  • American Chemical Society (ACS). (2023).[1] Identifying and Evaluating Hazards in Research Laboratories. ACS Center for Lab Safety. Retrieved February 22, 2026, from [Link][1]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.